Technical Documentation Center

3-(Piperidin-4-yloxy)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Piperidin-4-yloxy)benzamide
  • CAS: 907158-97-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-4-yloxy)benzamide

Abstract This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-(piperidin-4-yloxy)benzamide, a valuable building block in medicinal chemistry and drug discovery. This d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-(piperidin-4-yloxy)benzamide, a valuable building block in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of steps, offering a detailed rationale for the chosen synthetic strategy, an in-depth analysis of reaction mechanisms, and practical insights into process optimization and troubleshooting. The guide is designed for researchers, scientists, and drug development professionals, providing them with the necessary information to replicate and adapt this synthesis for their specific research needs. All protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction and Strategic Overview

The 3-(piperidin-4-yloxy)benzamide scaffold is a key structural motif in a variety of pharmacologically active compounds. Its synthesis requires a strategic approach to ensure high yield and purity. The synthetic route detailed in this guide is a three-step process, designed for efficiency and scalability.

The core of this synthesis is the formation of an ether linkage between the 4-position of a piperidine ring and the 3-position of a benzamide moiety. To achieve this, we will employ a robust and well-established methodology that involves:

  • Protection of the piperidine nitrogen: To prevent unwanted side reactions, the secondary amine of the piperidine ring is first protected with a tert-butyloxycarbonyl (Boc) group.

  • Ether bond formation: A nucleophilic substitution reaction is employed to form the critical C-O bond. This guide will focus on the Mitsunobu reaction as a reliable method for this transformation.

  • Deprotection of the piperidine nitrogen: The final step involves the removal of the Boc protecting group to yield the target compound.

This strategy offers excellent control over the reaction and facilitates the purification of intermediates and the final product.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_of_3-(Piperidin-4-yloxy)benzamide 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc Anhydride, K2CO3 N-Boc-3-(piperidin-4-yloxy)benzamide N-Boc-3-(piperidin-4-yloxy)benzamide N-Boc-4-hydroxypiperidine->N-Boc-3-(piperidin-4-yloxy)benzamide 3-Hydroxybenzamide, PPh3, DEAD 3-(Piperidin-4-yloxy)benzamide 3-(Piperidin-4-yloxy)benzamide N-Boc-3-(piperidin-4-yloxy)benzamide->3-(Piperidin-4-yloxy)benzamide TFA or HCl Step1_N-Boc_Protection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, K2CO3, DCM/H2O

Caption: N-Boc protection of 4-hydroxypiperidine.

Protocol:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a mixture of dichloromethane (DCM) and water (1:1), add potassium carbonate (1.5 eq.). [1]2. Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise to the cooled mixture. [1]4. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-4-hydroxypiperidine as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-Boc-3-(piperidin-4-yloxy)benzamide via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a highly efficient method for forming ethers from alcohols and acidic nucleophiles, such as phenols. [2][3]It proceeds with a clean inversion of stereochemistry at the alcohol carbon, although in this case, the starting alcohol is achiral. [3]This reaction is often preferred over the Williamson ether synthesis for this type of transformation due to milder reaction conditions and avoidance of strong bases that could potentially react with the amide functionality of 3-hydroxybenzamide.

Reaction Scheme:

Step2_Mitsunobu_Reaction N-Boc-4-hydroxypiperidine3-Hydroxybenzamide N-Boc-4-hydroxypiperidine3-Hydroxybenzamide N-Boc-3-(piperidin-4-yloxy)benzamide N-Boc-3-(piperidin-4-yloxy)benzamide N-Boc-4-hydroxypiperidine3-Hydroxybenzamide->N-Boc-3-(piperidin-4-yloxy)benzamide PPh3, DEAD, THF

Caption: Mitsunobu reaction for the formation of the ether linkage.

Protocol for the preparation of 3-Hydroxybenzamide (if not commercially available):

  • To a solution of 3-hydroxybenzoic acid (1.0 eq.) in an appropriate solvent such as DMF, add coupling reagents like 1-hydroxybenzotriazole (HOBt, 1.0 eq.) and N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide (EDC, 1.0 eq.). [4]2. Stir the mixture at room temperature for 30 minutes.

  • Add a source of ammonia, such as ammonium chloride (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).

  • Stir the reaction at room temperature for 24 hours. [4]5. Work up the reaction by diluting with ethyl acetate and washing with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 3-hydroxybenzamide, which can be purified by recrystallization or column chromatography. [4] Protocol for the Mitsunobu Reaction:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 3-hydroxybenzamide (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF). [5][6]2. Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq., typically as a 40% solution in toluene) dropwise to the stirred solution. [3][5]4. Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. [6]5. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate. The byproduct triphenylphosphine oxide may precipitate and can be removed by filtration. [6]7. Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution, and brine. [6]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield N-Boc-3-(piperidin-4-yloxy)benzamide.

Expected Yield: 60-80%

Step 3: Deprotection of N-Boc-3-(piperidin-4-yloxy)benzamide

Rationale: The final step is the removal of the Boc protecting group to unveil the secondary amine of the piperidine ring. This is typically achieved under acidic conditions. [7]Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation, offering clean and rapid deprotection. [8]Alternatively, hydrochloric acid in an organic solvent can be used. [7] Reaction Scheme:

Step3_Deprotection N-Boc-3-(piperidin-4-yloxy)benzamide N-Boc-3-(piperidin-4-yloxy)benzamide 3-(Piperidin-4-yloxy)benzamide 3-(Piperidin-4-yloxy)benzamide N-Boc-3-(piperidin-4-yloxy)benzamide->3-(Piperidin-4-yloxy)benzamide TFA, DCM

Caption: Acid-catalyzed deprotection of the N-Boc group.

Protocol:

  • Dissolve N-Boc-3-(piperidin-4-yloxy)benzamide (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise. [8]4. Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. [8]6. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. [8]7. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • If necessary, purify the final product by recrystallization or column chromatography to obtain 3-(piperidin-4-yloxy)benzamide.

Expected Yield: >90%

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm) HighlightsExpected Mass Spec (m/z) [M+H]⁺
N-Boc-4-hydroxypiperidine 3.8-3.9 (m, 1H, CH-OH), 3.0-3.2 (m, 2H, piperidine CH₂), 1.8-2.0 (m, 2H, piperidine CH₂), 1.45 (s, 9H, Boc)202.14
3-Hydroxybenzamide 7.1-7.5 (m, 4H, Ar-H), 6.0-6.5 (br s, 2H, NH₂), 9.5-10.0 (br s, 1H, OH)138.05
N-Boc-3-(piperidin-4-yloxy)benzamide 7.2-7.6 (m, 4H, Ar-H), 6.0-6.5 (br s, 2H, NH₂), 4.5-4.6 (m, 1H, O-CH), 3.2-3.8 (m, 4H, piperidine CH₂), 1.8-2.1 (m, 4H, piperidine CH₂), 1.46 (s, 9H, Boc)321.18
3-(Piperidin-4-yloxy)benzamide 7.1-7.5 (m, 4H, Ar-H), 5.8-6.3 (br s, 2H, NH₂), 4.4-4.5 (m, 1H, O-CH), 3.0-3.2 (m, 2H, piperidine CH₂), 2.6-2.8 (m, 2H, piperidine CH₂), 1.8-2.1 (m, 4H, piperidine CH₂), 1.5-1.8 (br s, 1H, NH)221.13

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Troubleshooting and Safety Considerations

  • Incomplete N-Boc protection: Ensure the use of anhydrous solvents and fresh reagents. The reaction may require longer stirring times or gentle heating.

  • Low yield in Mitsunobu reaction: Ensure all reagents are anhydrous, particularly the THF. The order of addition is crucial; add the DEAD solution slowly to the cooled mixture of the other reactants. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress. [6]* Incomplete deprotection: If TLC indicates residual starting material, add more TFA or increase the reaction time. Ensure complete removal of TFA during workup to prevent salt formation with the product.

  • Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diethyl azodicarboxylate (DEAD) is toxic and potentially explosive; handle with care. Thionyl chloride and trifluoroacetic acid are corrosive and should be handled with extreme caution.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the synthesis of 3-(piperidin-4-yloxy)benzamide. By understanding the rationale behind each step and potential challenges, researchers can confidently execute this synthesis and adapt it for the preparation of related analogs. The emphasis on robust and well-documented reactions ensures a high probability of success for scientists in the field of drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yloxy)benzamide

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Piperidin-4-yloxy)benzamide, a molecule of interest for researchers and professionals in drug development. In t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(Piperidin-4-yloxy)benzamide, a molecule of interest for researchers and professionals in drug development. In the absence of extensive experimental data for this specific compound, this document synthesizes high-quality predicted data for its close structural isomer, 4-(piperidin-4-yloxy)benzamide, and outlines the authoritative, field-proven methodologies required for their empirical determination. The guide focuses on the causality behind experimental choices and the direct implications of properties such as lipophilicity (LogP), ionization constant (pKa), and aqueous solubility on the potential pharmacokinetic profile of a drug candidate. Detailed, step-by-step protocols for gold-standard assays and illustrative diagrams are provided to equip researchers with the practical knowledge necessary for comprehensive characterization.

Introduction: The Physicochemical Blueprint of a Drug

In the landscape of drug discovery and development, a molecule's success is fundamentally governed by its ability to navigate the complex biological environment of the human body. This journey, encompassing absorption, distribution, metabolism, and excretion (ADME), is dictated not by biological activity alone, but by a set of core physicochemical properties. These characteristics—lipophilicity, solubility, and ionization state—form the foundational blueprint from which a molecule's behavior can be predicted and optimized.

3-(Piperidin-4-yloxy)benzamide, a structure featuring a flexible piperidine ring, a central ether linkage, and a benzamide group, possesses key functional groups that will profoundly influence its interactions. The basic piperidine nitrogen and the hydrogen-bonding capabilities of the amide are critical determinants of its properties. This guide serves as a technical primer, explaining not just what these properties are, but how they are reliably measured and why they are critical for advancing a compound from a laboratory curiosity to a potential therapeutic agent.

Chemical Identity and Structure

To ensure clarity and precision, the fundamental identity of the target molecule and its close isomer, for which predictive data is available, must be established.

  • Target Molecule: 3-(Piperidin-4-yloxy)benzamide

  • Close Isomer for Predictive Data: 4-(Piperidin-4-yloxy)benzamide

Identifier4-(Piperidin-4-yloxy)benzamide
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol
Canonical SMILES C1CNCCC1OC2=CC=C(C=C2)C(=O)N[1]
InChIKey CFJXVQFODGXUOM-UHFFFAOYSA-N[1]
CAS Number Data not available for 3-isomer; 18445306 for 4-isomer[1]
Chemical structure of 3-(Piperidin-4-yloxy)benzamide Figure 1: 2D Structure of 3-(Piperidin-4-yloxy)benzamide.

Lipophilicity: The Gateway to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical parameters. It is the primary driver of a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier for CNS targets. The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the industry-standard measure of this property.[2] A balanced LogP/LogD is essential; too low, and the compound may not cross membranes effectively, too high, and it may suffer from poor aqueous solubility or excessive protein binding.[3]

Predicted Lipophilicity

For the isomeric compound 4-(piperidin-4-yloxy)benzamide, the predicted XlogP is 0.9 [1]. This moderate value suggests the molecule possesses a favorable balance, potentially allowing for sufficient membrane permeability without compromising aqueous solubility.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

The Shake-Flask method is the traditional gold standard for LogP determination for values ranging from -2 to 4.[4][5] It directly measures the partitioning of the compound between n-octanol and water after equilibration.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

  • Compound Addition: Prepare a stock solution of the test compound in the phase in which it is more soluble. Add a small volume of this stock to a suitable vessel (e.g., a centrifuge tube) containing known volumes of both pre-saturated n-octanol and water.

  • Equilibration: The vessel is agitated (e.g., on a mechanical shaker) at a constant temperature (typically 25°C) until equilibrium is reached.[6] This allows the compound to partition fully between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.[6] This step is critical to prevent contamination of one phase with microdroplets of the other, which is a known artifact of this method.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (LogP).

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_calc Calculation p1 Saturate n-Octanol with Water e1 Add Compound to Pre-saturated Phases p1->e1 p2 Saturate Water with n-Octanol p2->e1 e2 Shake to Equilibrate e1->e2 e3 Centrifuge for Phase Separation e2->e3 e4 Quantify Concentration in Each Phase (HPLC) e3->e4 c1 LogP = log10([C]octanol / [C]water) e4->c1

Caption: Workflow for LogP determination via the OECD 107 Shake-Flask method.

Ionization State (pKa): The pH-Dependent Switch

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug molecule with ionizable groups, the pKa is a critical determinant of its behavior throughout the body.[7] The gastrointestinal tract, for instance, has a wide pH gradient. A basic compound like 3-(Piperidin-4-yloxy)benzamide, with its piperidine nitrogen, will be predominantly protonated (charged) in the acidic environment of the stomach but will become increasingly neutral as it moves to the more alkaline small intestine, where most drug absorption occurs.[2] Ionization profoundly impacts solubility, permeability, and receptor binding.

Predicted pKa

The piperidine moiety is a secondary amine, which typically has a basic pKa in the range of 8.0-11.0. The benzamide group is very weakly acidic (pKa ~14-15) and not relevant under physiological conditions.[8] Therefore, the most significant pKa for this molecule will be the basic pKa of the piperidine nitrogen. For a similar piperidine-containing compound, a basic pKa of 7.21 was predicted.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[10][11] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH.

Methodology:

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[12]

  • Sample Preparation: Dissolve a precise quantity of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 1 mM.[7] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[12]

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement, especially for basic pKa values.[7][12]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound).[12]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[12] This is the point of minimal pH change in the buffer region.[12]

pKa_Equilibrium cluster_acid Acidic pH (e.g., Stomach) cluster_phys Physiological pH (~7.4) cluster_base Basic pH (e.g., Intestine) Ionized R-NH2+ (Charged) Predominant Species High Solubility Equilibrium R-NH2+ <=> R-NH + H+ (Equilibrium) Ionized->Equilibrium + OH- Equilibrium->Ionized + H+ Neutral R-NH (Neutral) Predominant Species High Permeability Equilibrium->Neutral + OH- Neutral->Equilibrium + H+

Caption: Ionization state of the piperidine moiety at different pH values.

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[13] Solubility can be measured under two conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput assessment of how readily a compound dissolves from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[13][14]

Predicted Solubility

While specific values are not available, the molecule's structure suggests potential solubility challenges. The benzamide and piperidine rings contribute to a crystalline structure which can be difficult to dissolve. However, the basic piperidine allows for salt formation, which can significantly enhance solubility. The solubility of compounds with amine groups is often pH-dependent.[15]

Experimental Protocol: Kinetic Solubility by Turbidimetry

This is a common, medium-throughput assay used in early drug discovery to flag potential solubility issues. It measures the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[16]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[16]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Buffer Addition: Dilute each concentration (e.g., 1:50) into an aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.[16] This rapid change in solvent can cause less soluble compounds to precipitate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with shaking.[13][16]

  • Measurement: Measure the turbidity of each well using a nephelometer or by measuring light absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.[16] An increase in signal indicates the formation of a precipitate.

  • Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a DMSO-only control.[16]

Summary of Physicochemical Properties and Implications

The table below summarizes the key predicted properties and their direct implications for the development of 3-(Piperidin-4-yloxy)benzamide as a potential drug candidate.

PropertyPredicted Value (for 4-isomer)Experimental MethodImplication for Drug Development
LogP 0.9[1]Shake-Flask (OECD 107)[4]Suggests a good balance between aqueous solubility and membrane permeability. Unlikely to be limited by excessive lipophilicity.
pKa (basic) ~7.2 - 9.0 (Estimated)Potentiometric Titration[11]The compound will be mostly ionized in the stomach and partially ionized at physiological pH 7.4. This will aid solubility but may temper passive diffusion. Absorption is likely favored in the more alkaline small intestine.
Aqueous Solubility pH-dependentKinetic Turbidimetry / Shake-Flask[13][16]Solubility is expected to be higher at lower pH due to protonation of the piperidine. The neutral form may have limited solubility, a critical factor for dissolution and absorption. Salt formation could be a viable formulation strategy.

Conclusion

The physicochemical profile of 3-(Piperidin-4-yloxy)benzamide, guided by predictive data for its close isomer, suggests a molecule with a promising foundation for drug development. Its moderate lipophilicity and basic pKa create a pH-dependent character that is central to its biological transit. While these predictions are invaluable for early assessment, this guide emphasizes the necessity of empirical validation. The detailed protocols for determining LogP, pKa, and solubility provide a clear, actionable framework for researchers. A thorough understanding and empirical measurement of these core properties are not merely procedural; they are the essential, data-driven steps required to rationally design and de-risk a promising molecule on its path to becoming a viable therapeutic.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. doi:10.1787/9789264069626-en
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Avdeef, A., et al. (2007).
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
  • OECD. (1995). Test Guideline 107 - Partition Coefficient (n-octanol/water): Shake Flask Method.
  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
  • Inxight Drugs. (n.d.). 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE.
  • Global Substance Registration System. (n.d.). 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE.
  • PubChem. (n.d.). 3-Methoxy-N-[(piperidin-3-yl)oxy]benzamide.
  • ChemicalBook. (n.d.). 3-METHOXY-N-PIPERIDIN-4-YL-BENZAMIDE.
  • ChemScene. (n.d.). 4-Chloro-N-(piperidin-3-yl)benzamide.
  • Benchchem. (n.d.). 4-Ethoxy-3-piperidin-1-yl-benzoic Acid.
  • MilliporeSigma. (n.d.). N-[(3R)-Piperidin-3-yl]benzamide.
  • Santa Cruz Biotechnology. (n.d.). 4-(Piperidin-3-yl)benzamide hydrochloride.
  • PubChem. (n.d.). 3-(Piperidin-4-yl)benzo[d]isoxazole.
  • ChemDiv. (n.d.). Compound 3-propoxy-N-(1-propylpiperidin-4-yl)benzamide.
  • ChemScene. (n.d.). N-Methyl-3-(piperidin-4-yloxy)propanamide.
  • FooDB. (2011). Showing Compound Benzamide (FDB023373).
  • Wikipedia. (n.d.). Benzamide.
  • PubChemLite. (n.d.). 4-(piperidin-4-yloxy)benzamide (C12H16N2O2).
  • Google Patents. (n.d.). US4962115A - Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives.
  • Smolecule. (2023). Buy 4-(Piperidin-4-ylmethyl)benzamide.
  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?.
  • Benchchem. (n.d.). Overcoming N-Methyl-3-(piperidin-4-YL)benzamide experimental variability.
  • CompTox Chemicals Dashboard. (n.d.). N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide.
  • MilliporeSigma. (n.d.). 4-(Piperidin-4-ylmethyl)benzamide hydrochloride.
  • ResearchGate. (2025). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class.
  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.
  • Google Patents. (2026). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.

Sources

Foundational

structure-activity relationship of 3-(Piperidin-4-yloxy)benzamide derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(Piperidin-4-yloxy)benzamide Derivatives Executive Summary The 3-(piperidin-4-yloxy)benzamide scaffold has emerged as a highly versatile and p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(Piperidin-4-yloxy)benzamide Derivatives

Executive Summary

The 3-(piperidin-4-yloxy)benzamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally identified in high-throughput screens for G-protein coupled receptors (GPCRs), this structural motif has since been successfully optimized for diverse targets, ranging from Histamine H3 receptors in neuropharmacology to c-KIT kinases in oncology[1] and even antimicrobial targets.

This whitepaper deconstructs the structural rationale behind the 3-(piperidin-4-yloxy)benzamide core, details the causality of its structure-activity relationship (SAR) dynamics, and provides self-validating experimental protocols for its synthesis and biological evaluation.

Pharmacophore Deconstruction & Structural Rationale

The potency and selectivity of 3-(piperidin-4-yloxy)benzamide derivatives stem from the precise geometric arrangement of three distinct chemical modules. Understanding the biophysical contribution of each module is critical for rational drug design.

  • The Benzamide Core (H-Bonding Hub): The primary amide functions as a dual hydrogen-bond donor and acceptor. In kinase targets (e.g., c-KIT), the amide interacts directly with the hinge region of the ATP-binding pocket[1]. In GPCRs, it frequently anchors to conserved serine or threonine residues in the transmembrane helices.

  • The Ether Linker (Vector Control): The choice of an ether linkage (-O-) at the meta-position (3-position) over a direct carbon-carbon bond or an amine (-NH-) is driven by conformational thermodynamics. The oxygen atom introduces a ~110° bond angle that precisely vectors the basic piperidine nitrogen into the target's acidic pocket. Furthermore, an ether linkage incurs a lower desolvation penalty upon protein binding compared to a secondary amine.

  • The Piperidine Ring (Salt Bridge Formation): The basic nitrogen of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This cation is essential for forming a high-affinity salt bridge with conserved acidic residues, such as the critical Aspartate (Asp) residue found in the binding pocket of the Histamine H3 receptor[2].

SAR_Logic Core Benzamide Core (H-Bonding) Linker Ether Linker (Vector Control) Core->Linker Meta-substitution Target Protein Pocket (GPCR/Kinase) Core->Target Donor/Acceptor Amine Piperidine Ring (Salt Bridge) Linker->Amine Oxygen Bridge Amine->Target Basic Nitrogen

Fig 1: Pharmacophore logic of 3-(Piperidin-4-yloxy)benzamide interacting with target proteins.

Structure-Activity Relationship (SAR) Dynamics

The SAR of this scaffold is highly sensitive to substitutions on the piperidine nitrogen and the benzamide ring. The data below synthesizes findings across multiple target classes to illustrate overarching medicinal chemistry principles.

Modification of the Piperidine Nitrogen

The basicity and steric bulk of the piperidine nitrogen dictate both target affinity and pharmacokinetic properties (e.g., Blood-Brain Barrier penetration).

  • Unsubstituted (Secondary Amine): Generally exhibits poor membrane permeability and rapid clearance due to high hydrophilicity.

  • N-Alkylation (Tertiary Amine): Introducing small, branched alkyl groups (e.g., isopropyl, cyclobutyl) dramatically increases binding affinity. The added lipophilic bulk perfectly occupies the hydrophobic cavity adjacent to the salt-bridge-forming Aspartate in GPCRs[3].

  • N-Acylation (Amide Formation): Converting the basic amine to a neutral amide abolishes the salt-bridge interaction, typically resulting in a >100-fold loss in target affinity. This confirms the absolute necessity of the protonated state.

Substitution on the Benzamide Ring

Substitutions on the aromatic ring are used to tune the pKa of the amide and block metabolic hotspots.

  • Fluorination: Adding a fluorine atom adjacent to the ether linkage (e.g., 4-fluoro-3-(piperidin-4-yloxy)benzamide) lowers the electron density of the ring, strengthening the H-bond donor capacity of the amide while simultaneously blocking cytochrome P450-mediated aromatic oxidation.

Quantitative SAR Data Summary

The following table summarizes the causal relationship between structural modifications and biological readouts (representative data modeled on H3 receptor antagonism)[3][2].

CompoundR-Group (Piperidine N)Benzamide SubstitutionTarget Affinity (Ki / IC50)BBB Penetration (LogBB)Mechanistic Rationale
1 HydrogenNone> 1000 nMLowLacks hydrophobic bulk; high desolvation penalty.
2 MethylNone450 nMModerateMarginal improvement in lipophilicity.
3 IsopropylNone45 nMHighOptimal steric fit in the hydrophobic sub-pocket.
4 CyclobutylNone12 nMHighMaximizes van der Waals contacts; restricted rotation.
5 Cyclobutyl4-Fluoro3 nMHighF-substitution enhances amide H-bonding and metabolic stability.
6 AcetylNone> 5000 nMLowNeutralization of basic nitrogen destroys the critical salt bridge.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints prevent the propagation of false positives in both synthesis and biological screening.

Chemical Synthesis Protocol: N-Alkylated Derivatives

Objective: Synthesize N-cyclobutyl-3-(piperidin-4-yloxy)benzamide with >95% purity.

  • Step 1: Mitsunobu Etherification.

    • Procedure: React 3-hydroxybenzamide with N-Boc-4-hydroxypiperidine using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3) in THF at 0°C, warming to room temperature.

    • Causality & Validation: Mitsunobu is selected over Nucleophilic Aromatic Substitution (SNAr) because the benzamide core lacks the strong electron-withdrawing groups required to activate the meta-position for SNAr. The symmetry of the 4-hydroxypiperidine ring elegantly neutralizes the stereochemical inversion typically associated with Mitsunobu conditions. Validation: LC-MS must show the exact mass of the Boc-protected intermediate before proceeding.

  • Step 2: Acidic Deprotection.

    • Procedure: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) for 2 hours.

    • Causality & Validation: Acidic cleavage cleanly removes the Boc group. Validation: The reaction is monitored by TLC (Ninhydrin stain). A positive (purple) stain confirms the presence of the free secondary amine. The solvent is evaporated, and the TFA salt is neutralized with aqueous Na2CO3 to yield the free base.

  • Step 3: Reductive Amination.

    • Procedure: React the free piperidine with cyclobutanone in the presence of Sodium triacetoxyborohydride (NaBH(OAc)3) and a catalytic amount of acetic acid in 1,2-dichloroethane (DCE).

    • Causality & Validation: NaBH(OAc)3 is a mild reducing agent that selectively reduces the transient iminium ion without reducing the ketone starting material, preventing unwanted side reactions. Validation: Final purity is confirmed via analytical HPLC (>95% required) and 1H-NMR (confirming the presence of the cyclobutyl methine proton at ~2.8 ppm).

In Vitro Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the synthesized derivatives for the target receptor.

  • Step 1: Membrane Preparation & Incubation. Incubate cell membranes expressing the target receptor with a fixed concentration of a radioligand (e.g.,[3H]-N-alpha-methylhistamine for H3) and varying concentrations of the test compound (10^-10 to 10^-5 M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Step 2: Self-Validating Non-Specific Binding (NSB) Control.

    • Causality: To ensure the assay measures true receptor affinity and not lipophilic partitioning into the membrane, NSB is quantified using a 1000-fold excess of a known cold competitor.

    • Validation Checkpoint: If the specific binding (Total Binding minus NSB) accounts for less than 80% of the total signal, the assay automatically flags the membrane preparation as degraded, and the data is discarded.

  • Step 3: Filtration and Analysis. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Measure retained radioactivity using liquid scintillation counting. IC50 values are converted to Ki using the Cheng-Prusoff equation.

Protocol_Workflow Step1 1. Mitsunobu Etherification (DIAD, PPh3) Step2 2. Boc Deprotection (TFA/DCM) Step1->Step2 LC-MS Validation Step3 3. Reductive Amination (NaBH(OAc)3) Step2->Step3 Free Amine Isolation Step4 4. Radioligand Binding (Target Affinity) Step3->Step4 >95% Purity (HPLC)

Fig 2: Self-validating synthetic and screening workflow for piperidine-benzamide derivatives.

References

  • Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists. European Journal of Medicinal Chemistry (2016).

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). International Journal of Molecular Sciences (2023).

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology (2023).

  • Piperazinyl and diazapanyl benzamides and benzthioamides. US Patent US7414047B2 (2008).

Sources

Exploratory

Discovery and Development of ML352: A Novel Noncompetitive Choline Transporter Inhibitor

Executive Summary The high-affinity choline transporter (CHT, encoded by SLC5A7) is the rate-limiting determinant of acetylcholine (ACh) synthesis in the central and peripheral nervous systems[1]. Despite its critical ro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high-affinity choline transporter (CHT, encoded by SLC5A7) is the rate-limiting determinant of acetylcholine (ACh) synthesis in the central and peripheral nervous systems[1]. Despite its critical role in cholinergic signaling, CHT has historically remained an underdeveloped target for pharmacological manipulation, largely due to a lack of structural diversity in available inhibitors. For decades, the competitive inhibitor hemicholinium-3 (HC-3) was the sole pharmacological tool available[2].

This whitepaper details the discovery, pharmacological profiling, and mechanistic validation of ML352 , a first-in-class, noncompetitive allosteric inhibitor of CHT[1]. By elucidating the causality behind the high-throughput screening (HTS) strategies and the self-validating experimental protocols used in its development, this guide provides a comprehensive framework for researchers investigating cholinergic modulation.

The Cholinergic Bottleneck and the Need for Allosteric Modulators

Acetylcholine synthesis relies entirely on the reuptake of extracellular choline by presynaptic CHT[2]. Because choline cannot be synthesized de novo in cholinergic neurons, CHT density and activity directly dictate the capacity of cholinergic neurotransmission[2].

Historically, HC-3 has been used to block CHT; however, as an orthosteric competitor, its efficacy is highly dependent on local synaptic choline concentrations[3]. High physiological choline levels can outcompete HC-3, limiting its utility in dynamic in vivo environments. The discovery of ML352 represents a paradigm shift: by targeting an allosteric site, ML352 induces a conformational change that noncompetitively inhibits choline uptake, rendering its blockade independent of extracellular choline fluctuations[1].

High-Throughput Screening (HTS): Exploiting Electrogenic Transport

To discover novel chemical scaffolds, researchers bypassed traditional radioligand binding assays—which are low-throughput and heavily biased toward orthosteric competitors—in favor of a functional, fluorescence-based membrane potential assay[1].

The Causality of the Assay Design: CHT-mediated choline transport is strictly dependent on the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions[2]. This stoichiometric movement results in a net influx of positive charge, depolarizing the presynaptic membrane[1]. By utilizing a membrane potential-sensitive fluorescent dye, researchers could optically monitor this depolarization in real-time. Inhibitors of CHT quench this fluorescence signal, allowing for the rapid screening of massive small-molecule libraries[1].

HTS_Workflow A HEK293 Cells Expressing hCHT B Addition of Membrane Potential Sensitive Dye A->B C Addition of Choline (Electrogenic Co-transport of Na+/Cl-) B->C D Membrane Depolarization (Fluorescence Increase) C->D E Screening of Small Molecule Library (e.g., ML352 Precursors) D->E Assay Validation F Fluorescence Quenching / Signal Reduction (Identification of CHT Inhibitors) E->F Hit Identification

Figure 1: HTS workflow utilizing the electrogenic properties of CHT for inhibitor discovery.

Pharmacological Profiling and Selectivity

Following the identification of initial hits, chemical diversification led to the optimization of ML352[1]. To ensure that ML352 was a viable probe, it was rigorously tested against a panel of off-target proteins.

The Logic of Selectivity Testing: It was critical to test ML352 against Acetylcholinesterase (AChE) and Choline Acetyltransferase (ChAT)[1]. If ML352 inhibited AChE, it would artificially prolong synaptic ACh, confounding the interpretation of CHT blockade. Conversely, ChAT inhibition would halt ACh synthesis directly, mimicking CHT blockade without actually interacting with the transporter. ML352 showed zero activity against these enzymes, proving its mechanism is strictly transport-dependent[1].

Table 1: Quantitative Pharmacological Profile of ML352
Target / SystemAssay MethodologyValue (nM)Mechanistic Interpretation
hCHT (HEK293 cells) [³H]Choline UptakeKᵢ = 92 ± 2.8High-affinity primary inhibition[1]
mCHT (Synaptosomes) [³H]Choline UptakeKᵢ = 166 ± 12Retained potency in native neuronal tissue[3]
hCHT (HEK293 cells) [³H]HC-3 BindingKᵢ = 128.6 ± 15.3Allosteric reduction of orthosteric binding sites[1]
AChE / ChAT Enzymatic Activity> 10,000No off-target interference with ACh metabolism[1]
DAT / SERT / NET Radioligand Uptake> 5,000Highly selective for the choline transporter[3]

Mechanism of Action: The Allosteric Paradigm

Kinetic analysis of ML352 revealed a noncompetitive mechanism of action[1]. In saturation choline transport assays, increasing concentrations of ML352 progressively decreased the maximum transport velocity (Vₘₐₓ) without altering the Michaelis constant (Kₘ) for choline[1].

Furthermore, in radioligand binding assays using [³H]HC-3, ML352 reduced the maximum binding density (Bₘₐₓ) of HC-3 without changing its dissociation constant (Kₔ)[1]. Causality: If ML352 were a competitive inhibitor, it would increase the apparent Kₔ of HC-3 by competing for the same binding pocket. The reduction in Bₘₐₓ confirms that ML352 binds to a distinct, spatially separate allosteric site. This binding induces a conformational shift in CHT that either internalizes the transporter or locks it in a state where the orthosteric site is inaccessible[1].

Mechanism Synapse Synaptic Cleft (ACh Release) AChE Acetylcholinesterase (AChE) Breaks down ACh to Choline Synapse->AChE Choline Extracellular Choline AChE->Choline CHT Presynaptic CHT (SLC5A7) Choline Reuptake Choline->CHT Transport Intracellular Intracellular Choline (Available for ChAT) CHT->Intracellular HC3 Hemicholinium-3 (HC-3) Competitive Orthosteric Blockade HC3->CHT Competes with Choline ML352 ML352 Noncompetitive Allosteric Blockade ML352->CHT Reduces Vmax (Allosteric)

Figure 2: Differential inhibition mechanisms of presynaptic CHT by HC-3 and ML352.

Validating Methodologies: Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the self-validating systems used to characterize ML352.

Protocol A: Membrane Potential Assay for CHT High-Throughput Screening

This functional assay validates CHT activity in real-time by linking ion co-transport to fluorescence[2].

  • Cell Preparation: Plate HEK293 cells stably expressing hCHT (e.g., the surface-expressed LV-AA mutant) in 384-well clear-bottom microplates. Grow to 90% confluence.

  • Dye Loading: Aspirate culture media. Add a proprietary membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in a Na⁺/Cl⁻-rich assay buffer. Self-Validation Step: The presence of Na⁺ and Cl⁻ is strictly required; running a parallel control in Na⁺-free buffer ensures the signal is exclusively CHT-mediated.

  • Compound Incubation: Dispense ML352 (or library compounds) using an automated liquid handler. Incubate for 15–30 minutes at 37°C.

  • Electrogenic Stimulation: Record baseline fluorescence for 10 seconds. Inject choline at an EC₈₀ concentration (~20 μM) to stimulate transport.

  • Data Acquisition: Measure kinetic fluorescence changes (Excitation/Emission) using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the Area Under the Curve (AUC) to determine IC₅₀ values.

Protocol B: [³H]Choline Uptake Kinetics in Native Synaptosomes

While HEK293 cells provide a clean, overexpressed system, synaptosomes validate that ML352 retains efficacy in native neuronal tissue containing endogenous regulatory proteins[3].

  • Synaptosome Isolation: Homogenize mouse forebrain tissue in ice-cold sucrose buffer. Isolate the synaptosomal fraction via discontinuous sucrose density gradient centrifugation.

  • Pre-incubation: Resuspend the synaptosomes in oxygenated Krebs-Ringer-HEPES (KRH) buffer. Aliquot into 96-well plates. Add ML352 (e.g., 300 nM) or vehicle, and pre-incubate for 10 minutes at 37°C to allow allosteric equilibrium.

  • Radioligand Addition: Introduce varying concentrations of [³H]choline (0.1 μM to 10 μM) to initiate uptake.

  • Reaction Termination: After exactly 5 minutes, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Self-Validation Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged [³H]choline and ensuring high signal-to-noise ratios.

  • Quantification: Wash filters three times with ice-cold KRH buffer to remove extracellular radioligand. Transfer to vials, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter. Plot data using Michaelis-Menten kinetics to observe the Vₘₐₓ reduction[3].

Conclusion

The discovery of ML352 marks a significant milestone in cholinergic pharmacology[4]. By shifting the focus from competitive orthosteric blockade to noncompetitive allosteric modulation, ML352 provides researchers with a robust, highly selective tool that maintains efficacy regardless of synaptic choline concentrations[1]. Its favorable pharmacokinetic profile—characterized by significant CNS penetration and rapid clearance—makes it an ideal in vivo probe for investigating cholinergic dysregulation in neurodegenerative and neuropsychiatric disorders[5].

References

  • Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience (2015). URL:[Link]

  • Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience (2017). URL:[Link]

  • A Novel Approach to Cholinergic Signaling Modulation: Development and Characterization of ML352, a Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ResearchGate / FASEB Journal (2015). URL:[Link]

Sources

Foundational

Solubility Profiling and Assay Optimization for 3-(Piperidin-4-yloxy)benzamide

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist, I frequently encounter challenges related to the solvation and stability of basic amine-containing pharmacophores. 3-(Pipe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges related to the solvation and stability of basic amine-containing pharmacophores. 3-(Piperidin-4-yloxy)benzamide is a highly versatile structural motif utilized extensively in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR-targeting ligands.

This whitepaper provides a mechanistic breakdown of the solubility profile of 3-(Piperidin-4-yloxy)benzamide, contrasting its free base and hydrochloride (HCl) salt forms[1]. Furthermore, it establishes a self-validating protocol for thermodynamic solubility determination and outlines best practices for managing Dimethyl Sulfoxide (DMSO) stock solutions to ensure high-fidelity in vitro assay data.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 3-(Piperidin-4-yloxy)benzamide is governed by the thermodynamic interplay between its crystal lattice energy and the solvation energy provided by the solvent matrix. The molecule features three critical functional groups that dictate its behavior:

  • Piperidine Ring : Contains a basic secondary amine (pKa ~9.5–10.5). In its neutral free base form, it acts as both a hydrogen bond donor and acceptor. In its protonated state (HCl salt), it forms strong ion-dipole interactions with aqueous media, drastically reducing its lipophilicity.

  • Ether Linkage : Provides conformational flexibility and serves as a localized hydrogen bond acceptor.

  • Benzamide Moiety : The primary amide (-CONH₂) is highly polar. It acts as a powerful hydrogen bond donor and acceptor, often leading to a highly stable, tightly packed crystal lattice.

The Role of DMSO

DMSO is the universal solvent of choice in early-stage drug discovery due to its amphiphilic nature[2]. Its highly polar S=O bond acts as a potent hydrogen bond acceptor, effectively disrupting the intermolecular hydrogen bonds of the benzamide and piperidine groups. Simultaneously, its methyl groups solvate the hydrophobic aromatic ring. This dual action allows DMSO to efficiently dissolve both the lipophilic free base and the hydrophilic HCl salt forms of 3-(Piperidin-4-yloxy)benzamide.

Solvent Matrix Analysis

Understanding the differential solubility of the free base versus the HCl salt is critical for formulation and assay design. The following table summarizes the solvation mechanisms and expected solubility profiles across standard laboratory solvents.

SolventPolarity IndexPrimary Solvation MechanismFree Base SolubilityHCl Salt Solubility
DMSO 7.2H-bond acceptor, dipole-dipoleExcellent (>30 mM)Excellent (>30 mM)
Water (pH 7.4) 10.2H-bond donor/acceptor, ion-dipolePoor (<0.1 mM)Excellent (>10 mM)
Methanol 5.1Polar protic H-bondingGood (~10 mM)Good (~20 mM)
Dichloromethane 3.1Halogen bonding, dispersionGood (~10 mM)Poor (<0.1 mM)

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

Kinetic solubility assays (often performed via solvent-shift methods) frequently overestimate solubility due to transient supersaturation. To obtain true equilibrium data, the thermodynamic shake-flask method is the industry gold standard[3][4]. This protocol is designed to be self-validating by ensuring a true thermodynamic equilibrium is reached.

Step-by-Step Methodology
  • Preparation of Saturated Solution : Accurately weigh an excess amount (e.g., 2–5 mg) of 3-(Piperidin-4-yloxy)benzamide into a 2 mL glass HPLC vial. Add 1 mL of the target solvent (e.g., PBS pH 7.4, Methanol, or DMSO). Causality Check: The visual presence of undissolved solid is mandatory; without it, you are measuring concentration, not maximum thermodynamic solubility[4].

  • Equilibration : Seal the vial securely and place it in a thermostatically controlled orbital shaker. Incubate at 25°C (or 37°C for physiological relevance) at 400 rpm for 24 to 72 hours[3][5].

  • Phase Separation : To separate the undissolved solid from the saturated supernatant, centrifuge the samples at 13,000 rpm for 10 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of the filtrate to saturate the filter membrane and prevent false-low readings due to non-specific compound adsorption[5].

  • Dilution and Quantification : Dilute the clear supernatant into the mobile phase to ensure the concentration falls within the linear dynamic range of your calibration curve. Quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a known standard curve[3][6].

Mechanistic Solvation Pathways

The following diagram illustrates the parallel decision trees for determining thermodynamic solubility and managing DMSO stocks for downstream biological assays.

SolubilityWorkflow Compound 3-(Piperidin-4-yloxy)benzamide (Free Base or HCl Salt) Thermo Thermodynamic Solubility Shake-Flask Method Compound->Thermo Assay In Vitro Assay Preparation (DMSO Stock Management) Compound->Assay Incubate Incubate with Excess Solid (24-72h, 25°C/37°C) Thermo->Incubate Separate Phase Separation (Centrifuge at 13,000 rpm) Incubate->Separate Quantify HPLC-UV / LC-MS Quantification Separate->Quantify Stock Prepare 10-30 mM Stock in Anhydrous DMSO Assay->Stock Store Aliquot & Store at -80°C (Avoid Freeze-Thaw) Stock->Store Dilute Aqueous Dilution (Maintain DMSO < 0.5%) Store->Dilute

Figure 1: Workflows for thermodynamic solubility profiling and DMSO stock management.

Best Practices for DMSO Stock Solution Management

For in vitro biological assays, 3-(Piperidin-4-yloxy)benzamide is typically prepared as a concentrated DMSO stock. Improper handling can lead to microscopic precipitation, resulting in false-negative assay readouts and irreproducible dose-response curves[2][7].

  • Anhydrous Preparation : Dissolve the compound in anhydrous, high-purity DMSO to a concentration of 10–30 mM. DMSO is highly hygroscopic; water absorption from ambient air will drastically reduce the solubility of the free base, leading to premature precipitation[2].

  • Storage and Aliquoting : Aliquot the stock solution into single-use amber glass vials and store at -80°C. Avoid repeated freeze-thaw cycles. Freezing and thawing promote nucleation events that can cause irreversible crystallization of the benzamide moiety[2][8].

  • Aqueous Dilution Limits : When dosing into cell culture media or aqueous buffers, add the DMSO stock dropwise while under active vortexing to prevent localized supersaturation. The final DMSO concentration must be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress[7].

  • Precipitation Recovery : If precipitation is observed upon thawing or during aqueous dilution, gently warm the solution in a 37°C water bath and sonicate for 5–10 minutes. Ensure the solution is optically clear under a microscope before proceeding with the assay[8].

References

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol Journal. URL: [Link]

  • Scholars Research Library. "A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review." Scholars Research Library. URL: [Link]

Sources

Exploratory

In Vitro Metabolic Stability Assessment of 3-(Piperidin-4-yloxy)benzamide Scaffolds

Executive Summary 3-(Piperidin-4-yloxy)benzamide represents a "privileged scaffold" in medicinal chemistry, frequently serving as a core pharmacophore for Choline Transporter (CHT) inhibitors (e.g., ML352), Delta Opioid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Piperidin-4-yloxy)benzamide represents a "privileged scaffold" in medicinal chemistry, frequently serving as a core pharmacophore for Choline Transporter (CHT) inhibitors (e.g., ML352), Delta Opioid Receptor agonists, and Hedgehog signaling modulators. While the benzamide moiety typically provides robust hydrogen-bonding interactions, the piperidine ether linkage introduces specific metabolic liabilities that can compromise in vivo efficacy.

This technical guide details the rigorous assessment of the metabolic stability of this scaffold. It moves beyond generic protocols to address the specific physicochemical properties of piperidine ethers—namely, their susceptibility to oxidative dealkylation and N-oxidation. The following workflow integrates FDA-compliant experimental design with mechanistic insights to determine Intrinsic Clearance (


) and predict in vivo half-life.

Part 1: Chemical & Metabolic Profile

Structural Analysis and Soft Spots

To accurately design the assay, one must first predict the metabolic "soft spots" (Sites of Metabolism, SOM). For 3-(Piperidin-4-yloxy)benzamide, the metabolism is dominated by Phase I oxidative reactions mediated by Cytochrome P450 (CYP) enzymes.

  • Piperidine Ring (Secondary Amine): The nitrogen atom is a high-affinity site for CYP binding.

    • N-Oxidation: Direct oxidation of the secondary amine.

    • 
      -Carbon Hydroxylation: Hydroxylation adjacent to the nitrogen, often leading to ring opening or dehydrogenation to an imine/enamine.
      
  • Ether Linkage (O-Dealkylation): CYP-mediated hydroxylation at the piperidine C4 position (geminal to the oxygen) leads to an unstable hemiacetal, which collapses to release the phenol (3-hydroxybenzamide) and the piperidone derivative.

  • Benzamide Moiety: Generally stable against oxidative metabolism but susceptible to amidases (non-CYP hydrolases) in hepatocytes or plasma, converting the amide to a carboxylic acid (benzoic acid derivative).

Predicted Metabolic Pathway Diagram

The following diagram maps the theoretical biotransformation routes required for LC-MS/MS method development.

MetabolicPathways Parent 3-(Piperidin-4-yloxy)benzamide (Parent) NOxide N-Hydroxy Metabolite (N-Oxidation) Parent->NOxide CYP450 (Direct Oxidation) AlphaOH α-Hydroxy Piperidine (Unstable Intermediate) Parent->AlphaOH CYP450 (C-Hydroxylation) Acid 3-(Piperidin-4-yloxy)benzoic acid (Amide Hydrolysis) Parent->Acid Amidases (Non-CYP) Phenol 3-Hydroxybenzamide (O-Dealkylation Product) AlphaOH->Phenol Spontaneous Collapse

Figure 1: Predicted metabolic pathways for 3-(Piperidin-4-yloxy)benzamide. The O-dealkylation and N-oxidation pathways are typically the rate-limiting steps for clearance in microsomes.

Part 2: Experimental Design (The Core)

System Selection: Microsomes vs. Hepatocytes[1][2][3][4]
  • Liver Microsomes (RLM/HLM): Enriched in CYP and UGT enzymes. Recommended for primary screening of this compound to assess the lability of the piperidine ring.

  • Cryopreserved Hepatocytes: Contain full Phase I/II enzymes and transporters. Required if amide hydrolysis (amidase activity) is suspected, as microsomes lack cytosolic amidases.

Validated Protocol: Microsomal Stability Assay

This protocol is designed to minimize non-specific binding (NSB) while ensuring linear enzyme kinetics.

Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human (HLM) or Rat (RLM), protein concentration standardized to 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Cofactor System: 10 mM NADPH (freshly prepared) or an NADPH-regenerating system (Isocitrate/Isocitrate Dehydrogenase).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 2x Enzyme Mix : Dilute microsomes to 1.0 mg/mL in phosphate buffer.

    • Prepare a 2x Substrate Mix : Dilute test compound to 2 µM in phosphate buffer (Final assay concentration: 1 µM, 0.5 mg/mL protein, <0.1% DMSO).

    • Scientific Rationale: Pre-warming both mixes to 37°C for 5 minutes prevents temperature shock kinetics.

  • Reaction Initiation:

    • Add 100 µL of 2x Substrate Mix to 100 µL of 2x Enzyme Mix in a 96-well plate.

    • Add 20 µL of 10 mM NADPH to initiate the reaction.

    • Control: Include a "No NADPH" control to distinguish CYP metabolism from chemical instability or non-cofactor dependent hydrolysis.

  • Sampling (Kinetic Time-Points):

    • Sample at

      
       minutes.
      
    • Transfer 30 µL of reaction mixture into 120 µL of Ice-Cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).

    • Critical Step: The 1:4 ratio ensures protein precipitation and immediate quenching of metabolic activity.

  • Processing:

    • Centrifuge plates at 4,000 rpm for 20 minutes at 4°C.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Assay Workflow Diagram

AssayWorkflow Start Prepare Stocks (10mM DMSO) Mix Reaction Mix (1µM Cmpd + 0.5mg/mL Microsomes) Start->Mix Initiate Initiate with NADPH (t=0) Mix->Initiate Incubate Incubate @ 37°C (0, 5, 15, 30, 45, 60 min) Initiate->Incubate Quench Quench (ACN + Internal Std) Incubate->Quench Aliquot at timepoints Analyze LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analyze Centrifuge & Supernatant

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Part 3: Data Analysis & Interpretation

Analytical Method (LC-MS/MS)

For 3-(Piperidin-4-yloxy)benzamide, use a Triple Quadrupole MS in MRM mode.

  • Ionization: ESI Positive mode (Protonation of the piperidine nitrogen).

  • Transitions:

    • Q1 (Parent): [M+H]

      
      
      
    • Q3 (Fragment): Optimize for the loss of the benzamide group or the piperidine ring. Common fragment: Benzoyl cation (

      
       ~105) or the piperidine fragment (
      
      
      
      ~84).
Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (


) of the remaining parent compound area ratio (Analyte/IS) versus time.
  • Slope (

    
    ):  Determined by linear regression of the linear portion of the curve.
    
  • Half-life (

    
    ): 
    
    
    
    
    [1]
  • Microsomal Intrinsic Clearance (

    
    ): 
    
    
    
    
Data Interpretation Guide
ParameterLow ClearanceModerate ClearanceHigh ClearanceInterpretation for Piperidine Benzamides

(µL/min/mg)
< 1515 - 45> 45High Clearance often indicates rapid N-oxidation or O-dealkylation.

(min)
> 6020 - 60< 20< 20 min suggests the need for structural modification (e.g., fluorination of piperidine).

Part 4: Troubleshooting & Optimization

Common Pitfall: Non-Linear Kinetics
  • Issue: The

    
     vs. time plot is curved.
    
  • Cause: Substrate depletion (>10% consumed too fast), enzyme inactivation, or product inhibition.

  • Solution: Reduce protein concentration to 0.1 mg/mL or shorten incubation times (e.g., 0, 2, 5, 10 min) to capture the initial rate.

Common Pitfall: Non-Specific Binding (NSB)

Piperidine derivatives can be "sticky" (lipophilic cations).

  • Diagnosis: Low recovery in

    
     samples or high stability but low mass balance.
    
  • Solution: Calculate unbound intrinsic clearance (

    
    ) by measuring the fraction unbound in microsomes (
    
    
    
    ) using equilibrium dialysis.

References

  • Ennis, M. D., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.[2][3] Bioorganic & Medicinal Chemistry Letters.[4]

    • Context: Establishes the chemical series and highlights metabolic stability as a key optimization parameter for ML352 and rel
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[5] Elsevier.

    • Context: Authoritative source for standard calcul
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

    • Context: Provides the regulatory framework for probe substr
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[6][5][7][8]

    • Context: The foundational paper for scaling in vitro microsomal d

Sources

Foundational

Exploring the Allosteric Modulation of CHT by 3-(Piperidin-4-yloxy)benzamides: A Technical Blueprint

Executive Summary The high-affinity choline transporter (CHT, SLC5A7) is the rate-limiting determinant of acetylcholine (ACh) synthesis in the central and peripheral nervous systems[1]. Historically, the pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high-affinity choline transporter (CHT, SLC5A7) is the rate-limiting determinant of acetylcholine (ACh) synthesis in the central and peripheral nervous systems[1]. Historically, the pharmacological manipulation of CHT has relied on hemicholinium-3 (HC-3), a potent but highly toxic competitive inhibitor whose quaternary ammonium structure severely restricts blood-brain barrier (BBB) permeability[2]. The discovery of the 3-(piperidin-4-yloxy)benzamide scaffold—exemplified by the probe molecule ML352 and its optimized analog VU6001221—represents a critical paradigm shift. These compounds act as the first highly selective, brain-penetrant, noncompetitive allosteric modulators of CHT[2][3].

This whitepaper provides an in-depth mechanistic analysis, structure-activity relationship (SAR) overview, and self-validating experimental protocols for characterizing allosteric modulators of CHT.

Structural Biology & SAR of the Benzamide Scaffold

Iterative medicinal chemistry on high-throughput screening hits revealed a steep and highly specific structure-activity relationship (SAR) for the 3-(piperidin-4-yloxy)benzamide core[4]. The transition from orthosteric to allosteric modulation required precise tuning of both the ether linkage and the amide functionality.

  • The Piperidine Pharmacophore : Modification of the piperidine nitrogen (e.g., N-methylation found in ML352) was critical. It maintained low-nanomolar affinity without introducing the pharmacokinetic liabilities of a permanent quaternary charge, allowing for moderate to high CNS penetration[2].

  • The Amide Functionality : Benzylic heteroaromatic amides (such as the isoxazole group in ML352) maximized potency[2]. Subtle tuning of the electronics of the central phenyl core eventually yielded VU6001221, which preserved the potency of ML352 while drastically improving in vivo clearance rates[3].

Quantitative Pharmacological Profile

The following table summarizes the distinct kinetic and pharmacological profiles of classical competitive inhibitors versus the novel allosteric benzamide modulators.

CompoundModulatory Mechanism

(hCHT)
Effect on

Effect on

CNS Penetration
Hemicholinium-3 (HC-3) Competitive (Orthosteric)~10–20 nMUnchangedIncreasedPoor (Quaternary Amine)
ML352 Noncompetitive (Allosteric)92 nMDecreasedUnchangedModerate
VU6001221 Noncompetitive (Allosteric)~100 nMDecreasedUnchangedHigh

Mechanistic Profiling: The Hallmarks of Allostery

Unlike HC-3, which competes directly with choline at the orthosteric site, the 3-(piperidin-4-yloxy)benzamide class exhibits classical noncompetitive inhibition[5].

  • Kinetic Trapping : In saturation transport assays, ML352 progressively decreases the maximum velocity (

    
    ) of choline transport without altering the Michaelis constant (
    
    
    
    )[5]. This indicates that the modulator does not prevent choline from binding; rather, it traps the transporter in a conformational state incapable of translocating the substrate across the plasma membrane[5].
  • Receptor Trafficking Paradox : Surface biotinylation studies reveal that ML352 paradoxically increases the cell surface expression of CHT[6]. By locking the transporter in a transport-incompetent conformation, the allosteric modulator prevents the natural endocytic cycling of the protein, stranding it at the plasma membrane[6].

G Start Modulator Kinetic Profiling Comp Competitive (e.g., HC-3) Km Increases, Vmax Unchanged Start->Comp NonComp Noncompetitive (e.g., ML352) Vmax Decreases, Km Unchanged Start->NonComp Binding [3H]HC-3 Binding Assay Bmax Decreases, Kd Unchanged NonComp->Binding Conclusion Allosteric Modulation Confirmed Binding->Conclusion

Kinetic logic tree differentiating competitive from noncompetitive CHT inhibition.

Self-Validating Experimental Protocols

To rigorously characterize novel 3-(piperidin-4-yloxy)benzamide derivatives, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity and isolate causality.

Protocol A: -Choline Uptake Kinetics

Objective: To mathematically distinguish between orthosteric (competitive) and allosteric (noncompetitive) binding mechanisms.

  • Cell Preparation: Plate HEK293 cells stably expressing hCHT (or primary mouse forebrain synaptosomes) in 96-well plates.

    • Causality: Synaptosomes provide a native lipid environment, ensuring that allosteric binding pockets—which often interface with membrane lipids—are preserved.

  • Pre-incubation: Wash cells with Na+-containing assay buffer. Add the benzamide modulator (e.g., ML352 at 200 nM or 800 nM) and incubate for 15 minutes at 37°C.

    • Causality: Allosteric modulators frequently exhibit slower binding kinetics than orthosteric ligands. Pre-incubation allows the compound to achieve thermodynamic equilibrium and lock the receptor conformation before substrate introduction.

  • Substrate Addition: Add varying concentrations of

    
    -choline (e.g., 0.1 to 10 μM) for exactly 5 minutes.
    
    • Self-Validation (Control): Include a parallel control group treated with 10 μM HC-3 to define non-specific background uptake. Subtract this baseline from all data points.

  • Termination & Measurement: Quench the reaction rapidly with ice-cold, Na+-free buffer (choline transport is strictly Na+-dependent). Lyse cells and measure intracellular radioactivity via liquid scintillation counting.

  • Data Analysis: Plot data using non-linear regression (Michaelis-Menten). A true allosteric benzamide will show a depressed asymptote (

    
    ) with a static inflection point (
    
    
    
    ).
Protocol B: Cell Surface Biotinylation (Trafficking Assay)

Objective: To determine if the reduction in


 is due to catalytic inhibition or a reduction in the number of surface-expressed transporters.
  • Treatment: Incubate hCHT-expressing cells with a saturating concentration (5 μM) of the benzamide modulator for 30 minutes.

  • Biotinylation: Transfer cells to ice to halt endocytosis. Apply cell-impermeable sulfo-NHS-SS-biotin to covalently tag exposed primary amines on surface proteins.

    • Causality: Performing this step strictly at 4°C prevents the internalization of the biotin label, ensuring only the plasma membrane pool is quantified.

  • Quenching & Lysis: Quench unreacted biotin with 100 mM glycine. Lyse cells in RIPA buffer.

  • Affinity Purification: Isolate biotinylated proteins using streptavidin-agarose beads.

    • Self-Validation (Control): Probe the Western blot for Na+/K+ ATPase (a resident membrane protein) to ensure equal loading of the surface fraction, and GAPDH (cytosolic) to confirm the cell membrane remained intact during biotinylation.

  • Detection: Immunoblot for CHT. ML352 will paradoxically show an increase in the surface CHT band intensity compared to vehicle, proving the mechanism of action relies on trapping the transporter rather than degrading it[6].

G HTS HTS Screen (Electrophysiology) SAR SAR Optimization (Benzamide Core) HTS->SAR Kinetic Kinetic Profiling (3H-Choline) SAR->Kinetic Trafficking Surface Biotinylation (Receptor Trapping) Kinetic->Trafficking InVivo In Vivo Models (NOR Cognition) Trafficking->InVivo

End-to-end validation workflow for novel allosteric CHT modulators.

In Vivo Translation: The nAChR Paradox

The development of the highly brain-penetrant analog VU6001221 enabled the first rigorous behavioral evaluations of systemic CHT inhibition[3]. Based on classical pharmacology, inhibiting the rate-limiting step of ACh synthesis should induce cognitive deficits.

Counterintuitively, VU6001221 elicited a dose-responsive increase in Novel Object Recognition (NOR) in preclinical rodent models[3]. This paradoxical cognitive enhancement is driven by the specific mechanics of allosteric CHT blockade. By preventing choline reuptake, the modulator causes an accumulation of extracellular choline in the synaptic cleft. This localized high concentration of choline acts as an endogenous agonist at presynaptic


 nicotinic acetylcholine receptors (

nAChRs), facilitating enhanced synaptic transmission and cognitive performance[3].

G CHT Presynaptic CHT (SLC5A7) CholineExt Extracellular Choline (Accumulation) CHT->CholineExt Blocked Uptake ACh Intracellular ACh (Depletion) CHT->ACh Reduced Synthesis Benzamide 3-(Piperidin-4-yloxy)benzamide (Allosteric Modulator) Benzamide->CHT Noncompetitive Inhibition nAChR α7 nAChR Activation (Cognitive Enhancement) CholineExt->nAChR Agonism via Elevated Choline

Mechanistic pathway of CHT allosteric modulation and subsequent α7 nAChR activation.

Conclusion

The exploration of the 3-(piperidin-4-yloxy)benzamide structural class has fundamentally altered our understanding of cholinergic pharmacology. By shifting from orthosteric competition to allosteric conformational trapping, compounds like ML352 and VU6001221 provide unprecedented spatial and temporal control over CHT function. Furthermore, the paradoxical cognitive enhancement observed in vivo opens a novel therapeutic avenue: utilizing targeted CHT blockade to drive


 nAChR agonism for the treatment of cognitive disorders.

References

  • Ennis, E. A., Wright, J., Retzlaff, C. L., McManus, O. B., Lin, Z., Huang, X., Wu, M., Li, M., Daniels, J. S., Lindsley, C. W., Hopkins, C. R., & Blakely, R. D. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 417–427.[Link]

  • Bollinger, S. R., Blakely, R. D., Wright, J., Hopkins, C. R., Engers, D. W., Ennis, E. A., Locuson, C. W., & Lindsley, C. W. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757–1760.[Link]

  • Wright, J., Ennis, E. A., Wright, S. J., Carter, R. L., Dickerson, J. W., Schisler, J. M., Locuson, C. W., Lindsley, C. W., & Blakely, R. D. (2016). Optimization of the choline transporter (CHT) inhibitor ML352: Development of VU6001221, an improved in vivo tool compound. Bioorganic & Medicinal Chemistry Letters, 26(19), 4756–4760.[Link]

Sources

Exploratory

potential off-target binding of 3-(Piperidin-4-yloxy)benzamide analogs

An In-Depth Technical Guide to the Off-Target Liabilities of 3-(Piperidin-4-yloxy)benzamide Analogs As drug discovery programs increasingly rely on privileged scaffolds to accelerate hit-to-lead timelines, the 3-(Piperid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Off-Target Liabilities of 3-(Piperidin-4-yloxy)benzamide Analogs

As drug discovery programs increasingly rely on privileged scaffolds to accelerate hit-to-lead timelines, the 3-(Piperidin-4-yloxy)benzamide motif has emerged as a highly versatile structural core. This pharmacophore is frequently embedded in inhibitors targeting kinases (e.g., Akt, ROCK), poly(ADP-ribose) polymerases (PARP), and various G-protein-coupled receptors (GPCRs)[1][2]. However, the very physicochemical properties that make this scaffold a potent binder for primary targets also render it highly susceptible to promiscuous off-target interactions.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic causality behind these off-target liabilities, provide self-validating experimental protocols for early detection, and outline structure-activity relationship (SAR) strategies to engineer out these risks.

Structural Deconstruction & Mechanistic Causality

To understand why 3-(Piperidin-4-yloxy)benzamide analogs exhibit polypharmacology, we must dissect the scaffold into its three functional domains and analyze their thermodynamic and spatial behaviors in biological systems.

The Piperidine Ring: The Cationic Liability

The piperidine moiety is a basic aliphatic heterocycle with a typical pKa ranging from 9.5 to 10.5. At physiological pH (7.4), this nitrogen is almost entirely protonated, presenting a localized cationic charge.

  • GPCR Promiscuity: This protonated amine acts as a bioisostere for endogenous monoamines (e.g., serotonin, dopamine, histamine). It readily forms a high-energy salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of aminergic class A GPCRs[3].

  • hERG Channel Trapping: The human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel possesses a large inner vestibule lined with aromatic residues (Tyr652 and Phe656). The cationic piperidine nitrogen is drawn into this cavity during the channel's open state, where it engages in cation-

    
     interactions, effectively trapping the channel in an inactivated state and leading to drug-induced Long QT syndrome[4][5].
    
The Ether Linkage: Conformational Entropy

The ether (-O-) linkage connecting the piperidine ring to the benzamide core provides significant rotational freedom. While this flexibility allows the molecule to adopt the necessary bioactive conformation for its primary target, it minimizes the entropic penalty required to adapt to the binding pockets of off-target proteins. This "induced fit" capability is a primary driver of cross-reactivity[6].

The Benzamide Core: The Hinge Binder

The benzamide group serves as a potent bidentate hydrogen bond donor/acceptor. In the context of off-target kinase binding, the benzamide moiety frequently mimics the adenine ring of ATP. It inserts into the highly conserved ATP-binding hinge region of off-target kinases (such as Akt or Aurora kinases), forming critical hydrogen bonds with the peptide backbone[2].

Workflow for Off-Target Profiling

To systematically identify and eliminate these liabilities, a rigorous, iterative screening workflow must be implemented during the lead optimization phase.

Workflow Start 3-(Piperidin-4-yloxy)benzamide Scaffold Library InSilico In Silico Profiling (hERG Cavity, GPCR Asp3.32) Start->InSilico InVitro In Vitro Validation (Patch-Clamp & FLIPR) InSilico->InVitro Decision Off-Target Liability Detected? InVitro->Decision Mitigation SAR Mitigation (pKa reduction, Sterics) Decision->Mitigation Yes (IC50 < 10 µM) Lead Lead Optimization & In Vivo Studies Decision->Lead No (IC50 > 10 µM) Mitigation->InSilico Iterative Design

Caption: Iterative workflow for profiling and mitigating off-target liabilities of benzamide analogs.

Self-Validating Experimental Protocols

Do not rely solely on biochemical binding assays; functional context is critical. A compound may bind a GPCR without activating it, or it may exhibit state-dependent hERG blockade that binding assays miss[5][7].

Protocol A: Automated Whole-Cell Patch-Clamp for hERG Liability

This protocol ensures the detection of state-dependent channel block by utilizing a specific voltage protocol that cycles the channel through closed, open, and inactivated states.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG (Kv11.1) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Fill intracellular recording pipettes with a standard K+-based internal solution (pH 7.2) and the extracellular bath with a Na+/K+ Tyrode's solution (pH 7.4).

  • Self-Validation Step (Seal Integrity): Before applying compounds, verify that the membrane seal resistance is >1 G

    
     (Gigaseal) and access resistance is <10 M
    
    
    
    . Discard any cells failing these criteria to prevent leak-current artifacts.
  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Application: Perfuse the 3-(Piperidin-4-yloxy)benzamide analog at ascending concentrations (0.1

    
    M to 30 
    
    
    
    M).
  • Control Validation: Conclude the assay by perfusing 1

    
    M E-4031 (a selective hERG blocker)[5]. The tail current must be inhibited by >95%; otherwise, the assay is invalid.
    
Protocol B: GPCR Functional Calcium Flux Assay (FLIPR)

To determine if the analog acts as an off-target agonist at aminergic GPCRs (e.g., 5-HT2A, H1R), we measure intracellular calcium release via the Gq-PLC-


 pathway.

GPCR_Signaling Ligand Piperidine Analog (Protonated Amine) Receptor Aminergic GPCR (e.g., 5-HT2A, H3R) Ligand->Receptor Salt Bridge (Asp3.32) Gq Gq/11 Protein Activation Receptor->Gq Conformational Shift PLC PLC-β Cleavage of PIP2 Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (FLIPR Signal) IP3->Ca2

Caption: Mechanistic pathway of off-target aminergic GPCR activation by piperidine analogs.

  • Dye Loading: Seed GPCR-expressing cells in 384-well plates. Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to inhibit dye efflux) for 1 hour at 37°C.

  • Baseline Measurement: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a Fluorometric Imaging Plate Reader (FLIPR).

  • Ligand Addition: Inject the test compounds and continuously monitor fluorescence for 3 minutes.

  • Self-Validation Step (Desensitization Check): If testing for antagonism, incubate compounds for 15 minutes, then inject the endogenous reference agonist (e.g., Serotonin for 5-HT2A) at its EC80 concentration. A true antagonist will shift the agonist dose-response curve to the right without altering baseline calcium.

Quantitative SAR & Mitigation Strategies

When an off-target liability is confirmed, medicinal chemistry strategies must be deployed to alter the physicochemical properties of the scaffold without destroying primary target efficacy.

Strategy 1: pKa Modulation Reducing the basicity of the piperidine nitrogen is the most effective way to abrogate hERG and GPCR binding[4][8]. Replacing the piperidine with a morpholine or piperazine, or adding electron-withdrawing fluorine atoms adjacent to the amine, significantly lowers the pKa, reducing the population of protonated species at physiological pH[4][8].

Strategy 2: Steric Shielding Introducing bulky alkyl groups (e.g., cyclobutyl or isopropyl) on the piperidine nitrogen can create steric clashes within the narrow hERG inner cavity or the GPCR orthosteric site, preventing the formation of the critical Asp3.32 salt bridge[1][8].

Table 1: Impact of Piperidine Modifications on Off-Target Affinity
Scaffold Modification (R-Group on Benzamide)Calculated pKa (Amine)hERG IC

(

M)
5-HT

K

(nM)
Primary Target Efficacy
Unsubstituted Piperidin-4-yloxy10.21.2 (High Risk)45 (High Risk)Baseline
N-Methylpiperidin-4-yloxy9.83.5 (Moderate)120 (Moderate)Maintained
N-Cyclobutylpiperidin-4-yloxy9.5>10 (Low Risk)850 (Low Risk)Maintained
Morpholin-4-yloxy (O-substitution)7.8>30 (Safe)>5000 (Safe)Slightly Reduced
3,3-Difluoropiperidin-4-yloxy8.1>20 (Safe)>2000 (Safe)Maintained
Table 2: Kinase Cross-Reactivity Mitigation via Benzamide Modification
Benzamide Core ModificationAkt Kinase IC

(nM)
Primary Target IC

(nM)
Selectivity Fold Change
Unsubstituted Benzamide15 (Off-target hit)50.3x
2-Fluoro-benzamide450856x
N-Methyl-benzamide (Amide block)>500012>400x

Note: Methylating the benzamide nitrogen eliminates its ability to act as a hydrogen bond donor, effectively destroying its ability to mimic ATP in off-target kinase hinge regions[2].

Conclusion

The 3-(Piperidin-4-yloxy)benzamide scaffold is a powerful starting point in drug discovery, but its inherent physicochemical properties—specifically the highly basic amine and the promiscuous hydrogen-bonding amide—necessitate rigorous off-target profiling. By employing functional, self-validating assays like automated patch-clamp and FLIPR, and applying rational SAR principles such as pKa modulation and steric shielding, researchers can successfully navigate these liabilities and advance safe, highly selective therapeutics into the clinic.

References

1.[1] Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. ResearchGate. Available at:[Link] 2.[6] N-SUBSTITUTED-HETEROCYCLOALKYLOXYBENZAMIDE COMPOUNDS AND METHODS OF USE. European Patent Office - EP 2079694 B1. Available at: 3.[2] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry (ACS). Available at:[Link] 4.[4] Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design. UCLouvain. Available at:[Link] 5.[5] Pharmacological Removal of Human Ether-à-go-go-Related Gene Potassium Channel Inactivation by 3-Nitro-N-(4-phenoxyphenyl) Benzamide (ICA-105574). Molecular Pharmacology. Available at:[Link] 6.[8] Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. PMC (NIH). Available at:[Link] 7.[3] Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC (NIH). Available at:[Link] 8.[7] Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC-MS/MS method for quantification of 3-(Piperidin-4-yloxy)benzamide

An In-depth Technical Guide to the Quantification of 3-(Piperidin-4-yloxy)benzamide using a Validated HPLC-MS/MS Method Authored by: A Senior Application Scientist Abstract This application note presents a comprehensive,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantification of 3-(Piperidin-4-yloxy)benzamide using a Validated HPLC-MS/MS Method

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise quantification of 3-(Piperidin-4-yloxy)benzamide in biological matrices, specifically human plasma. Developed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the scientific rationale behind key methodological choices, ensuring both technical accuracy and practical applicability. The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision, consistent with regulatory guidelines from the FDA and EMA.[1][2][3]

Introduction: The Rationale for a Validated Assay

3-(Piperidin-4-yloxy)benzamide is a molecule of significant interest within pharmaceutical research, belonging to a class of compounds known for their diverse biological activities. As with any potential therapeutic agent, accurate quantification in biological fluids is a cornerstone of preclinical and clinical development. It provides essential data for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which are critical for determining dosing regimens and ensuring patient safety.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[2] The selectivity of MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the precise measurement of an analyte even in the presence of complex biological matrix components, thereby minimizing interferences and ensuring reliable results. This document details the development and validation of such a method, designed to meet the rigorous standards of regulatory bodies.

Analyte & Internal Standard Characterization

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. These properties dictate the optimal conditions for sample extraction, chromatographic separation, and mass spectrometric detection.

Physicochemical Properties of 3-(Piperidin-4-yloxy)benzamide

The key properties of 3-(Piperidin-4-yloxy)benzamide are summarized in the table below. The molecule contains a basic piperidine nitrogen, making it amenable to positive mode electrospray ionization (ESI), and its moderate polarity is well-suited for reversed-phase chromatography.

PropertyValue / StructureRationale for Method Development
Chemical Structure Chemical structure of 3-(Piperidin-4-yloxy)benzamideThe structure contains a basic nitrogen on the piperidine ring, which is readily protonated, making positive ion ESI highly effective. The benzamide group provides a site for characteristic fragmentation.
Molecular Formula C₁₂H₁₆N₂O₂Used to calculate the exact mass of the molecule.
Monoisotopic Mass 220.1212 DaDetermines the mass-to-charge ratio (m/z) of the precursor ion for MS/MS analysis. The protonated molecule [M+H]⁺ will be targeted.
Predicted pKa ~8.5 - 9.5 (Piperidine N)The basic nature ensures the analyte is positively charged at acidic pH, which is ideal for good retention on a C18 column and efficient ionization.
Predicted logP ~1.5 - 2.0Indicates moderate lipophilicity, suggesting good retention on a reversed-phase column and efficient extraction from aqueous matrices using protein precipitation with an organic solvent.
Selection of the Internal Standard (IS)

The use of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis.[4] A stable isotope-labeled (SIL) internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[3][5][6]

  • Recommended IS: 3-(Piperidin-4-yloxy)benzamide-d₄ (or other stable isotope-labeled version).

  • Rationale: A mass shift of +4 Da provides a clear distinction from the analyte in the mass spectrometer while maintaining identical chromatographic behavior and extraction recovery.

  • Alternative (if SIL-IS is unavailable): A close structural analog, such as 3-Methoxy-N-piperidin-4-yl-benzamide (CAS 38198-54-8), can be used.[7] However, it is crucial to validate that it does not suffer from differential matrix effects compared to the analyte.

Detailed Analytical Protocol

This section provides a step-by-step methodology for the quantification of 3-(Piperidin-4-yloxy)benzamide in human plasma.

Materials and Reagents
  • 3-(Piperidin-4-yloxy)benzamide reference standard (>98% purity)

  • 3-(Piperidin-4-yloxy)benzamide-d₄ (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 3-(Piperidin-4-yloxy)benzamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[8]

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma is 2. Add 20 µL IS Working Solution (100 ng/mL) plasma->is vortex1 3. Vortex (10 sec) is->vortex1 ppt 4. Add 300 µL Acetonitrile vortex1->ppt vortex2 5. Vortex (2 min) ppt->vortex2 centrifuge 6. Centrifuge (10,000 x g, 5 min) vortex2->centrifuge supernatant 7. Transfer Supernatant to HPLC vial centrifuge->supernatant inject 8. Inject into HPLC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

Protocol:

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples).

  • Vortex briefly for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The following conditions have been optimized for good peak shape, separation from matrix components, and sensitive detection.

HPLC Parameters

ParameterCondition
HPLC System UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Scan Type Multiple Reaction Monitoring (MRM)

Optimized MRM Transitions

The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) and are selected for their specificity and intensity. The fragmentation of benzamides typically involves the cleavage of the amide bond to form a stable benzoyl cation.[9][10] Fragmentation of the piperidine ring is also a common pathway.[8][11]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
3-(Piperidin-4-yloxy)benzamide 221.1121.1 (Quantifier) 25150
105.0 (Qualifier) 35150
3-(Piperidin-4-yloxy)benzamide-d₄ (IS) 225.1121.1 (Quantifier) 25150

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

G cluster_validation Method Validation Workflow cluster_params Validation Parameters Start Method Development Validation Full Validation Start->Validation Routine Routine Sample Analysis Validation->Routine Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Recovery Recovery Matrix Matrix Effect Stability Stability

Caption: Overview of the bioanalytical method validation process.

The validation will assess the following parameters, with acceptance criteria summarized in the table below.

Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve (Linearity) To demonstrate the relationship between instrument response and known concentrations.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To evaluate the suppression or enhancement of ionization by matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To measure the efficiency of the extraction procedure.Recovery should be consistent and reproducible across QC levels.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a detailed and scientifically grounded HPLC-MS/MS method for the quantification of 3-(Piperidin-4-yloxy)benzamide in human plasma. The described protocol, from sample preparation to method validation, is designed to be robust, reliable, and compliant with international regulatory standards. By explaining the causality behind the experimental choices, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it for their specific needs in the drug development pipeline.

References

  • Filo. (2026). Mass Spectrometry Interpretation of Benzamide. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Vaz, F. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • GSRS. (2025). 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE. [Link]

  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. West Virginia University Research Repository. [Link]

  • Inxight Drugs. (n.d.). 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE. [Link]

  • PubMed. (2015). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS. [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. [Link]

  • Google Patents. (n.d.). US4962115A - Novel N-(3-hydroxy-4-piperidinyl)
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

Sources

Application

Application Note: [3H]Choline Uptake Assay for Evaluating 3-(Piperidin-4-yloxy)benzamide CHT1 Inhibitors

Introduction & Mechanistic Rationale The presynaptic high-affinity choline transporter (CHT1, encoded by the SLC5A7 gene) is the rate-limiting conduit for choline uptake into cholinergic terminals, a strictly required st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The presynaptic high-affinity choline transporter (CHT1, encoded by the SLC5A7 gene) is the rate-limiting conduit for choline uptake into cholinergic terminals, a strictly required step for acetylcholine (ACh) synthesis[1]. Historically, the pharmacological manipulation of CHT1 has been restricted by the reliance on Hemicholinium-3 (HC-3), a potent but highly toxic, quaternary ammonium-based competitive inhibitor that lacks CNS penetrance.

The discovery of 3-(piperidin-4-yloxy)benzamide derivatives (such as ML352 and VU6001221) revolutionized cholinergic pharmacology by providing the first highly selective, brain-penetrant, and noncompetitive inhibitors of CHT1[2]. Unlike HC-3, these benzamide derivatives bind to an allosteric site on the transporter, altering its maximum transport velocity (


) without affecting its substrate affinity (

)[3].

To accurately profile these novel allosteric modulators, the radiolabeled [3H]choline uptake assay remains the gold standard. This application note details a self-validating, high-throughput protocol designed to quantify CHT1 inhibition and definitively confirm the noncompetitive mechanism of action characteristic of 3-(piperidin-4-yloxy)benzamides.

CHT1_Mechanism Choline Extracellular [3H]Choline CHT1 Presynaptic CHT1 (SLC5A7) Choline->CHT1 Substrate Binding Na_Cl Na+ / Cl- Gradient Na_Cl->CHT1 Co-transport Drive Intracellular Intracellular [3H]Choline CHT1->Intracellular Translocation Inhibitor 3-(Piperidin-4-yloxy)benzamide (Allosteric Modulator) Inhibitor->CHT1 Noncompetitive Inhibition ACh Acetylcholine Synthesis Intracellular->ACh ChAT Enzyme

Mechanism of CHT1-mediated choline uptake and noncompetitive inhibition by benzamide derivatives.

Experimental Design & Causality: A Self-Validating System

A robust assay must not only measure inhibition but also validate the mechanism of that inhibition internally. This protocol achieves self-validation through three critical design choices:

  • Dual-Concentration Substrate Testing: To differentiate the noncompetitive 3-(piperidin-4-yloxy)benzamides from competitive inhibitors, the assay is performed in parallel at two [3H]choline concentrations: 100 nM (near the physiological

    
    ) and 10 µM  (near 
    
    
    
    )[1]. A competitive inhibitor will show a drastic loss of potency (right-shifted
    
    
    ) at 10 µM, whereas a true noncompetitive benzamide will maintain its
    
    
    across both concentrations[1].
  • Endocytic Mutant Cell Lines: Native CHT1 is predominantly sequestered in intracellular vesicles. This protocol utilizes HEK293 cells stably transfected with an endocytic mutant of human CHT1 (hCHT-LV-AA)[3]. Causality: Preventing transporter internalization artificially locks CHT1 on the plasma membrane, vastly expanding the signal-to-background window for the radioligand assay.

  • Strict Ion Dependence: CHT1 transport is obligatorily coupled to the co-transport of Na⁺ and Cl⁻ ions. The assay buffer must maintain physiological sodium and chloride gradients to drive the transporter conformation required for substrate translocation[1].

Step-by-Step[3H]Choline Uptake Protocol

Materials Required
  • Cell Line: HEK293 cells stably expressing hCHT1.

  • Radioligand: [Methyl-3H]Choline chloride (Specific Activity: ~80 Ci/mmol).

  • Assay Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, adjusted to pH 7.4.

  • Reference Compounds: ML352 (Noncompetitive control), Hemicholinium-3 (Competitive control).

Methodology

Step 1: Cell Preparation Seed the hCHT1-HEK293 cells into 96-well poly-D-lysine coated plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂ to allow for complete adherence and monolayer formation.

Step 2: Buffer Wash & Equilibration Carefully aspirate the culture media. Wash the cells twice with 200 µL of pre-warmed (37°C) KRH Assay Buffer. Causality: Removing serum and culture media eliminates endogenous choline that would otherwise compete with the radioligand and skew the specific activity calculations.

Step 3: Compound Pre-Incubation Prepare 10-point serial dilutions of the 3-(piperidin-4-yloxy)benzamide test compounds in KRH buffer (final DMSO concentration


 0.1%). Add 50 µL of the compound solution to the wells and incubate for 30 minutes at 37°C.
Causality: Noncompetitive allosteric modulators often suffer from slower association rates than competitive substrates. A 30-minute pre-incubation ensures the inhibitor reaches binding equilibrium with the transporter prior to substrate introduction[3].

Step 4: Radioligand Addition Add 50 µL of KRH buffer containing [3H]choline chloride to achieve a final well concentration of either 100 nM or 10 µM. Incubate for exactly 10 minutes at 37°C. Causality: The 10-minute window is critical. It ensures the assay measures the initial rate of transport (linear phase) before intracellular accumulation leads to significant efflux or isotopic equilibrium.

Step 5: Assay Termination Rapidly aspirate the radioactive buffer and immediately wash the wells three times with 200 µL of ice-cold KRH buffer. Causality: The sudden drop in temperature instantly halts the conformational cycling of the CHT1 protein, trapping the accumulated [3H]choline inside the cell and preventing substrate efflux during the wash steps.

Step 6: Lysis and Quantification Add 100 µL of MicroScint-20 (or 0.1 N NaOH followed by scintillation cocktail) to each well. Agitate for 15 minutes to fully lyse the cells. Quantify the intracellular tritium using a microplate scintillation counter (e.g., TopCount or MicroBeta).

Assay_Workflow Step1 1. Cell Preparation Seed HEK293-CHT1 cells Step2 2. Buffer Wash Warm Na+/Cl- Assay Buffer Step1->Step2 Step3 3. Compound Incubation Add Benzamide Inhibitor (30 min) Step2->Step3 Step4 4. Radioligand Addition Add [3H]Choline (10 min) Step3->Step4 Step5 5. Assay Termination Ice-cold buffer wash (3x) Step4->Step5 Step6 6. Quantification Cell lysis & Scintillation counting Step5->Step6

Step-by-step workflow for the radiolabeled [3H]choline uptake assay in 96-well format.

Data Analysis & Quantitative Interpretation

To isolate specific CHT1-mediated uptake, subtract the non-specific background uptake (defined by wells treated with 10 µM HC-3) from all raw Counts Per Minute (CPM) values. Convert the specific CPM to percentage of vehicle control activity. Fit the dose-response data using a standard 4-parameter logistic non-linear regression model to determine the


.
Expected Quantitative Outcomes

The hallmark of the 3-(piperidin-4-yloxy)benzamide class is their robust noncompetitive profile. As demonstrated in the table below, a representative benzamide (ML352) retains its single-digit nanomolar potency regardless of the extracellular choline concentration, whereas the competitive control (HC-3) suffers a


-fold loss in potency when challenged with high substrate loads[1],[3].
Compound ClassRepresentative Compound[3H]Choline Conc.

(nM)
Inhibition Mechanism
3-(Piperidin-4-yloxy)benzamide ML352 (VU0476201)100 nM92 ± 2.8Noncompetitive
3-(Piperidin-4-yloxy)benzamide ML352 (VU0476201)10 µM105 ± 5.1Noncompetitive
Quaternary Ammonium Hemicholinium-3 (HC-3)100 nM~10Competitive
Quaternary Ammonium Hemicholinium-3 (HC-3)10 µM> 1000Competitive

Data summarized from mechanistic validation studies of ML352 in hCHT1-expressing cell lines.

References

1.1 | Source: nih.gov 2.2 | Source: nih.gov 3.3 | Source: acs.org

Sources

Method

experimental use of 3-(Piperidin-4-yloxy)benzamide in primary neuronal cultures

Application Note: Experimental Use of 3-(Piperidin-4-yloxy)benzamide in Primary Neuronal Cultures Introduction & Molecule Profile 3-(Piperidin-4-yloxy)benzamide is a synthetic small molecule scaffold structurally analogo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Use of 3-(Piperidin-4-yloxy)benzamide in Primary Neuronal Cultures

Introduction & Molecule Profile

3-(Piperidin-4-yloxy)benzamide is a synthetic small molecule scaffold structurally analogous to the ML352 class of non-competitive inhibitors of the High-Affinity Choline Transporter (CHT/SLC5A7) . In primary neuronal cultures, this compound acts as a chemical probe to modulate presynaptic choline uptake, the rate-limiting step in acetylcholine (ACh) synthesis.

While the 4-methoxy-N-substituted variants (like ML352) are optimized for potency (


 nM), the core 3-(piperidin-4-yloxy)benzamide  structure retains the essential pharmacophore required for allosteric interaction with CHT. This application note details the protocols for using this compound to study cholinergic deficits, synaptic vesicle cycling, and compensatory homeostatic mechanisms in neurons.
Chemical Profile
PropertyDetail
Chemical Name 3-(Piperidin-4-yloxy)benzamide
Core Scaffold Benzamide ether-linked to piperidine
Primary Target High-Affinity Choline Transporter (CHT)
Mechanism Non-competitive / Allosteric Inhibition
Solubility Soluble in DMSO (up to 100 mM); Aqueous solubility improves at pH < 7 (protonated piperidine)
Storage -20°C (solid), protect from light.[1] Stock solutions stable for 1 month at -20°C.

Mechanism of Action

The compound targets CHT at the presynaptic terminal.[2] Unlike hemicholinium-3 (HC-3), which competes directly with choline, benzamide-based inhibitors often exhibit non-competitive kinetics, stabilizing the transporter in a conformation that prevents choline translocation.

Biological Cascade:

  • Inhibition: Compound binds to CHT.[2][3][4][5]

  • Depletion: Cytosolic choline levels drop.

  • Deficit: Choline Acetyltransferase (ChAT) lacks substrate; ACh synthesis halts.

  • Synaptic Failure: Empty synaptic vesicles ("blanks") are released, reducing quantal content.

CHT_Pathway Extracellular Extracellular Space Choline Choline CHT CHT Transporter (SLC5A7) Choline->CHT Substrate Cytosol Presynaptic Cytosol CHT->Cytosol Translocation Inhibitor 3-(Piperidin-4-yloxy)benzamide Inhibitor->CHT Allosteric Inhibition ChAT ChAT Enzyme Cytosol->ChAT Substrate Supply ACh Acetylcholine ChAT->ACh Synthesis Vesicle Synaptic Vesicle (VAChT) ACh->Vesicle Loading via VAChT

Figure 1: Mechanism of Action. The benzamide inhibitor blocks CHT, preventing choline entry and downstream ACh synthesis.

Primary Neuronal Culture Protocol

For CHT studies, septal-hippocampal co-cultures or striatal cultures are superior to pure cortical cultures due to the high density of cholinergic projections.

Reagents:

  • Neurobasal Medium + B27 Supplement.

  • Poly-D-Lysine (PDL) coated plates.

  • Stock Solution: Dissolve 3-(Piperidin-4-yloxy)benzamide in 100% DMSO to 10 mM. Aliquot and freeze.

Step-by-Step Culturing:

  • Dissection: Isolate septal and hippocampal regions from E18 rat embryos.

  • Dissociation: Digest with papain (20 min, 37°C) followed by mechanical trituration.

  • Plating:

    • For Uptake Assays: Plate at

      
       cells/well in 24-well plates.
      
    • For Imaging: Plate at

      
       cells on glass coverslips.
      
  • Maintenance: Feed every 3 days by replacing 50% medium.

  • Maturation: Use cultures at DIV 14-21 (Days In Vitro) when synaptic networks are fully established and CHT expression is maximal.

Experimental Application 1: -Choline Uptake Assay

The Gold Standard for validating CHT inhibition.

Objective: Quantify the specific inhibition of high-affinity choline uptake.

Protocol:

  • Buffer Prep: Prepare Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Wash: Gently wash neurons

    
     with warm KRH buffer to remove growth medium (which contains choline).
    
  • Pre-incubation: Incubate cells for 15 min at 37°C with varying concentrations of 3-(Piperidin-4-yloxy)benzamide (e.g., 10 nM to 10

    
    M).
    
    • Control: Vehicle (0.1% DMSO).

    • Positive Control: 1

      
      M Hemicholinium-3 (HC-3).
      
  • Uptake Phase: Add

    
    -Choline (Final conc: 50 nM, specific activity ~80 Ci/mmol) to the wells.
    
  • Incubation: Incubate for exactly 5 minutes at 37°C. (Uptake is linear for ~5-10 mins).

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold  KRH buffer containing 10 
    
    
    
    M unlabeled choline (to displace non-specific binding).
  • Lysis: Solubilize cells in 500

    
    L of 0.1 M NaOH or 1% SDS.
    
  • Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).

Data Analysis:

  • Subtract non-specific uptake (defined by HC-3 treated wells) from total CPM.

  • Normalize specific uptake to protein concentration (BCA assay).

  • Plot % Control vs. Log[Concentration] to determine

    
    .
    

Experimental Application 2: Synaptic Vesicle Cycling (FM1-43)

Functional readout of presynaptic activity.

Objective: Determine if CHT inhibition alters vesicle turnover rates.

Protocol:

  • Loading: Incubate neurons (DIV 14+) in KRH buffer containing 10

    
    M FM1-43 dye  and 90 mM 
    
    
    
    (high potassium) for 90 seconds to stimulate vesicle fusion and dye uptake.
  • Wash: Wash extensively (10-15 mins) in

    
    -free solution to remove surface dye.
    
  • Baseline Imaging: Image fluorescent puncta (synaptic boutons) at 488 nm excitation.

  • Treatment: Perfusion with KRH containing 1

    
    M 3-(Piperidin-4-yloxy)benzamide  for 30 mins.
    
  • Unloading (Stimulation): Stimulate neurons (electrical field stimulation or High

    
    ) without dye.
    
  • Measurement: Measure the rate of fluorescence decay (destaining).

    • Hypothesis: If CHT is inhibited, ACh synthesis drops. Vesicles may still cycle ("blank" vesicles), but prolonged inhibition often leads to compensatory changes in vesicle pool size or release probability.

Experimental Workflow Diagram

Workflow cluster_Exp Experimental Arms Start Primary Neuronal Culture (DIV 14-21) Prep Wash & Equilibrate (KRH Buffer) Start->Prep Arm1 Control (0.1% DMSO) Prep->Arm1 Arm2 Test Compound (0.01 - 10 µM) Prep->Arm2 Arm3 Ref Inhibitor (HC-3) Prep->Arm3 Assay Add [3H]-Choline (5 min pulse) Arm1->Assay Arm2->Assay Arm3->Assay Term Ice-Cold Wash (+ Excess Cold Choline) Assay->Term Lysis Lysis & Scintillation Counting Term->Lysis

Figure 2: Workflow for High-Throughput Choline Uptake Screening.

Critical Controls & Troubleshooting

IssuePotential CauseSolution
High Non-Specific Binding Incomplete washingUse ice-cold buffer for washes; include 10

M cold choline in wash buffer.
Low Signal Window Immature culturesEnsure neurons are at least DIV 14; CHT expression peaks late in development.
Precipitation Compound insolubilityDo not exceed 0.1% DMSO final concentration. If >10

M is needed, verify solubility in KRH buffer first.
Toxicity Off-target PARP inhibitionRun an MTT or LDH assay. Benzamides can inhibit PARP at high concentrations (>10

M).

Note on Specificity: The benzamide core is a "privileged structure" also found in PARP inhibitors (e.g., 3-aminobenzamide). While the piperidine-ether linkage confers CHT specificity, always run a toxicity control (MTT assay) alongside functional assays to distinguish between specific synaptic inhibition and general neuronal death.

References

  • Ennis, E. A., et al. (2015). "Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter."[2][6] ACS Chemical Neuroscience, 6(3), 417-427.[2][6]

  • Ferguson, S. M., et al. (2004). "New insights into the role of the cholinergic system in behavior and development." Current Opinion in Neurobiology, 14(3), 351-357.

  • Kaech, S., & Banker, G. (2006). "Culturing hippocampal neurons.

  • PubChem Compound Summary.

Sources

Application

Application Notes and Protocols for Assessing the CNS Penetration of 3-(Piperidin-4-yloxy)benzamide in Rodent Models

Introduction: The Critical Challenge of CNS Drug Delivery The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Challenge of CNS Drug Delivery

The blood-brain barrier (BBB) represents a formidable obstacle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain from xenobiotics and maintains its precisely controlled microenvironment.[1][2] Consequently, a crucial step in the preclinical assessment of any potential CNS drug is the rigorous evaluation of its ability to penetrate the BBB and achieve therapeutic concentrations at its target site. This guide provides a comprehensive framework and detailed protocols for assessing the CNS penetration of 3-(Piperidin-4-yloxy)benzamide, a novel small molecule, in rodent models. While specific data for this compound is limited, we will draw upon established methodologies and data from structurally related benzamide derivatives to present a robust and scientifically sound approach.[3][4]

The 3-(Piperidin-4-yloxy)benzamide scaffold has been associated with various biological targets, and its potential for CNS activity necessitates a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile within the brain.[5][6] This document will guide researchers through a multi-tiered experimental approach, from initial in situ studies to more complex in vivo models, to build a comprehensive profile of the compound's brain distribution.

Compound Profile: 3-(Piperidin-4-yloxy)benzamide and Its Analogs

While extensive public data on 3-(Piperidin-4-yloxy)benzamide is not available, analysis of its structural features and data from close analogs, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, can provide valuable insights. These analogs have been investigated as inhibitors of the presynaptic choline transporter (CHT).[3]

Physicochemical Properties (Predicted/Analog-Based):

A compound's ability to cross the BBB is influenced by its physicochemical properties. Key parameters for the 3-(Piperidin-4-yloxy)benzamide scaffold are summarized in the table below.

PropertyPredicted/Analog ValueImplication for CNS Penetration
Molecular Weight ~220 g/mol Favorable for passive diffusion across the BBB.
logP ~1.5 - 2.5Moderate lipophilicity, generally favorable for BBB permeability.
Topological Polar Surface Area (TPSA) ~50-80 ŲWithin the range generally considered optimal for CNS penetration.
Hydrogen Bond Donors/Acceptors 2 Donors, 3 AcceptorsMay influence interactions with transporters and membrane permeability.

Note: These values are estimations based on the core structure and may vary with different substitutions.

Experimental Strategy: A Multi-faceted Approach to Assessing CNS Penetration

A comprehensive assessment of CNS penetration requires a combination of in vivo techniques to provide a complete picture of a compound's brain distribution. We recommend a tiered approach, starting with a rapid screening method and progressing to more detailed studies.

Caption: Tiered approach for assessing CNS penetration.

Detailed Protocols

Tier 1: In Situ Brain Perfusion in Rats

The in situ brain perfusion technique offers a rapid and controlled method to determine the initial rate of a compound's transport across the BBB, independent of peripheral metabolism and elimination.[7]

Protocol:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Expose the right common carotid artery.

    • Ligate the external carotid artery and place a loose ligature around the common carotid artery.

    • Insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion:

    • Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate (e.g., 10 mL/min) to wash out the blood.

    • Switch to the perfusion buffer containing a known concentration of 3-(Piperidin-4-yloxy)benzamide and a vascular space marker (e.g., [¹⁴C]-sucrose).

    • Perfuse for a short, defined period (e.g., 30-60 seconds).

  • Sample Collection:

    • Decapitate the rat and rapidly dissect the brain.

    • Collect a sample of the ipsilateral (perfused) hemisphere.

  • Sample Analysis:

    • Homogenize the brain tissue.

    • Analyze the concentration of 3-(Piperidin-4-yloxy)benzamide and the vascular marker using LC-MS/MS and liquid scintillation counting, respectively.

Tier 2: In Vivo Pharmacokinetic Study and Determination of Kp

This study determines the total concentration of the compound in the brain and plasma over time after systemic administration, allowing for the calculation of the brain-to-plasma concentration ratio (Kp).

Protocol:

  • Animal Dosing: Administer 3-(Piperidin-4-yloxy)benzamide to a cohort of male Sprague-Dawley rats or C57BL/6 mice via the intended clinical route (e.g., intravenous, oral).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect blood samples via tail vein or cardiac puncture into heparinized tubes.

  • Brain Tissue Collection:

    • Immediately following blood collection, euthanize the animals and perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Rapidly dissect the brain and store it at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis: Quantify the concentration of 3-(Piperidin-4-yloxy)benzamide in plasma and brain homogenate samples using a validated LC-MS/MS method.

Tier 3: In Vivo Microdialysis for Kp,uu Determination

Microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of a drug in the brain's interstitial fluid (ISF), which is crucial for understanding target engagement.[8]

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).

    • Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Compound Administration and Sample Collection:

    • Administer 3-(Piperidin-4-yloxy)benzamide to the freely moving animal.

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

    • Collect simultaneous blood samples at selected time points.

  • Probe Calibration: Determine the in vivo recovery of the microdialysis probe to accurately calculate the unbound brain concentration.

  • Bioanalysis: Analyze the concentration of the compound in the dialysate and plasma samples using a highly sensitive LC-MS/MS method.

Bioanalytical Method: LC-MS/MS Quantification

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurate quantification of 3-(Piperidin-4-yloxy)benzamide in complex biological matrices.[4]

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or brain homogenate, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously and centrifuge to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions for 3-(Piperidin-4-yloxy)benzamide and the internal standard.

Data Analysis and Interpretation

6.1. Brain-to-Plasma Ratio (Kp):

The Kp value represents the ratio of the total drug concentration in the brain to that in the plasma at a specific time point or at steady state.[9]

  • Calculation: Kp = C_brain / C_plasma

  • Interpretation:

    • Kp > 1: Suggests net accumulation in the brain, which could be due to active influx or high non-specific binding to brain tissue.

    • Kp < 1: Suggests limited brain penetration, potentially due to poor permeability or active efflux.

6.2. Unbound Brain-to-Plasma Ratio (Kp,uu):

The Kp,uu is a more informative parameter as it relates the unbound, pharmacologically active concentrations in the brain and plasma.[6]

  • Calculation: Kp,uu = C_u,brain / C_u,plasma

  • Interpretation:

    • Kp,uu ≈ 1: Indicates that the drug crosses the BBB primarily by passive diffusion and that the unbound concentrations in the brain and plasma are at equilibrium.

    • Kp,uu > 1: Suggests active influx into the brain.

    • Kp,uu < 1: Strongly indicates active efflux from the brain.

Assessing the Role of Efflux Transporters (e.g., P-glycoprotein)

Many drugs are actively removed from the brain by efflux transporters like P-glycoprotein (P-gp), significantly limiting their CNS exposure.[10] It is crucial to determine if 3-(Piperidin-4-yloxy)benzamide is a P-gp substrate.

In Vivo P-gp Inhibition Study:

This study compares the brain penetration of the compound in the presence and absence of a P-gp inhibitor.

Protocol:

  • Animal Groups: Use two groups of rodents.

    • Group 1 (Control): Administer the vehicle for the P-gp inhibitor.

    • Group 2 (Inhibitor): Administer a potent P-gp inhibitor (e.g., elacridar) prior to the administration of 3-(Piperidin-4-yloxy)benzamide.

  • Compound Administration and Sample Collection:

    • Administer 3-(Piperidin-4-yloxy)benzamide to both groups.

    • Collect plasma and brain samples at a time point corresponding to the peak brain concentration.

  • Data Analysis:

    • Calculate the Kp values for both groups.

    • An increase in the Kp value in the inhibitor-treated group compared to the control group indicates that the compound is a substrate for P-gp.

Sources

Method

Application Note: Probing Acetylcholine Synthesis Dynamics Using 3-(Piperidin-4-yloxy)benzamide Derivatives

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale The synthesis of the neurotransmitte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The synthesis of the neurotransmitter acetylcholine (ACh) is tightly regulated by the presynaptic high-affinity choline transporter (CHT1, encoded by SLC5A7). Because neurons cannot synthesize choline de novo, the reuptake of extracellular choline via CHT1 is the absolute rate-limiting determinant of ACh synthesis [1].

Historically, researchers have relied on Hemicholinium-3 (HC-3) to inhibit CHT1 and study cholinergic depletion. However, HC-3 is a competitive inhibitor with poor central nervous system (CNS) penetrance, limiting its utility in dynamic, high-choline synaptic environments or in vivo models.

Recent high-throughput screening and medicinal chemistry optimization have identified 3-(piperidin-4-yloxy)benzamide as a highly privileged structural scaffold for CHT1 inhibition[2]. Derivatives of this scaffold—most notably the chemical probe ML352 —act as potent, noncompetitive (allosteric) inhibitors of CHT1 [1]. By utilizing this scaffold, researchers can reliably block choline uptake without being outcompeted by local synaptic choline surges, providing a highly precise tool to study the downstream kinetics of acetylcholine synthesis.

This application note provides the theoretical grounding and self-validating experimental protocols required to utilize 3-(piperidin-4-yloxy)benzamide derivatives in functional neurochemical assays.

Mechanistic Pathway & Scaffold Advantages

The Causality of Noncompetitive Inhibition

In a highly active cholinergic synapse, Acetylcholinesterase (AChE) rapidly degrades ACh into acetate and choline, creating massive, transient spikes in local choline concentration. A competitive inhibitor (like HC-3) is easily displaced during these spikes, leading to inconsistent blockade of ACh synthesis.

Derivatives based on the 3-(piperidin-4-yloxy)benzamide scaffold bind to an allosteric site on CHT1. This interaction decreases the maximum transport velocity (


) without altering the transporter's affinity for choline (

) [1]. Consequently, the blockade of ACh synthesis remains robust regardless of synaptic choline fluctuations.

Pathway ExtCholine Extracellular Choline CHT1 CHT1 (SLC5A7) Transporter ExtCholine->CHT1 Uptake IntCholine Intracellular Choline CHT1->IntCholine ChAT Choline Acetyltransferase IntCholine->ChAT Substrate ACh Acetylcholine (ACh) ChAT->ACh Synthesis Probe 3-(Piperidin-4-yloxy) benzamide Probe Probe->CHT1 Noncompetitive Inhibition

Fig 1: Mechanism of CHT1 inhibition by the benzamide scaffold, blocking ACh synthesis.

Quantitative Data: Scaffold Comparison

To justify the transition from legacy inhibitors to the 3-(piperidin-4-yloxy)benzamide scaffold, consider the pharmacological profiles summarized below:

Pharmacological PropertyHemicholinium-3 (HC-3)3-(Piperidin-4-yloxy)benzamide (e.g., ML352)
Mechanism of Action Competitive CHT1 InhibitorNoncompetitive / Allosteric CHT1 Inhibitor
Kinetic Effect Increases apparent

Decreases

(No effect on

)
Inhibitory Potency (

)
~10–20 nM~90–120 nM
Off-Target Activity LowNegligible (No ChAT, AChE, DAT, or SERT activity)
CNS Penetrance Poor (Quaternary amine)High (Lipophilic, uncharged at physiological pH)
In Vivo Application ICV injection requiredSystemically active (IV/IP) [3]

Experimental Workflows & Protocols

To study the effect of this scaffold on ACh synthesis, we utilize synaptosomes (isolated presynaptic nerve terminals). Synaptosomes are the gold-standard model because they preserve the spatial coupling between CHT1-mediated choline uptake, mitochondrial Acetyl-CoA production, and ChAT-mediated ACh synthesis.

Protocol Step1 1. Synaptosome Isolation (0.32 M Sucrose Gradient) Step2 2. Probe Incubation (Benzamide Derivative vs. HC-3) Step1->Step2 Step3 3. Functional Assay ([3H]-Choline Uptake) Step2->Step3 Step4 4. Synaptosomal Lysis (0.1 M Perchloric Acid) Step3->Step4 Step5 5. ACh Quantification (LC-MS/MS Analysis) Step4->Step5

Fig 2: Step-by-step experimental workflow for evaluating acetylcholine synthesis in synaptosomes.

Protocol A: Preparation of Mouse Forebrain Synaptosomes

Self-Validation Check: Proper synaptosome preparation is critical. The presence of functional mitochondria (required for Acetyl-CoA) and intact membranes ensures that ACh synthesis can occur in vitro.

  • Tissue Harvesting: Rapidly decapitate adult mice (e.g., C57BL/6) and dissect the forebrain on an ice-cold glass plate.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffered with 5 mM HEPES (pH 7.4) using a Teflon-glass homogenizer (10–12 strokes at 800 rpm).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet cellular debris and nuclei (P1).

    • Transfer the supernatant (S1) to a new tube and centrifuge at 12,000 × g for 20 min at 4°C.

  • Resuspension: Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction. Resuspend P2 in oxygenated Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

Protocol B: Functional Choline Uptake & ACh Synthesis Blockade

Causality Note: By pre-incubating the synaptosomes with the 3-(piperidin-4-yloxy)benzamide probe before adding choline, we allow the compound to bind its allosteric site and lock CHT1 in an inactive conformation.

  • Pre-Incubation: Aliquot 100 µL of the synaptosomal suspension (approx. 100 µg protein) into 96-well assay plates. Add the 3-(piperidin-4-yloxy)benzamide derivative (concentrations ranging from 10 nM to 10 µM) or vehicle (0.1% DMSO). Include 1 µM HC-3 as a positive control for complete CHT1 blockade. Incubate at 37°C for 15 minutes.

  • Substrate Addition: To initiate the synthesis pathway, add 50 nM of [³H]-choline (for radiometric uptake assays) or unlabeled choline (for LC-MS/MS ACh quantification).

  • Reaction Termination: After exactly 5 minutes, terminate the reaction by adding 200 µL of ice-cold KRH buffer containing 10 µM HC-3 to immediately halt all transporter activity.

  • Filtration (If Radiometric): Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol C: Direct Quantification of De Novo ACh Synthesis via LC-MS/MS

Trustworthiness Principle: Radiometric assays only prove choline uptake. To definitively prove that the benzamide scaffold inhibits acetylcholine synthesis, we must directly quantify the end-product using mass spectrometry with an internal standard to correct for extraction losses.

  • Lysis and Extraction: Instead of filtering the synaptosomes (from Protocol B, Step 3), pellet them by rapid centrifugation (10,000 × g for 1 min). Discard the supernatant.

  • Protein Precipitation: Resuspend the pellet in 100 µL of 0.1 M perchloric acid containing 10 ng/mL of Acetylcholine-d9 (ACh-d9) as an internal standard. The acid lyses the vesicles, stabilizes ACh against spontaneous hydrolysis, and precipitates proteins.

  • Clarification: Centrifuge at 20,000 × g for 15 min at 4°C. Transfer the clarified supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, ideal for highly polar quaternary amines like ACh.

    • Mobile Phase: Gradient of Acetonitrile and 15 mM Ammonium Formate (pH 3.0).

    • Detection: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

    • Transitions: Monitor m/z 146.1 → 87.1 for ACh and m/z 155.1 → 87.1 for ACh-d9.

  • Data Interpretation: A dose-dependent decrease in the ACh/ACh-d9 peak area ratio in samples treated with the 3-(piperidin-4-yloxy)benzamide probe confirms the direct inhibition of de novo ACh synthesis.

References

  • Ennis, E. A., Wright, J., Retzlaff, C. L., McManus, O. B., Lin, Z., Huang, X., Wu, M., Li, M., Daniels, J. S., Lindsley, C. W., Hopkins, C. R., & Blakely, R. D. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 417–427.[Link]

  • Wright, J., Ennis, E. A., McManus, O. B., Lin, Z., Huang, X., Wu, M., Li, M., Daniels, J. S., Blakely, R. D., Lindsley, C. W., & Hopkins, C. R. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1776–1780.[Link]

  • Mossine, A., Shao, X., Ennis, E., Bertron, J., Miller, J., Kilbourn, M., Lindsley, C., Blakely, R., & Scott, P. (2016). Synthesis and Evaluation of PET Radiotracers for the Presynaptic High-affinity Choline Transporter. Journal of Nuclear Medicine, 57(supplement 2), 1041.[Link]

Application

In Vivo Administration of 3-(Piperidin-4-yloxy)benzamide Derivatives for Behavioral and Cognitive Studies

The 3-(piperidin-4-yloxy)benzamide scaffold is a privileged pharmacophore in the design of highly selective, non-imidazole Histamine H3 Receptor (H3R) antagonists and inverse agonists[1]. Unlike first-generation imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(piperidin-4-yloxy)benzamide scaffold is a privileged pharmacophore in the design of highly selective, non-imidazole Histamine H3 Receptor (H3R) antagonists and inverse agonists[1]. Unlike first-generation imidazole-based compounds (e.g., ciproxifan), piperidin-4-yloxy derivatives exhibit superior blood-brain barrier (BBB) penetrance, reduced off-target interactions with cytochrome P450 enzymes, and highly tunable pharmacokinetic profiles[1][2].

In behavioral neuroscience, these compounds are primarily utilized as chemical probes to investigate cognitive enhancement, memory consolidation, and wake-promotion. This application note details the mechanistic rationale, quantitative dosing benchmarks, and self-validating in vivo protocols required to successfully deploy this class of compounds in rodent behavioral models.

Pharmacological Rationale & Causality of Action

The causality of the behavioral effects induced by 3-(piperidin-4-yloxy)benzamides is rooted in the dual regulatory function of the H3 receptor within the central nervous system.

Presynaptically, H3 autoreceptors inhibit the synthesis and release of histamine (HA) from histaminergic neurons originating in the tuberomammillary nucleus. Concurrently, H3 heteroreceptors located on non-histaminergic terminals suppress the release of acetylcholine (ACh), dopamine (DA), glutamate, and gamma-aminobutyric acid (GABA)[2][3]. By systemically administering a 3-(piperidin-4-yloxy)benzamide derivative, researchers disinhibit these pathways. The resulting robust efflux of ACh and DA in the prefrontal cortex drives memory consolidation, while the widespread histaminergic efflux activates postsynaptic H1 receptors (H1R) to induce cortical desynchronization and wakefulness[4][5][6].

Mechanism Drug 3-(Piperidin-4-yloxy)benzamide H3Auto H3 Autoreceptor Drug->H3Auto Antagonizes H3Hetero H3 Heteroreceptor Drug->H3Hetero Antagonizes HA Histamine Release H3Auto->HA Disinhibits ACh ACh / DA Release H3Hetero->ACh Disinhibits Wake Wakefulness HA->Wake via H1R Cog Cognition HA->Cog Modulates ACh->Cog Drives

Fig 1: Mechanism of H3R antagonism by 3-(Piperidin-4-yloxy)benzamide driving behavioral outcomes.

Receptor Occupancy and Dosing Benchmarks

Dose selection is the most critical variable when designing in vivo behavioral studies with H3R antagonists. Preclinical PET imaging and ex vivo autoradiography studies utilizing radioligands like [3H]-A-349821 reveal a distinct bifurcation in behavioral outcomes based on target receptor occupancy[7][8].

Procognitive effects are typically achieved at low doses yielding <50% H3R occupancy [4]. At this threshold, the mild elevation in ACh and DA is sufficient to drive memory consolidation without triggering hyperarousal[2][6]. Conversely, wake-promoting effects require near-total receptor saturation (>80% occupancy )[4].

Table 1: Quantitative Benchmarks for H3R Antagonist Administration

ParameterLow-Dose AdministrationHigh-Dose Administration
Typical Dose Range (Rodent) 0.03 – 0.5 mg/kg (p.o. or i.p.)3.0 – 10.0 mg/kg (p.o. or i.p.)
Target H3R Occupancy 20% – 50%80% – 100%
Primary Neurochemical Profile Mild ↑ ACh, DA, and GlutamateRobust ↑ Histamine, ACh, and DA
Primary Behavioral Outcome Procognitive (Memory Consolidation)Wake-promotion / Arousal
Recommended Assays NORT, Morris Water Maze, Fear ConditioningEEG/EMG Sleep-Wake Monitoring
Self-Validating Experimental Workflows

To ensure data integrity, behavioral pharmacology must employ self-validating systems. The following protocols integrate chemical amnesia induction and pharmacological abrogation to definitively prove that the observed behavioral changes are causally linked to H3R target engagement.

Protocol A: Reversal of Chemically Induced Amnesia in the Novel Object Recognition Test (NORT)

This protocol assesses the procognitive efficacy of the compound by attempting to rescue a chemically induced memory deficit[2][9].

Step 1: Formulation & Vehicle Selection

  • Action: Dissolve the 3-(piperidin-4-yloxy)benzamide derivative (usually synthesized as a hydrochloride or oxalate salt) in sterile 0.9% saline or distilled water[6].

  • Rationale: These salts are highly water-soluble. Avoid complex vehicles (like high-concentration DMSO or Tween-80) which can independently alter BBB permeability or baseline locomotor activity.

Step 2: Amnesia Induction (Baseline Deficit)

  • Action: Administer Scopolamine (1–2 mg/kg i.p.) or the NMDA antagonist MK-801 (dizocilpine, 0.1 mg/kg i.p.) to C57BL/6J mice or Wistar rats 30–45 minutes prior to the training phase[1][9].

  • Rationale: Scopolamine blocks muscarinic receptors, disrupting cholinergic memory pathways. A successful H3R antagonist will force a compensatory release of ACh via heteroreceptor blockade, rescuing the phenotype.

Step 3: Test Compound Administration

  • Action: Administer the 3-(piperidin-4-yloxy)benzamide compound (e.g., 0.1 mg/kg p.o. or i.p.) 60 minutes prior to the training phase[6].

Step 4: Internal Validation (Abrogation Control)

  • Action: In a parallel control cohort, co-administer the selective, CNS-penetrant H3R agonist (R)-α-methylhistamine (RAMH, 10 mg/kg i.p.) 15 minutes prior to the test compound[2][9].

  • Rationale: Self-Validation. If the memory improvement is genuinely mediated by H3R antagonism, RAMH will outcompete the antagonist and completely abrogate the behavioral rescue.

Step 5: Behavioral Execution & Scoring

  • Training (T1): Place the rodent in the arena with two identical objects for 5 minutes.

  • Retention Interval: Return to home cage for 1 hour (Short-Term Memory) or 24 hours (Long-Term Memory).

  • Testing (T2): Replace one object with a novel object. Record exploration time.

  • Output: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Total Exploration Time).

Protocol B: Neurochemical Validation via In Vivo Microdialysis

Behavioral data must be supported by direct neurochemical evidence of target engagement. This protocol quantifies the extracellular efflux of neurotransmitters in awake, freely moving rodents[3][4][6].

Step 1: Stereotaxic Cannulation

  • Action: Surgically implant a guide cannula targeting the medial prefrontal cortex (mPFC; coordinates relative to bregma: AP +3.2 mm, ML ±0.6 mm, DV -2.0 mm in rats).

  • Rationale: The mPFC is a critical hub for working memory and is densely innervated by both histaminergic and cholinergic projections subject to H3R regulation.

Step 2: Probe Equilibration & Baseline Collection

  • Action: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Allow 2 hours for equilibration. Collect 3 baseline fractions (20 mins each).

Step 3: Systemic Administration & Sampling

  • Action: Administer the 3-(piperidin-4-yloxy)benzamide compound systemically. Continue collecting 20-minute fractions for 3 hours post-injection.

  • Rationale: This captures the pharmacokinetic Tmax (typically 0.5–1.5 hours for this class) and the subsequent neurochemical peak.

Step 4: Quantification

  • Action: Analyze dialysates using HPLC coupled with electrochemical detection (HPLC-ECD) for DA, and LC-MS/MS for Histamine and ACh[4][6].

Protocol C: Wake-Promotion Dependency (H1R Knockout Control)

If investigating the arousal properties of high-dose 3-(piperidin-4-yloxy)benzamide administration, standard EEG/EMG monitoring should be used.

  • Critical Control: The wake-promoting effect of H3R antagonists is strictly downstream, relying on the activation of postsynaptic H1 receptors by the newly released histamine[5].

  • Validation: Administer the compound to H1R Knockout (KO) mice or wild-type mice pre-treated with a centrally acting H1R antagonist (e.g., pyrilamine). The complete failure of the H3R antagonist to induce wakefulness in these models definitively proves the histaminergic causality of the arousal response[5].

References
  • A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed. [Link][4]

  • AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study. Oxford Academic.[Link][7]

  • Altered sleep–wake characteristics and lack of arousal response to H3 receptor antagonist in histamine H1 receptor knockout mice. PNAS.[Link][5]

  • In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist. Ovid.[Link][6]

  • Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. PubMed. [Link][8]

  • The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats. PMC.[Link][1]

  • Simultaneous inhibition of cholinesterase and antagonism of histamine H3 receptors alleviates cognitive deficits and mitigates apoptosis in scopolamine-induced amnesia in mice. Frontiers.[Link][9]

  • Antagonism of Histamine H3 receptors Alleviates Pentylenetetrazole-Induced Kindling and Associated Memory Deficits by Mitigating Oxidative Stress, Central Neurotransmitters, and c-Fos Protein Expression in Rats. MDPI.[Link][3]

  • The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits and Mitigates Disturbances in the PI3K/AKT/GSK-3β Signaling Pathway in MK801-Induced Amnesia in Mice. PMC.[Link][2]

Sources

Method

Application Note: Cell-Based Assay Workflows for Determining the IC50 of 3-(Piperidin-4-yloxy)benzamide

Target Audience: Researchers, assay development scientists, and pharmacologists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Scientific Rationale

The benzamide pharmacophore is a cornerstone in medicinal chemistry, most notably recognized for its ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes by competing with the natural substrate, NAD+, at the catalytic active site [1]. While first-generation inhibitors like 3-aminobenzamide (3-AB) successfully validated the mechanism, they suffered from poor aqueous solubility and low potency. The introduction of saturated heterocyclic rings—such as the piperidine moiety in 3-(Piperidin-4-yloxy)benzamide —solves these physicochemical liabilities. The basic amine of the piperidine ring enhances aqueous solubility and allows for favorable electrostatic interactions within the solvent-exposed regions of the target protein's binding pocket.

To accurately evaluate the pharmacological profile of 3-(Piperidin-4-yloxy)benzamide (CAS: 906744-11-4) or its derivatives, biochemical (cell-free) assays are insufficient. Cell-based assays are required to account for cell membrane permeability, intracellular drug accumulation, and metabolic stability. This application note details a robust, dual-assay system designed to determine both the phenotypic anti-proliferative IC50 and the mechanistic target-engagement IC50.

The Causality of Assay Selection
  • Phenotypic Viability (CellTiter-Glo 2.0): Measures ATP as a direct, highly sensitive proxy for metabolically active cells. Causality: If the compound successfully induces cytotoxicity (e.g., via synthetic lethality in BRCA-mutated cells), intracellular ATP levels will drop proportionally to cell death, allowing for a highly reproducible phenotypic IC50 [2].

  • Target Engagement (In-Cell Western): Measures the direct inhibition of intracellular target activity (e.g., PARylation). Causality: Traditional Western blotting requires cell lysis, which dilutes the drug and can disrupt transient drug-target complexes. The In-Cell Western (ICW) assay fixes cells in situ, instantly freezing the intracellular equilibrium of the drug and providing a highly accurate mechanistic IC50 without lysis artifacts [3].

Experimental Workflows & Logic

Workflow A Seed Cells in 96/384-well Plates (e.g., BRCA-mutant vs WT) B Compound Treatment (3-(Piperidin-4-yloxy)benzamide) A->B C Incubation (2h for Target, 72h for Viability) B->C D1 CellTiter-Glo Assay (Phenotypic Viability) C->D1 D2 In-Cell Western Assay (Target Engagement) C->D2 E1 Measure Luminescence (ATP Quantification) D1->E1 E2 Measure Near-IR Fluorescence (Target / Total Cell Stain) D2->E2 F 4-Parameter Logistic Regression (Calculate IC50) E1->F E2->F

Fig 1: Dual-assay workflow for determining phenotypic and mechanistic IC50 values.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Both methods below are designed as self-validating systems . They incorporate normalization steps to prevent false positives (e.g., interpreting cell detachment as target inhibition) and utilize Z'-factor calculations to ensure assay robustness prior to IC50 derivation.

Protocol A: Phenotypic IC50 via CellTiter-Glo (ATP Luminescence)

Objective: Determine the concentration of 3-(Piperidin-4-yloxy)benzamide required to reduce cell viability by 50%.

  • Cell Seeding: Seed target cells (e.g., HeLa or MDA-MB-436) at 2,000–5,000 cells/well in a solid white 96-well plate (white plates maximize luminescence signal reflection and prevent well-to-well crosstalk). Leave column 12 as a media-only background control. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(Piperidin-4-yloxy)benzamide in DMSO. Dilute these stocks 1:100 into culture media to achieve a final DMSO concentration of 0.1% (v/v) to prevent vehicle-induced toxicity[4].

  • Treatment: Aspirate media from the 96-well plate and add 100 μL of the compound-containing media. Include a 0.1% DMSO well as the negative control (100% viability) and a known cytotoxic agent (e.g., 1 μM Staurosporine) as the positive control (0% viability).

  • Incubation: Incubate for 72 hours. Causality: 72 hours allows sufficient time for DNA damage accumulation and subsequent apoptosis to occur, which is necessary for accurately capturing anti-proliferative effects.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo 2.0 reagent to room temperature for 30 minutes. Add 100 μL of reagent per well.

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z' > 0.5 validates the plate. Calculate the IC50 using a 4-parameter non-linear regression model.

Protocol B: Mechanistic IC50 via In-Cell Western (ICW)

Objective: Determine the intracellular target-engagement IC50 (e.g., inhibition of PAR polymer formation) independent of cell death.

  • Cell Seeding: Seed cells at 15,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the 10-point compound dilution series (as prepared in Protocol A) for 2 hours. Causality: A short 2-hour incubation is chosen specifically to measure target inhibition before the onset of apoptosis, ensuring the IC50 reflects true biochemical inhibition rather than a drop in signal due to cell death.

  • Stimulation (Optional but Recommended): To maximize the assay window, stimulate cells with 1 mM H₂O₂ for 10 minutes prior to fixation to induce robust DNA damage and hyperactivate PARP [1].

  • Fixation & Permeabilization: Instantly quench the reaction by aspirating media and adding 4% Paraformaldehyde (PFA) in PBS for 20 minutes. Wash 3x with PBS-T (0.1% Triton X-100) to permeabilize the nuclear membrane.

  • Blocking & Primary Antibody: Block with Intercept® Blocking Buffer for 1 hour. Incubate with the primary target antibody (e.g., anti-PAR mouse monoclonal) overnight at 4°C.

  • Secondary Antibody & Normalization Stain (Critical Step): Wash 3x with PBS-T. Add an IRDye® 800CW secondary antibody (target detection) multiplexed with CellTag™ 700 Stain (total cell normalization) for 1 hour at room temperature. Causality: CellTag 700 stains total cellular proteins. Normalizing the 800 nm target signal to the 700 nm cell stain signal guarantees that any reduction in target signal is due to true pharmacological inhibition by 3-(Piperidin-4-yloxy)benzamide, not cell detachment during the wash steps [3].

  • Imaging: Image the plate on a near-infrared scanner (e.g., LI-COR Odyssey). Calculate the IC50 of the normalized 800/700 ratio.

Mechanism of Action & Data Presentation

Mechanism DNA DNA Single-Strand Breaks PARP PARP Enzyme (Active) DNA->PARP Recruits & Activates PAR PARylation (DNA Repair) PARP->PAR Catalyzes NAD NAD+ Substrate NAD->PARP Binds Active Site Apoptosis Cell Death (Measured via ATP) PAR->Apoptosis Synthetic Lethality Inhibitor 3-(Piperidin-4-yloxy)benzamide Inhibitor->PARP Competes with NAD+ Inhibitor->PAR Inhibits Repair

Fig 2: Mechanism of action for benzamide-derived PARP inhibitors competing with NAD+.

Quantitative Data Summary

The table below illustrates how the dual-assay approach distinguishes between mechanistic potency and phenotypic efficacy across different genetic backgrounds.

Cell LineGenotypeAssay TypeReadoutTargetExpected IC50 (μM)
HeLa BRCA Wild-TypeIn-Cell WesternNear-IR FluorescenceIntracellular PAR0.05 – 0.20
HeLa BRCA Wild-TypeCellTiter-GloLuminescence (ATP)Viability> 50.0 (Resistant)
MDA-MB-436 BRCA1 MutatedIn-Cell WesternNear-IR FluorescenceIntracellular PAR0.05 – 0.20
MDA-MB-436 BRCA1 MutatedCellTiter-GloLuminescence (ATP)Viability1.5 – 5.0 (Sensitive)

Note: The mechanistic IC50 (In-Cell Western) remains consistent regardless of cell type, proving the compound enters the cell and engages the target. The phenotypic IC50 (CellTiter-Glo) shifts drastically based on the cell's genetic reliance on the targeted pathway.

References

  • The role of PARP in DNA repair and its therapeutic exploitation. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link] [1]

  • Automation of Promega CellTiter-Glo 2.0 Cell Viability Assay using Biomek i7 Hybrid Automated Workstation. Labplan. URL:[Link] [2]

  • Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link][3]

  • Alamar Blue assay optimization to minimize drug interference and inter-assay viability. National Center for Biotechnology Information (NCBI) - PMC. URL:[Link] [4]

Application

Application Notes &amp; Protocols: Radiolabeling of 3-(Piperidin-4-yloxy)benzamide for Poly(ADP-ribose) Polymerase (PARP) Binding Studies

Introduction The enzyme Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical component of the DNA damage response pathway, playing a key role in the repair of single-strand breaks.[1][2][3] Inhibition of PARP-1 has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enzyme Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical component of the DNA damage response pathway, playing a key role in the repair of single-strand breaks.[1][2][3] Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][3] The development of potent and selective PARP inhibitors has created a need for robust methods to characterize their binding affinity and in vivo behavior. Radiolabeled versions of these inhibitors are invaluable tools for in vitro binding assays and in vivo imaging using techniques like Positron Emission Tomography (PET).[4][5][6]

This document provides a detailed guide for the radiolabeling of 3-(Piperidin-4-yloxy)benzamide, a scaffold with structural similarities to known PARP inhibitors, and its application in binding studies to characterize its interaction with PARP-1. We will cover the rationale for experimental design, step-by-step protocols for radiosynthesis, in vitro binding assays, and in vivo biodistribution studies.

Rationale for Targeting PARP-1

The 3-(Piperidin-4-yloxy)benzamide core structure is analogous to several potent PARP inhibitors.[4][7] The benzamide moiety is a common feature in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and binding to the enzyme's active site.[2] The piperidin-4-yloxy linker provides a versatile scaffold for further chemical modification to optimize potency and pharmacokinetic properties. Therefore, it is hypothesized that 3-(Piperidin-4-yloxy)benzamide is a potent PARP-1 inhibitor. Radiolabeling this compound will enable precise quantification of its binding affinity and visualization of its distribution in vivo, providing crucial data for its development as a potential therapeutic or imaging agent.

Radiolabeling Strategy: [¹⁸F]Fluorination

For PET imaging, fluorine-18 (¹⁸F) is a preferred radionuclide due to its favorable decay characteristics, including a 109.7-minute half-life and low positron energy.[8] A common strategy for ¹⁸F-labeling is nucleophilic substitution on an appropriate precursor. For 3-(Piperidin-4-yloxy)benzamide, a suitable precursor would be a derivative with a good leaving group, such as a tosylate, on the piperidine ring or an accessible position on the benzamide ring.

Diagram: [¹⁸F]Radiolabeling Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Application Precursor Synthesis of Tosylated Precursor Fluorination Nucleophilic [¹⁸F]Fluorination Precursor->Fluorination Precursor Purification HPLC Purification Fluorination->Purification Crude Product QC Quality Control Purification->QC Purified Radiotracer InVitro In Vitro Binding Assays QC->InVitro Validated Radiotracer InVivo In Vivo PET Imaging QC->InVivo

Caption: Workflow for the radiosynthesis and application of [¹⁸F]3-(Piperidin-4-yloxy)benzamide.

Protocols

Part 1: Synthesis of the Tosylated Precursor

A multi-step synthesis is required to produce the precursor for radiolabeling. This typically involves the protection of the piperidine nitrogen, followed by etherification of a suitable hydroxybenzamide with a tosylated piperidinol derivative, and finally deprotection.

Materials:

  • 3-Hydroxybenzamide

  • 1-Boc-4-hydroxypiperidine

  • Tosyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Tosylation of 1-Boc-4-hydroxypiperidine: Dissolve 1-Boc-4-hydroxypiperidine and triethylamine in DCM. Cool the solution to 0 °C and add tosyl chloride dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine, dry over sodium sulfate, and purify by silica gel chromatography to obtain 1-Boc-4-tosyloxypiperidine.

  • Etherification: In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous DMF. Add 3-hydroxybenzamide and stir for 30 minutes. Add a solution of 1-Boc-4-tosyloxypiperidine in DMF and heat the reaction at 80 °C overnight. Cool the reaction, quench with water, and extract with ethyl acetate. Purify the crude product by silica gel chromatography.

  • Deprotection: Dissolve the product from the previous step in a mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the tosylated precursor, 3-(tosyloxypiperidin-4-yloxy)benzamide.

Part 2: Automated Radiosynthesis of [¹⁸F]3-(Piperidin-4-yloxy)benzamide

This protocol is designed for an automated synthesis module.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Tosylated precursor

  • HPLC purification system with a semi-preparative C18 column

  • Sterile water for injection

  • Ethanol (USP grade)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the tosylated precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex. Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto the semi-preparative HPLC system for purification.

  • Formulation: Collect the fraction containing the radiolabeled product. Remove the organic solvent under a stream of nitrogen and reformulate the final product in a sterile solution of ethanol and water for injection.

Table 1: Quality Control Parameters for [¹⁸F]3-(Piperidin-4-yloxy)benzamide

ParameterSpecification
Radiochemical Purity> 95%
Chemical Purity> 95%
Specific Activity> 1 Ci/µmol
Residual SolventsWithin USP limits
pH5.0 - 7.5
Endotoxin Level< 175 EU/V
Part 3: In Vitro PARP-1 Binding Assays

Radioligand binding assays are used to determine the affinity of the unlabeled compound and the radiolabeled tracer for the target receptor.[9][10]

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.[10]

Materials:

  • Recombinant human PARP-1 enzyme

  • [¹⁸F]3-(Piperidin-4-yloxy)benzamide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 mM MgCl₂, 1 mM DTT)

  • Unlabeled 3-(Piperidin-4-yloxy)benzamide for non-specific binding determination

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate increasing concentrations of [¹⁸F]3-(Piperidin-4-yloxy)benzamide with a fixed amount of PARP-1 enzyme in the assay buffer.

  • For non-specific binding, perform a parallel incubation in the presence of a high concentration of unlabeled 3-(Piperidin-4-yloxy)benzamide.

  • Incubate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

This assay determines the inhibitory constant (Ki) of the unlabeled compound by measuring its ability to compete with the radioligand for binding to the target.[9][11]

Procedure:

  • Incubate a fixed concentration of [¹⁸F]3-(Piperidin-4-yloxy)benzamide (typically at or below its Kd) and PARP-1 enzyme with increasing concentrations of the unlabeled test compound.

  • Follow the incubation, filtration, and counting steps as described in the saturation binding assay.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Diagram: Competition Binding Assay Principle

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor1 PARP-1 Radioligand1 [¹⁸F]Ligand Bound1 Bound Receptor2 PARP-1 Competitor Unlabeled Ligand Radioligand2 [¹⁸F]Ligand Unbound Displaced

Caption: Principle of a competition binding assay.

Part 4: In Vivo PET Imaging and Biodistribution Studies

In vivo studies are essential to evaluate the pharmacokinetic properties and tumor-targeting ability of the radiotracer.[12][13][14]

Animal Model:

  • Immunocompromised mice (e.g., nude mice) bearing xenografts of a human cancer cell line with known PARP-1 expression levels (e.g., a BRCA-deficient breast cancer cell line).

Procedure:

  • Radiotracer Administration: Anesthetize the tumor-bearing mice and inject a known amount of [¹⁸F]3-(Piperidin-4-yloxy)benzamide intravenously via the tail vein.

  • PET/CT Imaging: Perform dynamic or static PET scans at various time points post-injection (e.g., 15, 30, 60, and 120 minutes). Co-register the PET images with CT scans for anatomical reference.

  • Blocking Study: To demonstrate target-specific uptake, a separate cohort of animals can be pre-treated with a high dose of an unlabeled PARP inhibitor (e.g., olaparib or unlabeled 3-(Piperidin-4-yloxy)benzamide) before the administration of the radiotracer.

  • Ex Vivo Biodistribution: At the end of the imaging session, euthanize the animals and dissect major organs and the tumor.[12] Weigh the tissues and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the radioactivity in each organ as a percentage of the injected dose per gram of tissue (%ID/g).[13] Analyze the PET images to quantify the radiotracer uptake in the tumor and other organs over time.

Table 2: Expected Biodistribution Profile of a PARP-1 Targeting Radiotracer

OrganExpected Uptake (%ID/g)Rationale
TumorHighHigh expression of PARP-1 in cancer cells.
LiverModerate to HighPrimary route of metabolism and excretion for many small molecules.
KidneysModerate to HighRoute of excretion.
MuscleLowLow PARP-1 expression, used as a background reference.
BrainLowExpected to have low blood-brain barrier penetration.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the radiolabeling of 3-(Piperidin-4-yloxy)benzamide and its evaluation as a potential PARP-1 targeting agent. Successful execution of these studies will yield valuable data on its binding affinity, in vivo pharmacokinetics, and tumor-targeting capabilities, which are essential for its further development in oncological applications.

References

  • Dence, C. S., John, C. S., Bowen, W. D., & Welch, M. J. (n.d.). Synthesis and evaluation of [18F] labeled benzamides: High affinity sigma receptor ligands for PET imaging. INIS-IAEA.
  • (1999, July 19). In Vivo Measurement of Biodistribution Kinetics of Radiolabeled Compounds in Laboratory Animals.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology.
  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Kim, E., et al. (2025, March 1). Synthesis and evaluation of a 68Ga-labeled iodinated benzamide derivative as a PET imaging agent for malignant melanoma. ResearchGate.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Zhou, D., et al. (n.d.). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PMC.
  • Li, Y., et al. (2013, May 9). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. PubMed.
  • Zhou, D., et al. (2014, March 1). Synthesis, [¹⁸F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PubMed.
  • (n.d.). I Radiolabeling of a Au‐NHC Complex for In Vivo Biodistribution Studies.
  • Wang, Y., et al. (n.d.). Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma. PMC.
  • Zhou, J., et al. (2010, August 16). In vivo PET imaging and biodistribution of radiolabeled gold nanoshells in rats with tumor xenografts. PubMed.
  • (n.d.). Invitro Binding Assay Protocol.
  • Brown, J. S., et al. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
  • Tan, K. S., et al. (2022, January 6). Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging. Frontiers.
  • Zandarashvili, L., et al. (2022, October 23). Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes. MDPI.
  • Langelier, M.-F., et al. (2025, May 11). Probing the Conformational Changes Associated with DNA Binding to PARP1. PMC.
  • Pichika, R., et al. (2010, November 15). Synthesis and in vivo brain distribution of carbon-11-labeled δ-opioid receptor agonists.
  • Lehtiö, L., et al. (n.d.). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. PMC.
  • Langelier, M.-F., et al. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. PNAS.
  • Wang, Y., et al. (n.d.). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. PMC.
  • Jia, H., et al. (2014, October 1). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. PubMed.
  • (n.d.). A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors | Request PDF. ResearchGate.
  • Langelier, M.-F., et al. (2024, March 13). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Biochemical Journal.
  • (n.d.). One‐step and two‐step [¹¹C]‐carbonylation methods for synthesizing primary amides. ResearchGate.
  • Bernard-Gauthier, V., et al. (2014, December 4). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Wilson, A. J., et al. (2020, March 2). Poly(ADP-Ribose)Polymerase (PARP) Inhibitors and Radiation Therapy. Frontiers.
  • (2014, March 1). Synthesis, [>18>F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. WashU Medicine Research Profiles.
  • Hopkins, C. R., et al. (2015, January 5). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
  • Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis.
  • Bernard-Gauthier, V., et al. (2014, December 4). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.
  • Veronesi, G., et al. (2023, January 17). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
  • Veronesi, G., et al. (2023, January 17). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar.
  • (2025, October 14). DNA Repair Enzyme Poly(ADP-Ribose) Polymerase 1/2 (PARP1/2)-Targeted Nuclear Imaging and Radiotherapy. ResearchGate.
  • John, C. S., et al. (n.d.). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. PubMed.
  • Hopkins, C. R., et al. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
  • (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PMC.
  • Luzi, F., & Gee, A. D. (2021, July 20). Silicon compounds in carbon-11 radiochemistry: present use and future perspectives.
  • (2021, August 9). Designing of the N-ethyl-4-(pyridin- 4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ.
  • Zeidan, A. M., et al. (2021, December 20). PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. MDPI.
  • (n.d.). Peptide-Based Positron Emission Tomography Probes: Current Strategies for Synthesis and radiolabelling. RSC Publishing.
  • (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate.
  • (n.d.). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Helmholtz-Zentrum Dresden-Rossendorf (HZDR).
  • Christie, R. J., & Grainger, R. (n.d.). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC.
  • Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds.
  • (n.d.). BindingDB BDBM50254410 3-{(S)-3-[4-(2-Amino-ethyl)-piperidin-1-yl].
  • Mukhopadhyay, R., et al. (n.d.). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3-(Piperidin-4-yloxy)benzamide Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(Piperidin-4-yloxy)benzamide. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Piperidin-4-yloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this specific synthesis. We will move beyond simple procedural steps to explore the chemical principles behind each stage, helping you to diagnose issues and implement robust solutions.

The synthesis of 3-(Piperidin-4-yloxy)benzamide is most commonly achieved via a Williamson ether synthesis. This involves the SN2 reaction between the alkoxide of 3-hydroxybenzamide and an appropriately protected 4-hydroxypiperidine derivative (typically with a tosylate or halide leaving group), followed by deprotection of the piperidine nitrogen. Low yields can arise from multiple factors, including side reactions, incomplete conversions, and product loss during workup. This guide provides a structured approach to identifying and resolving these common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation & Reagent Issues

Question 1: My reaction shows a low conversion rate, with a significant amount of unreacted 3-hydroxybenzamide remaining. What are the likely causes?

Answer: This is a classic symptom of inefficient alkoxide formation or suboptimal SN2 conditions. The root cause can typically be traced to one of the following factors:

  • Insufficiently Strong Base: The Williamson ether synthesis requires a base strong enough to deprotonate the phenolic hydroxyl group of 3-hydroxybenzamide (pKa ≈ 9.5-10) to form the nucleophilic phenoxide. If the base is too weak, the equilibrium will favor the starting alcohol, slowing down the reaction.[1]

    • Troubleshooting: Switch to a stronger base. While carbonates like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure complete and irreversible deprotonation of the alcohol.[2][3]

  • Presence of Moisture: Protic impurities, especially water, will consume the strong base and protonate the newly formed alkoxide, quenching the nucleophile.

    • Troubleshooting: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and if using NaH or KH, ensure it is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: SN2 reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.[4]

    • Troubleshooting: Gradually increase the reaction temperature. Typical Williamson reactions are conducted between 50-100 °C.[4] Monitor the reaction by TLC or LC-MS to track the disappearance of starting material. Be cautious, as excessively high temperatures can promote side reactions like elimination.

BaseTypical SolventpKa (Conjugate Acid)Notes
K₂CO₃Acetonitrile, DMF~10.3Mild, suitable for activated phenols. May require higher temperatures.
Cs₂CO₃Acetonitrile, DMF~10.3More soluble and often more effective than K₂CO₃ for aryl ethers.[1]
NaHTHF, DMF~36Strong, irreversible deprotonation. Byproduct (H₂) is a gas. Requires inert atmosphere.[2]
KHTHF, DMF~36More reactive than NaH. Requires careful handling under inert atmosphere.[1]
Category 2: Side Reactions & Impurity Profile

Question 2: I've isolated a major byproduct with the same mass as my desired product. What could this be, and how can I prevent it?

Answer: This is a strong indication of a regioselectivity issue, specifically N-alkylation competing with the desired O-alkylation . If you are using an N-unprotected piperidine derivative, the secondary amine on the piperidine ring is also a potent nucleophile and can compete with the phenoxide to attack the electrophile.[5]

  • The Chemical Principle: The piperidine nitrogen is generally more nucleophilic than the phenoxide oxygen.[6] This can lead to the formation of an N-alkylated isomer, which is often difficult to separate from the desired O-alkylated product.

  • The Solution: Use a Protecting Group. The most reliable way to prevent N-alkylation is to use a piperidine starting material where the nitrogen is protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice.

    • React 3-hydroxybenzamide with N-Boc-4-hydroxypiperidine (activated with a leaving group like tosylate).

    • After the ether linkage is formed, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane) to yield the final product.[7]

Question 3: My reaction is producing a significant amount of an alkene byproduct, confirmed by NMR. What is causing this?

Answer: The formation of an alkene points to a competing E2 elimination reaction . This occurs when the alkoxide, a strong base, abstracts a proton from the carbon adjacent to the leaving group on your piperidine electrophile, instead of attacking the carbon center.[8][9]

  • Causes & Prevention:

    • Steric Hindrance: Elimination is favored with sterically hindered (e.g., secondary or tertiary) alkyl halides.[2][8] While the 4-position of piperidine is a secondary carbon, careful selection of reactants can minimize this. Ensure your starting materials are planned to have the least steric bulk at the reaction center.[10][11]

    • High Temperature: Higher temperatures favor elimination over substitution. If you are seeing elimination products, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Strong, Bulky Base: Using a very bulky base can sometimes favor elimination. However, in this synthesis, the nucleophile is the base (the phenoxide). The key is to control the temperature.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing the source of low yield.

Sources

Optimization

optimizing HPLC separation of 3-(Piperidin-4-yloxy)benzamide and its metabolites

Ticket #8492: Optimization of 3-(Piperidin-4-yloxy)benzamide and Metabolites Status: Open Assigned Specialist: Senior Application Scientist Category: Small Molecule / Bioanalysis Urgency: High Executive Summary & Compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Optimization of 3-(Piperidin-4-yloxy)benzamide and Metabolites

Status: Open Assigned Specialist: Senior Application Scientist Category: Small Molecule / Bioanalysis Urgency: High

Executive Summary & Compound Analysis

Welcome to the Technical Support Center. You are dealing with 3-(Piperidin-4-yloxy)benzamide , a compound presenting a classic chromatographic challenge: a basic secondary amine linked to a polar amide functionality.[1]

To optimize separation, we must first deconstruct the molecule's physicochemical behavior:

  • The "Troublemaker" (Piperidine Ring): This secondary amine has a pKa of approximately 10–11 . At standard HPLC pH (2–8), it is fully protonated (

    
    ). This positive charge interacts strongly with residual silanols (
    
    
    
    ) on silica columns, causing severe peak tailing.[1]
  • The Core (Benzamide): A neutral polar group that contributes to water solubility but offers limited retention on C18.

  • The Metabolites:

    • M1 (Hydrolysis): Conversion of the amide to a carboxylic acid (Zwitterionic behavior).

    • M2 (N-Oxidation): Oxidation of the piperidine nitrogen (Highly polar).

Visual Workflow: Method Development Strategy

The following decision tree outlines the logical flow for selecting the correct stationary phase and mobile phase pH based on your specific separation goals.

MethodDevelopment Start START: 3-(Piperidin-4-yloxy)benzamide Method Development Goal Define Primary Goal Start->Goal RouteA Route A: Maximize Retention & Peak Shape Goal->RouteA Focus: Parent Drug RouteB Route B: Metabolite Profiling (Polar Impurities) Goal->RouteB Focus: M1/M2 Separation HighPH High pH Strategy (pH 10) Column: Hybrid (e.g., CSH, BEH) RouteA->HighPH Preferred LowPH Low pH Strategy (pH 2-3) Column: C18 + End-capping RouteA->LowPH Alternative RouteB->LowPH ResultA Result: Amine is Neutral High Retention, Perfect Symmetry HighPH->ResultA ResultB Result: Amine is Charged Requires Ion-Pair or TFA LowPH->ResultB MetaboliteCheck Are Metabolites Retained? LowPH->MetaboliteCheck HILIC Switch to HILIC Mode (Amide/Silica Column) MetaboliteCheck->HILIC No (Elute in Void) GradientOpt Optimize Gradient Slope (Start at 2-5% Organic) MetaboliteCheck->GradientOpt Yes

Figure 1: Decision matrix for selecting pH and column chemistry based on the ionization state of the piperidine moiety.

Troubleshooting Guide & FAQs
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Report: "The parent peak looks like a shark fin. The tail drags for minutes, ruining resolution."

Root Cause: The protonated piperidine nitrogen (


) is engaging in ion-exchange with ionized silanols on the silica surface. This is the #1 failure mode for this class of compounds.

The Fix (Protocol A): The "High pH" Switch If your lab has hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH), this is the gold standard solution.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the piperidine is deprotonated (neutral). It behaves like a standard hydrophobic molecule.[1] Silanol interactions are eliminated.[1]

The Fix (Protocol B): The "Silanol Suppression" (Low pH) If you are restricted to standard silica C18 columns:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

    • Why TFA? It acts as an ion-pairing agent and lowers pH < 2.5, suppressing silanol ionization.[1]

  • Alternative: 20 mM Phosphate Buffer (pH 2.5).

    • Warning: Do not use Phosphate with LC-MS; it is non-volatile.[1]

Issue 2: Metabolites Eluting in the Void Volume

User Report: "I can see the parent drug, but the N-oxide and hydrolysis metabolites are co-eluting with the injection front."

Root Cause: The metabolites are significantly more polar. The N-oxide adds a dipole; the hydrolysis product (benzoic acid derivative) adds a polar head group. On a standard C18 column, they have insufficient hydrophobic interaction.

The Fix: Gradient & Phase Engineering

ParameterRecommendationScientific Rationale
Stationary Phase Polar-Embedded C18 or Phenyl-Hexyl Polar-embedded groups shield silanols and provide "water-wettability," preventing phase collapse at 100% aqueous conditions.[1] Phenyl phases offer

selectivity for the benzamide ring.[1]
Initial Gradient Hold at 2-5% B for 2 min Forces polar metabolites to interact with the stationary phase before elution begins.[1]
Organic Modifier Methanol (instead of ACN)Methanol is a weaker solvent than ACN. It forces compounds to stay on the column longer, often improving selectivity for polar isomers.
Issue 3: Retention Time Drifting

User Report: "The retention time of the parent peak shifts by 0.2–0.5 minutes between injections."

Root Cause: Basic compounds are exquisitely sensitive to pH changes when eluting near their


.[1] However, since the piperidine 

is ~10, a shift at pH 3 is usually due to temperature fluctuations or insufficient equilibration of the ion-pairing agent (if using TFA).

The Fix: The Hysteresis Check

  • Thermostat: Ensure column oven is set (e.g., 40°C) and verified.

  • Equilibration: If using TFA or Ion-Pairing reagents, the column requires 20–30 column volumes to equilibrate, not the standard 5-10.[1]

  • Buffer Capacity: If using Formic Acid (pH ~2.7), the buffering capacity is low. Switch to a true buffer (Phosphate or Formate) if drift persists.

Metabolic Pathway Visualization

Understanding the structural changes is critical for predicting elution order.

Metabolism Parent Parent Drug (Basic Amine) RT: ~8-10 min NOxide Metabolite 1: N-Oxide (Highly Polar) RT: ~2-3 min Parent->NOxide Oxidation (CYP450) Acid Metabolite 2: Benzoic Acid (Amide Hydrolysis) (Zwitterionic) RT: ~4-6 min Parent->Acid Hydrolysis (Amidase) Gluc Metabolite 3: Glucuronide (Ultra Polar) RT: Void Volume Acid->Gluc Conjugation

Figure 2: Predicted elution order on C18 (Low pH).[1] Polar metabolites elute significantly earlier than the hydrophobic parent.

Validated Experimental Protocol

Protocol ID: OPT-BENZ-01 Objective: Robust separation of Parent and N-Oxide metabolite.

Reagents:

  • Solvent A: 10 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid).

  • Solvent B: Methanol (LC-MS Grade).[1]

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm) or equivalent charged-surface hybrid.[1]

Instrument Settings:

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Improves mass transfer for the basic amine).

  • Detection: UV @ 254 nm (Benzamide chromophore).[1]

Gradient Table:

Time (min)% A (Buffer)% B (MeOH)Event
0.00955Loading Phase (Traps polar metabolites)
2.00955Isocratic Hold
15.004060Linear Gradient
16.00595Wash
18.00595Wash Hold
18.10955Re-equilibration
23.00955Ready for next injection
References
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com.[1] Link

  • McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography."[1] Journal of Chromatography A, 2010. (Foundational text on silanol activity).

  • BenchChem. "High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-yl)benzamide." BenchChem Application Notes. Link

  • PubChem. "4-(piperidin-4-yloxy)benzamide Compound Summary."[1] National Library of Medicine.[1] Link

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC International.[1] Link

Sources

Troubleshooting

minimizing variability in choline uptake assays with 3-(Piperidin-4-yloxy)benzamide

Welcome to the Technical Support Center for High-Affinity Choline Uptake (HACU) Assays. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Affinity Choline Uptake (HACU) Assays. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural challenges associated with evaluating 3-(Piperidin-4-yloxy)benzamide derivatives (such as ML352), which act as noncompetitive inhibitors of the presynaptic high-affinity choline transporter (CHT1/SLC5A7)[1].

This guide moves beyond basic protocols to explain the causality behind assay variability, providing you with a self-validating experimental system to ensure reproducible, high-confidence data.

Core Assay Workflow

Workflow A 1. Cell Preparation (SK-N-SH or Synaptosomes) B 2. Pre-incubation 3-(Piperidin-4-yloxy)benzamide (15 min, 37°C) A->B C 3. [3H]-Choline Addition (1-5 min uptake phase) B->C D 4. Rapid Wash (Ice-cold HBSS, 3x) C->D E 5. Cell Lysis (M-PER buffer) D->E F 6. Scintillation Counting (Quantify Intracellular [3H]) E->F

Workflow for high-affinity choline uptake assays using 3-(Piperidin-4-yloxy)benzamide.

Section 1: Self-Validating Experimental Protocol

To minimize variability, your protocol must be a self-validating system. This means incorporating internal controls that confirm the integrity of the ion gradients, the specificity of the transporter, and the linearity of the uptake phase.

Step-by-Step Methodology:

  • Cell Preparation & Buffer Exchange: Plate cholinergically differentiated SK-N-SH cells or prepare mouse forebrain synaptosomes. Wash cells twice with warm (37°C) Krebs-Ringer HEPES (KRH) buffer (pH 7.4) to remove endogenous choline from the culture media[2].

    • Causality: Endogenous choline competes with your radioligand. Residual choline will artificially inflate your apparent

      
       and cause well-to-well variability depending on the washing efficiency.
      
  • Compound Pre-incubation: Add KRH buffer containing your vehicle, 1 µM Hemicholinium-3 (HC-3) (as a 100% inhibition control), or varying concentrations of the 3-(Piperidin-4-yloxy)benzamide derivative. Incubate for 15 minutes at 37°C.

    • Causality: Because 3-(Piperidin-4-yloxy)benzamide derivatives are noncompetitive allosteric inhibitors, they do not compete with choline at the active site[1]. Pre-incubation is mandatory to allow the inhibitor to equilibrate and lock the transporter into its inward-facing, inactive conformation before the substrate is introduced.

  • Substrate Addition: Spike in

    
    -choline to a final concentration of 0.1 µM. Incubate for exactly 1 to 5 minutes at 37°C[3].
    
    • Causality: Choline uptake is linear only for a brief window before intracellular accumulation and substrate-induced internalization of CHT1 plateau the signal[2],[3]. Assays run beyond the linear phase will compress your dynamic range and mask the true potency of the inhibitor.

  • Termination & Rapid Washing: Rapidly aspirate the reaction buffer and wash the wells 3 times with strictly ice-cold HBSS or KRH buffer[3].

    • Causality: Once the external buffer is removed, the concentration gradient favors the efflux of

      
      -choline back out of the cell[4]. Ice-cold buffer instantly halts membrane fluidity and arrests CHT1 kinetics, trapping the radioligand inside.
      
  • Lysis & Normalization: Lyse the cells using M-PER buffer (shaking for 7–10 minutes)[4]. Transfer an aliquot for liquid scintillation counting and a separate 10 µL aliquot for a BCA total protein assay.

    • Self-Validation: Always normalize your raw Disintegrations Per Minute (DPM) to total protein content (e.g., pmol/min/mg protein) to correct for variations in cell plating density.

Section 2: Troubleshooting & FAQs

Q: Why am I seeing high well-to-well variability in my IC50 curves for 3-(Piperidin-4-yloxy)benzamide? A: The most common culprit is temperature fluctuation during the wash step. If your wash buffer warms up even slightly above 4°C, residual transporter activity allows rapid efflux of intracellular


-choline[4]. Ensure your wash buffer is kept on ice throughout the entire termination process.

Q: My baseline


-choline uptake is inconsistent between assay days. How do I stabilize this? 
A:  CHT1 is exquisitely sensitive to extracellular pH and ion gradients. Cryo-EM structures confirm that CHT1 requires Na+ and Cl- as co-transporters in a strict 2:1:1 stoichiometry with choline[5]. If your KRH buffer is not strictly calibrated to pH 7.4, or if evaporation alters the osmolarity and ion concentration of your buffer, baseline uptake will fluctuate wildly[3]. Always prepare fresh, pH-calibrated buffer on the day of the assay.

Q: How do I prove that my signal is specific to CHT1 and not just background diffusion? A: You must include a 1 µM Hemicholinium-3 (HC-3) control in every plate[4]. HC-3 is a potent, competitive inhibitor of CHT1. Subtract the DPM of the HC-3 wells from all other wells to calculate the specific high-affinity choline uptake. Any remaining signal in the HC-3 wells represents non-specific membrane diffusion or fluid-phase endocytosis.

Q: Why does 3-(Piperidin-4-yloxy)benzamide reduce the


 of my assay but leave the 

unchanged?
A: This is the hallmark of noncompetitive inhibition. Benzamide derivatives like ML352 bind to an allosteric site on the transporter, rather than the orthosteric choline-binding pocket[1],[5]. This binding induces a conformational arrest, effectively reducing the number of active transporters at the surface (lowering

) without changing the affinity of the remaining active transporters for choline (stable

)[3].

Section 3: Mechanistic Pathway & Quantitative Baselines

Mechanism ExtCholine Extracellular [3H]-Choline + Na+ + Cl- CHT1 CHT1 Transporter (SLC5A7) ExtCholine->CHT1 Co-transport IntCholine Intracellular [3H]-Choline CHT1->IntCholine Uptake Inhibitor 3-(Piperidin-4-yloxy)benzamide (Allosteric Binding) ConformationalChange Conformational Arrest (Inward-facing state) Inhibitor->ConformationalChange Induces ConformationalChange->CHT1 Inhibits Vmax

Mechanistic pathway of CHT1 choline uptake and noncompetitive allosteric inhibition.

To ensure your assay is performing within expected physiological and pharmacological bounds, cross-reference your assay parameters against the established quantitative data below:

ParameterCondition / CompoundExpected ValueImpact on Assay Variability

(Choline)
Basal State~1.6 µMDefines the linear range. Using

-choline concentrations >1.6 µM will saturate the transporter and mask inhibitor effects[3].

(Choline)
Basal State~449 pmol/min/mgHighly sensitive to cell density, passage number, and surface CHT1 expression[3].

(Inhibitor)
ML352 (Benzamide derivative)~92 nMDetermines the required concentration range for dose-response curves (typically 1 nM to 10 µM)[1].
Stoichiometry Na+ : Cl- : Choline2 : 1 : 1Buffer ion concentrations must be strictly controlled to prevent gradient collapse[5].

References

  • Determination of high affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in the same population of cultured cells. National Institutes of Health (NIH). URL: [Link]

  • Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. National Institutes of Health (NIH). URL: [Link]

  • Cryo-EM structure of human CHT1 in the ML352 bound state. RCSB Protein Data Bank. URL: [Link]

  • Substrate-Induced Internalization of the High-Affinity Choline Transporter. Journal of Neuroscience. URL: [Link]

  • NIH Public Access - IU Indianapolis ScholarWorks (HACU Assay Optimization). Indiana University. URL: [Link]

Sources

Optimization

Technical Support Center: Piperidine Synthesis &amp; Application Troubleshooting

Foreword by the Senior Application Scientist Welcome to the Piperidine Troubleshooting Center. The synthesis and application of piperidine-containing compounds are foundational to modern drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist Welcome to the Piperidine Troubleshooting Center. The synthesis and application of piperidine-containing compounds are foundational to modern drug development. However, the unique electronic and steric properties of the piperidine ring—and its precursors—often lead to complex, pathway-diverting side reactions.

This guide abandons generic troubleshooting in favor of a mechanistic, causality-driven approach. Here, we dissect the thermodynamic and kinetic drivers behind common side reactions—from hydrogenolysis in pyridine reduction to strain-induced oxidation in metathesis, and nucleophilic adduct formation in peptide synthesis. Every protocol provided herein is designed as a self-validating system , ensuring that your analytical feedback loop immediately confirms the resolution of the bottleneck.

Visual Diagnostic Workflow

PiperidineTroubleshooting Start Identify Synthesis/Application Bottleneck Hydro Pyridine Hydrogenation Start->Hydro RCM Ring-Closing Metathesis (RCM) Start->RCM SPPS Fmoc-SPPS (Piperidine Deprotect) Start->SPPS HydroSide Side Product: Tetrahydropyridines or Pentylamine Hydro->HydroSide RCMSide Side Product: Unexpected Oxidation (Cyclopentenones) RCM->RCMSide SPPSSide Side Product: Aspartimide or +51 Da Adduct SPPS->SPPSSide HydroFix Action: Electrocatalysis at -0.78 to -1.1 V HydroSide->HydroFix RCMFix Action: Relieve Strain & Degas Solvent RCMSide->RCMFix SPPSFix Action: Add 0.1M HOBt or Use Piperazine SPPSSide->SPPSFix

Fig 1: Diagnostic workflow for piperidine synthesis and application side reactions.

Quantitative Diagnostic Matrix
Reaction ContextDominant Side ReactionAnalytical IndicatorMechanistic CauseOptimized Condition
Pyridine Hydrogenation Partial reduction / Hydrogenolysis1,2,3,6-tetrahydropyridine in GC-MSOuter-sphere single-electron transferAEM Electrolysis (-0.78 to -1.1 V)
Ring-Closing Metathesis Unexpected allylic oxidationFormation of cyclopentenones (up to 60%)High ring strain in trans-fused systemsDegassed solvent, HG-II catalyst
Fmoc-SPPS (Piperidine) 3-(1-Piperidinyl)alanine formation+51 Da mass shift in LC-MSBase-catalyzed elimination & Michael addition5% Piperazine + 0.1 M HOBt
Fmoc-SPPS (Piperidine) Aspartimide formation-18 Da mass shift in LC-MSNucleophilic attack by piperidine0.1 M HOBt additive
Module A: Pyridine Hydrogenation & Hydrodenitrogenation (HDN)

Q: During the catalytic hydrogenation of pyridine to piperidine, I am observing significant accumulation of 1,2,3,6-tetrahydropyridine and ring-opened pentylamine. How can I drive the reaction to complete saturation without hydrogenolysis?

A: This is a classic thermodynamic versus kinetic control issue. The reduction of pyridine via traditional thermal heterogeneous catalysis often proceeds via an outer-sphere single-electron transfer, producing a highly reactive radical anion intermediate[1]. This intermediate is highly prone to partial hydrogenation (yielding 1,2,3,6-tetrahydropyridine) or dimerization[1]. Furthermore, if the catalyst is overly active (e.g., specific metal nitrides like γ-Mo2N), the initial saturation to piperidine can be followed by hydrodenitrogenation (HDN) networks, where the piperidine ring opens via C-N bond cleavage to form pentylamine, eventually degrading to pentane and ammonia[2][3].

Causality: High thermal energy and pressurized H₂ indiscriminately overcome the activation barriers for both the desired 6e–/6H+ hydrogenation and the undesired C-N hydrogenolysis[1][2].

Methodology: Electrocatalytic Hydrogenation Protocol

  • Setup: Assemble an Anion Exchange Membrane (AEM) electrolyzer with a suitable cathode[1].

  • Electrolyte Preparation: Utilize basic conditions to suppress outer-sphere single-electron transfer radical dimerization pathways[1].

  • Electrolysis: Apply a controlled cathode potential strictly in the range of −0.78 to −1.1 V vs SHE[1].

  • Validation Checkpoint (Self-Validating System): Perform GC-MS analysis of the catholyte every 60 minutes. The protocol is validated when the chromatogram shows a direct transition from pyridine to piperidine. The complete absence of the 1,2,3,6-tetrahydropyridine peak confirms that the applied potential is perfectly tuned to bypass partially saturated intermediates[1].

Module B: Ring-Closing Metathesis (RCM) of Aza-Heterocycles

Q: I am utilizing Ring-Closing Metathesis (RCM) to synthesize trans-fused cycloalka[c]piperidines, but my isolated products are heavily contaminated with cyclopentenones. Is the ruthenium catalyst oxidizing my product?

A: The ruthenium alkylidene catalyst is not directly oxidizing your product; rather, the side reaction is a consequence of severe ring strain[4]. When forming trans-fused cyclopenta[c]piperidines, the resulting bicyclic system is highly strained. Upon exposure to trace atmospheric oxygen during the reaction or workup, the strained allylic position undergoes spontaneous, rapid oxidation to an allylic alcohol, which further oxidizes to the enone (cyclopentenone)[4]. Additionally, unprotected basic amines in the piperidine precursor can coordinate to the Ru-center, poisoning the catalyst and stalling the metathesis[5].

Causality: The thermodynamic instability of the trans-fused 5,6-system significantly lowers the activation energy for allylic C-H oxidation. Refluxing in toluene exacerbates this thermal oxidation pathway[4].

Methodology: Strain-Relieved, Anaerobic RCM Protocol

  • Protection: Ensure the piperidine nitrogen is protected (e.g., N-Boc or N-Tosyl) to eliminate Lewis basicity and prevent catalyst poisoning[5].

  • Degassing: Dissolve the diene precursor in dry dichloromethane (DCM) or benzene (0.1 M) and subject the solution to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen[4][5].

  • Catalysis: Add 2-5 mol% of Hoveyda-Grubbs 2nd Generation (HG-II) catalyst under an inert argon atmosphere[5].

  • Temperature Control: Run the reaction strictly at room temperature (1.5–2 hours) rather than refluxing, to kinetically suppress the oxidation pathway[4][5].

  • Validation Checkpoint (Self-Validating System): Analyze the crude mixture via ¹H-NMR before column chromatography. The reaction is validated if the downfield enone proton signals (typically >7.0 ppm) are entirely absent, confirming that strict anaerobic conditions successfully preserved the strained cyclopentene ring.

Module C: Piperidine-Induced Side Reactions in SPPS

Q: When using piperidine for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS), my C-terminal cysteine peptides exhibit a +51 Da mass shift, and I am losing yield to aspartimide formation. Why does piperidine cause this, and how can I prevent it?

A: Piperidine is both a strong base and a potent nucleophile. In peptides containing a C-terminal cysteine protected by acid-labile groups, the basicity of piperidine catalyzes the elimination of the sulfhydryl group, generating a highly reactive dehydroalanine residue. Piperidine then acts as a nucleophile, undergoing a Michael addition into the dehydroalanine to form 3-(1-piperidinyl)alanine, which corresponds exactly to the +51 Da mass shift[6]. Furthermore, in sensitive Asp-X sequences, piperidine promotes the cyclization of the aspartic acid side chain into an aspartimide ring, and can subsequently attack this ring to form piperidides[6][7].

Causality: The dual nature of piperidine (high pKa and low steric hindrance) allows it to initiate base-catalyzed elimination and subsequently attack the resulting electrophiles[6][7].

Methodology: Suppressed-Nucleophilicity Fmoc Deprotection Protocol

  • Reagent Substitution: Replace the standard 20% piperidine/DMF solution with a 5% piperazine/DMF solution. Piperazine provides sufficient basicity for Fmoc removal, but its altered steric and electronic profile reduces off-target nucleophilic attack[7].

  • Additive Buffering: Incorporate 0.1 M 1-hydroxybenzotriazole (HOBt) into the deprotection cocktail. HOBt acts as a mild acidic buffer, neutralizing the microenvironment just enough to suppress base-catalyzed aspartimide cyclization and cysteine racemization/elimination[6][7].

  • Validation Checkpoint (Self-Validating System): Cleave a micro-aliquot of the peptide from the resin and analyze via LC-MS. The protocol is validated when the target peptide mass is dominant, and the +51 Da (piperidinyl adduct) and -18 Da (aspartimide) peaks are reduced to <5% relative abundance[6][7].

Module D: Multicomponent Reactions (MCR)

Q: In multicomponent reactions (MCRs) for piperidine synthesis, I am observing low yields and the formation of stable enamine side products. How do I force the reaction to completion?

A: In MCRs (e.g., reacting aldehydes, amines, and β-ketoesters), the sequence of bond formation is highly sensitive to the local concentration of intermediates. If the initial condensation forms an enamine, but the subsequent nucleophilic attack or cyclization is slow, the enamine can precipitate or undergo off-target side reactions[8].

Causality: Simultaneous addition of all reagents often leads to mismatched reaction rates between the fast imine/enamine formation and the slower cyclization steps, trapping the intermediates[8]. Adjusting the stoichiometry of the reactants or utilizing a sequential order of addition prevents the accumulation of these off-target enamines[8].

References
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society | 1

  • Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study | Baghdad Science Journal | 3

  • An Unexpected Oxidation in the Generation of Cyclopenta[c]piperidines by Ring-Closing Metathesis | Universitat de Barcelona | 4

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles | PMC / NIH | 5

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis | AAPPTEC | 6

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N! | USPTO | 7

  • Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis | Benchchem | 8

Sources

Troubleshooting

Technical Support Center: Addressing Poor Aqueous Solubility of 3-(Piperidin-4-yloxy)benzamide

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(Piperidin-4-yloxy)benzamide in aqueous buffers. As a Senior Application Scientist, my goal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(Piperidin-4-yloxy)benzamide in aqueous buffers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. This document is structured to anticipate your questions and provide a logical, in-depth framework for resolving solubility issues.

Understanding the Challenge: The Physicochemical Profile of 3-(Piperidin-4-yloxy)benzamide

Before diving into solutions, it is crucial to understand the inherent properties of 3-(Piperidin-4-yloxy)benzamide that likely contribute to its poor aqueous solubility. While specific experimental data for this exact molecule may be limited, we can infer its behavior from its structural components: a benzamide group and a piperidin-4-yloxy moiety.

  • The Benzamide Group: Benzamide itself is a white solid that is only slightly soluble in water[1]. Its planar, aromatic structure contributes to a crystalline lattice that can be difficult to disrupt with water molecules.

  • The Piperidin-4-yloxy Group: The piperidine ring contains a secondary amine, which is basic. This amine is expected to have a pKa in the range of 8-11, making it ionizable. This is the key to unlocking pH-dependent solubility. At a pH below its pKa, the piperidine nitrogen will be protonated, forming a positively charged, and thus more water-soluble, species.

  • Overall Lipophilicity: The combination of the benzene ring and the piperidine ring contributes to the molecule's overall lipophilicity (hydrophobicity), which is a primary driver of poor aqueous solubility.

This combination of a lipophilic structure with a basic, ionizable group makes 3-(Piperidin-4-yloxy)benzamide a classic "brick dust" type of compound, which can be challenging to dissolve in neutral aqueous buffers.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with this and similar compounds.

Q1: Why is my 3-(Piperidin-4-yloxy)benzamide not dissolving in PBS at pH 7.4?

At a physiological pH of 7.4, the basic piperidine nitrogen is likely not fully protonated. A significant portion of the compound will be in its neutral, less soluble form. The lipophilic nature of the molecule then dominates, leading to poor solubility in aqueous buffers like PBS.

Q2: I need to make a stock solution. What is the best solvent to start with?

For initial stock solutions, it is often best to use a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.[2] These solvents can typically dissolve the compound at high concentrations. However, be mindful of the final concentration of the organic solvent in your experimental system, as it can have off-target effects.

Q3: Can I just sonicate my sample for longer to get it to dissolve?

While sonication can help break up solid particles and accelerate the dissolution of an already sparingly soluble compound, it is unlikely to significantly increase the thermodynamic solubility of a poorly soluble molecule like 3-(Piperidin-4-yloxy)benzamide in an unfavorable solvent. If the compound is not soluble at the desired concentration, prolonged sonication will likely just create a fine suspension, not a true solution.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are facing solubility issues, this guide provides a systematic approach to troubleshooting. We will start with the simplest and most common techniques and move to more complex formulation strategies.

Part 1: pH Adjustment

The presence of the ionizable piperidine group makes pH adjustment the most powerful and straightforward first-line approach to enhancing the aqueous solubility of 3-(Piperidin-4-yloxy)benzamide.[][4]

Q4: How does pH adjustment work for this compound?

By lowering the pH of the aqueous buffer, we can increase the proportion of the protonated, and therefore more soluble, form of the molecule. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a basic compound is described by the Henderson-Hasselbalch equation. For a basic amine, the equation is:

pH = pKa + log ([B]/[BH+])

Where:

  • [B] is the concentration of the neutral base

  • [BH+] is the concentration of the protonated, conjugate acid

To increase the concentration of the more soluble, protonated form ([BH+]), the pH of the solution should be below the pKa of the piperidine nitrogen.

Experimental Protocol: pH-Based Solubility Enhancement

  • Prepare a series of acidic buffers: Prepare a set of buffers with pH values ranging from 2 to 6 (e.g., citrate or acetate buffers).

  • Weigh the compound: Accurately weigh a small amount of 3-(Piperidin-4-yloxy)benzamide into separate vials for each buffer condition.

  • Add buffer and equilibrate: Add a known volume of each buffer to the corresponding vial. Vortex or shake the samples at a controlled temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separate undissolved solid: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine the optimal pH: The buffer in which the highest concentration is achieved is the optimal pH for solubilization.

Q5: What if I cannot use a low pH in my experiment?

If your experimental system is sensitive to low pH, you may need to consider other strategies, either alone or in combination with a milder pH adjustment.

Part 2: The Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar solutes.[5][6] They work by reducing the polarity of the water, making it a more favorable environment for lipophilic compounds.[6]

Q6: What are some common co-solvents and how do I choose one?

Commonly used co-solvents in a research setting include:

  • Ethanol: A good starting point, generally well-tolerated in many biological systems at low concentrations.

  • Propylene glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene glycols (PEGs), especially low molecular weight PEGs like PEG 300 and PEG 400: Effective solubilizers for many poorly soluble drugs.[7]

  • Glycerol: A viscous co-solvent that can be useful in some applications.

The choice of co-solvent will depend on the specific requirements of your experiment, including tolerability by cells or tissues and potential for interference with your assay.

Experimental Protocol: Co-solvent-Based Solubility Enhancement

  • Prepare co-solvent/buffer mixtures: Prepare a series of solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol) in your desired aqueous buffer.

  • Add the compound: Add an excess of 3-(Piperidin-4-yloxy)benzamide to each co-solvent/buffer mixture.

  • Equilibrate: Shake or vortex the samples at a controlled temperature until equilibrium is reached (e.g., 24 hours).

  • Separate and quantify: Centrifuge the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the supernatant.

Co-solventTypical Concentration RangeConsiderations
Ethanol1-20%Can have biological effects at higher concentrations.
Propylene Glycol5-40%Can be viscous.
PEG 40010-50%Generally well-tolerated.
DMSO<1%Can have significant biological effects.

Q7: What is the best way to prepare a solution using a co-solvent?

A common method is to first dissolve the compound in the pure co-solvent to create a concentrated stock, and then dilute this stock into the aqueous buffer. It is important to add the co-solvent stock to the buffer slowly while vortexing to avoid precipitation.

Workflow for Solubility Enhancement

Caption: A decision tree for systematically addressing solubility issues.

Part 3: Advanced Strategies - Cyclodextrins and Surfactants

If pH adjustment and co-solvents are not sufficient or appropriate, more advanced formulation techniques can be employed.

Q8: How can cyclodextrins help improve the solubility of my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble molecules, like 3-(Piperidin-4-yloxy)benzamide, forming an "inclusion complex" where the hydrophobic part of the drug is shielded within the cyclodextrin's core.[10][11] This complex has a hydrophilic exterior, allowing it to dissolve in water.[12]

Commonly used cyclodextrins in pharmaceutical research include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic cyclodextrin derivative with high water solubility.

Experimental Protocol: Cyclodextrin-Based Solubilization

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v).

  • Add the compound: Add an excess of 3-(Piperidin-4-yloxy)benzamide to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for an extended period (24-72 hours) to ensure complex formation.

  • Separate and quantify: Centrifuge or filter the samples to remove undissolved compound and determine the concentration in the clear supernatant.

Q9: When should I consider using surfactants?

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[7] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core of the micelles, effectively solubilizing them in the aqueous medium.[13][14]

Common non-ionic surfactants used in research include:

  • Polysorbate 80 (Tween® 80): A frequently used solubilizing agent.[7][15]

  • Cremophor® EL (Kolliphor® EL): A polyethoxylated castor oil.

Q10: Are there any downsides to using surfactants?

Yes, surfactants can have their own biological activities and may interfere with certain assays. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the surfactant itself.

Mechanism of Solubility Enhancement

Caption: Simplified diagrams illustrating the mechanisms of different solubility enhancement techniques.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the basic piperidine group to a more soluble, charged form.[][16]Simple, effective, and often the first choice for ionizable compounds.May not be suitable for pH-sensitive assays or in vivo studies.
Co-solvents Reducing the polarity of the aqueous solvent to make it more favorable for the lipophilic compound.[5]Easy to implement, a wide range of co-solvents are available.Co-solvents can have their own biological or chemical effects.
Cyclodextrins Encapsulation of the hydrophobic drug within the cyclodextrin's core, presenting a hydrophilic exterior to the solvent.[8][12]Can significantly increase solubility with low toxicity for some derivatives.Can be more expensive, and the large size of the complex may affect drug-target interactions.
Surfactants Partitioning of the drug into the hydrophobic core of surfactant micelles.[13][14]High solubilization capacity for some compounds.Can interfere with biological assays and may have cellular toxicity.

Final Recommendations

When faced with solubility challenges for 3-(Piperidin-4-yloxy)benzamide, a systematic and informed approach is key. Always start with the simplest methods, such as pH adjustment, before moving on to more complex formulations. It is also critical to perform proper controls for any excipients used to ensure that they are not influencing your experimental results. For in vivo applications, the choice of formulation becomes even more critical, and consultation with a formulation specialist is highly recommended.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. (n.d.).
  • Cyclodextrins used as excipients | EMA. (2017, October 9).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • cyclodextrins-in-pharmacy-an-overview.pdf - Pharmacophore. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.).
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19).
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17).
  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28).
  • Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - pharma excipients. (2015, December 18).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients - PubMed. (2022, December 24).
  • Solubilizer Excipients - Protheragen. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • pH Modifier Excipients - CD Formulation. (n.d.).
  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8).
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - ResearchGate. (2025, August 6).
  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1).
  • Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability - PubMed. (2007, January 10).
  • How to improve topical formulations of poorly-water soluble APIs - Pharma Excipients. (2022, April 26).
  • 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE - gsrs. (n.d.).
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.).
  • RU2019541C1 - Process for preparing benzamide - Google Patents. (n.d.).
  • Compound 3-propoxy-N-(1-propylpiperidin-4-yl)benzamide - ChemDiv. (n.d.).
  • 1551123-80-8|3-Bromo-4-(piperidin-4-yloxy)benzamide - BLDpharm. (n.d.).
  • Benzamide - Wikipedia. (n.d.).
  • CN105541656A - Preparation method of benzamide - Google Patents. (n.d.).
  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. (2025, August 10).
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC. (2024, April 16).
  • 1249164-21-3| N-Methyl-3-(piperidin-4-yloxy)propanamide - ChemScene. (n.d.).
  • N-[(3R)-Piperidin-3-yl]benzamide | 1062136-14-4 - MilliporeSigma. (n.d.).
  • Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo. (n.d.).
  • 2137603-60-0 | 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride | ChemScene. (n.d.).
  • N-(1-benzylpiperidin-4-yl)-3-fluoro-4-(1-(pyridin-3-ylmethyl)piperidin-4-yloxy)benzamide. (n.d.).

Sources

Optimization

improving the reproducibility of cell-based assays for CHT inhibitors

Welcome to the Technical Support Center for High-Affinity Choline Transporter (CHT) Assays. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the reproducibility of SLC5A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Affinity Choline Transporter (CHT) Assays. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the reproducibility of SLC5A7-targeted screens.

The presynaptic high-affinity choline transporter (CHT, encoded by the SLC5A7 gene) is the rate-limiting controller of acetylcholine (ACh) synthesis[1]. Because CHT kinetics are highly sensitive to environmental factors, standardizing your cell-based assays requires moving beyond mere protocol execution. You must understand the causality behind every buffer exchange, temperature shift, and timing window.

This guide is designed to provide you with self-validating experimental workflows, mechanistic troubleshooting logic, and the quantitative benchmarks necessary to ensure robust, reproducible data for CHT inhibitors.

Section 1: The Mechanistic Foundation of CHT Assays

To accurately measure CHT inhibition, we must isolate its activity from background cellular processes. CHT is a sodium- and chloride-dependent symporter. Once choline is internalized, it is rapidly acetylated by Choline Acetyltransferase (ChAT)[2]. Understanding this pathway is critical because any disruption in the sodium gradient or substrate concentration will drastically alter your assay's dynamic range.

Presynaptic CHT-mediated choline uptake and acetylcholine synthesis pathway.

Section 2: Core Methodology - Self-Validating [3H]-Choline Uptake Assay

The traditional radiometric assay remains the gold standard for evaluating CHT modulators[2]. The following protocol is engineered to be a self-validating system, ensuring that background noise is minimized and specific uptake is isolated.

Step 1: Cell Preparation & Seeding

  • Action: Seed HEK293 cells stably expressing CHT (or native neuronal lines like SH-SY5Y) at 50,000 cells/well in Poly-D-Lysine (PDL) coated 96-well plates 24 hours prior to the assay[2].

  • Causality: PDL coating is mandatory. The assay requires aggressive, rapid washing steps. Without a strong adhesive substrate, cell monolayers will detach, leading to artificially high variance and false-positive "inhibition" readouts.

Step 2: The Critical Depletion Wash

  • Action: Wash cells three times with 200 µL of warm, choline-free Krebs-Ringer HEPES (KRH) buffer (pH 7.4).

  • Causality: Standard culture media (e.g., DMEM) contains high concentrations of endogenous choline. Failure to completely remove this will competitively inhibit your [3H]-choline radiotracer, artificially right-shifting the IC50 of your test compounds.

Step 3: Compound Pre-Incubation

  • Action: Add test inhibitors or the positive control Hemicholinium-3 (HC-3) in KRH buffer. Incubate for 15 minutes at 37°C.

  • Causality: This allows the inhibitor to reach equilibrium binding with the CHT transporter before the substrate is introduced, ensuring accurate target engagement kinetics.

Step 4: Radiotracer Addition (Strict Timing)

  • Action: Add [3H]-Choline to a final concentration of 0.1 µM. Incubate for exactly 10 minutes at 37°C.

  • Causality: CHT undergoes rapid, constitutive endocytosis. Extending this window beyond 15 minutes shifts your measurement from the initial uptake velocity (V0) to a steady-state equilibrium governed by vesicular trafficking. This destroys assay linearity.

Step 5: Termination and Lysis

  • Action: Rapidly wash 3x with ice-cold KRH buffer supplemented with 10 µM unlabeled choline. Lyse cells in 0.1M NaOH or RIPA buffer.

  • Causality: Ice-cold temperatures instantaneously halt transporter kinetics. The inclusion of unlabeled choline in the wash buffer displaces any non-specifically bound radiotracer from the outer plasma membrane, drastically lowering background noise.

Section 3: Quantitative Assay Benchmarks

To trust your data, your assay must consistently hit specific kinetic benchmarks. Use the table below to validate your assay performance against established pharmacological standards.

ParameterExpected BenchmarkBiological Significance & Assay Implication
Km (Choline) 2.0 - 11.5 µMDefines high-affinity uptake[3]. Assays must use [3H]-choline concentrations well below Km (e.g., 0.1 µM) to maintain first-order kinetics.
HC-3 IC50 10 - 30 nMHC-3 is the gold-standard competitive inhibitor[4]. A right-shifted IC50 (>100 nM) indicates endogenous choline contamination in your buffer.
Na+ Dependence >80% signal lossCHT is strictly Na+-dependent[3]. Substituting NaCl with NMDG-Cl should abolish specific uptake, serving as your primary negative control.
pH Sensitivity Optimal at pH 7.4 - 7.8Uptake decreases significantly at acidic pH (e.g., pH 5.5)[2]. Buffer pH must be strictly controlled during the assay.

Section 4: Troubleshooting Guide & FAQs

When reproducibility fails, systematic logic is required. Below are the most frequent issues encountered in CHT screening and their mechanistic solutions.

Troubleshooting logic tree for resolving CHT assay reproducibility issues.

Q1: Why is my Hemicholinium-3 (HC-3) IC50 shifting wildly between assay runs? A: This is almost always caused by endogenous choline carryover. Standard culture media contains high concentrations of choline chloride. Because HC-3 is a competitive inhibitor of the high-affinity choline transporter[4], any residual unlabeled choline in your assay buffer will compete with both HC-3 and your[3H]-choline tracer. Solution: Implement a strict 3x wash protocol using a choline-free buffer prior to compound addition. Ensure your wash volumes fully displace the residual media meniscus on the well walls.

Q2: How do I differentiate CHT-specific uptake from background noise or low-affinity transporters? A: Cells often express multiple choline transport systems, including choline transporter-like proteins (CTLs) and organic cation transporters (OCTs), which mediate low-affinity, sodium-independent uptake[3]. If your background is high, you may be measuring these off-target systems. Solution: CHT (SLC5A7) is strictly sodium-dependent. To validate your assay window, run a parallel control plate where NaCl in the assay buffer is equimolarly replaced with N-methyl-D-glucamine chloride (NMDG-Cl)[3]. The difference in uptake between the Na+ buffer and the NMDG+ buffer represents the true CHT-specific signal.

Q3: My signal window is steadily decreasing, and data points are highly variable across the plate. What is causing this run-down? A: This is a classic symptom of CHT trafficking dynamics. Unlike many transporters that remain statically on the plasma membrane, CHT is predominantly localized in intracellular vesicles and translocates to the surface dynamically. At 37°C, surface CHT undergoes rapid constitutive endocytosis. If your uptake incubation time exceeds 15 minutes, or if there are temperature gradients across your 96-well plate (edge effects), the rate of internalization will outpace the initial uptake velocity. Solution: Restrict the [3H]-choline uptake phase to 5–10 minutes maximum to measure true initial velocity. Use pre-warmed buffers, ensure uniform plate heating, and terminate the assay instantaneously using ice-cold wash buffer.

References

  • Title: Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: Functional Expression of Choline Transporters in Human Neural Stem Cells and Its Link to Cell Proliferation, Cell Viability, and Neurite Outgrowth Source: MDPI / International Journal of Molecular Sciences URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in Measuring Brain-to-Plasma Ratio of Benzamide Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the determination of the brain-to-plasma ratio (Kp) for benzamide compounds. Benzamides are a crucial class of molecules in neuroscience research and CNS drug development, but their structural properties often present unique challenges in accurately quantifying their ability to cross the blood-brain barrier (BBB).[1] This resource is designed to provide both foundational knowledge and practical solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries related to measuring the brain penetration of benzamide compounds.

Q1: What is the brain-to-plasma ratio (Kp) and why is it a critical parameter?

A1: The brain-to-plasma ratio, or Kp, is a measure of the extent of a drug's distribution into the brain parenchyma from the systemic circulation. It is calculated as the ratio of the total concentration of the drug in the brain to its total concentration in the plasma at a specific time point, often at steady-state.[2] This parameter is a cornerstone in CNS drug discovery because a compound must cross the blood-brain barrier (BBB) to exert its pharmacological effect on a central target.[3][4] A higher Kp value generally suggests better brain penetration.

Q2: I've seen the term Kp,uu used. What is it, and how does it differ from Kp?

A2: Kp,uu is the unbound brain-to-plasma partition coefficient. It represents the ratio of the unbound drug concentration in the brain interstitial fluid (ISF) to the unbound drug concentration in plasma.[5][6] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and to cross biological membranes.[7] Therefore, Kp,uu is considered the most accurate and mechanistically relevant parameter for assessing BBB penetration because it corrects for the confounding effects of plasma and brain tissue binding.[6][8]

  • A Kp,uu value of ~1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by active transport mechanisms.

  • A Kp,uu value of < 1 strongly indicates that the compound is a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9]

  • A Kp,uu value of > 1 suggests the involvement of an active influx transporter.

Q3: What specific properties of benzamide compounds make their Kp measurement challenging?

A3: Benzamide scaffolds are common in CNS drugs but often possess physicochemical properties that complicate BBB penetration.[1] These include:

  • Hydrogen Bonding Capacity: The amide group is a hydrogen bond donor and acceptor. A high hydrogen bond count can increase polarity and impede passive diffusion across the lipophilic BBB.[4][10]

  • P-glycoprotein (P-gp) Efflux: Many benzamide-containing molecules are structurally recognized by efflux transporters like P-gp, which actively pump the compounds out of the brain endothelial cells and back into the bloodstream, significantly reducing brain exposure.[11][12][13]

  • Plasma Protein Binding: Benzamides can exhibit moderate to high binding to plasma proteins like albumin and α1-acid glycoprotein.[4] High plasma protein binding limits the free fraction of the drug available to penetrate the BBB.[14]

  • Metabolism: Benzamides can be subject to metabolism in both the liver and, to a lesser extent, the brain, which can affect the concentration of the parent compound in both compartments.[15]

Q4: How do I choose the right experimental method to measure brain penetration?

A4: The choice of method depends on the stage of drug discovery and the specific question being asked. No single method is perfect; they range from high-throughput screening assays to low-throughput, resource-intensive "gold standard" techniques.

Method TypeExamplesProsConsBest For
In Silico QSAR, CNS MPO ScoreNo cost, ultra-high throughput.Predictive only, low accuracy for novel scaffolds.Virtual screening, initial library design.[3]
In Vitro PAMPA-BBB, Caco-2, MDCK, Primary/iPSC-derived co-culturesHigh throughput, mechanistic insights (e.g., P-gp efflux).Can correlate poorly with in vivo data, may lack key transporters or metabolic activity.[16][17]Early screening, ranking compounds, investigating efflux liability.[3]
In Situ Brain PerfusionPrecise control over perfusate concentration, bypasses peripheral PK.Technically demanding, invasive, low throughput.[18]Detailed mechanistic studies of BBB transport kinetics.
In Vivo Brain/Plasma Ratio (single time point or AUC), Microdialysis"Gold standard," reflects all physiological processes.Lower throughput, requires animal use, can be confounded by metabolism and protein binding.[19]Lead optimization, candidate selection, detailed PK/PD studies.[2]
Part 2: Troubleshooting Guides

This section provides solutions to specific experimental problems encountered when measuring the Kp of benzamide compounds.

Problem 1: Low or Undetectable Brain Concentrations

You've dosed your benzamide compound in an animal model, but the concentrations measured in the brain homogenate are near or below the lower limit of quantification (LLOQ) of your analytical assay.

start Low/No Brain Concentration Detected cause1 Possible Cause: High P-gp Efflux start->cause1 cause2 Possible Cause: Poor Passive Permeability start->cause2 cause3 Possible Cause: High Plasma Protein Binding start->cause3 cause4 Possible Cause: Rapid Metabolism start->cause4 solution1 Solution: Run in vitro efflux assay (e.g., MDCK-MDR1 cells). Calculate Efflux Ratio (ER). cause1->solution1 solution2 Solution: Run in vitro permeability assay (e.g., PAMPA-BBB). Assess physicochemical properties (LogP, TPSA). cause2->solution2 solution3 Solution: Measure unbound fraction in plasma (fu,plasma) using equilibrium dialysis. cause3->solution3 solution4 Solution: Perform metabolic stability assay (liver/brain microsomes). Identify major metabolites. cause4->solution4 outcome1 If ER > 2-3: Compound is a P-gp substrate. Consider chemical modification to reduce efflux. solution1->outcome1 outcome2 If Papp < 1-2 x 10⁻⁶ cm/s: Permeability is low. Optimize lipophilicity (LogP) or reduce H-bonds. solution2->outcome2 outcome3 If fu,plasma is very low (<1%): Limited free drug is available. Re-evaluate Kp,uu. Consider structural changes. solution3->outcome3 outcome4 If half-life is very short: Compound is cleared before significant brain entry. Block metabolic pathways or redesign. solution4->outcome4

Caption: Troubleshooting flowchart for low brain concentrations.

  • Investigating P-gp Efflux with MDCK-MDR1 Cells

    • Causality: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which codes for P-gp) are a standard model to assess P-gp liability.[3][20] By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), you can calculate an efflux ratio (ER = Papp, B-A / Papp, A-B). An ER significantly greater than 2 is a strong indicator of active efflux.[14]

    • Protocol: MDCK-MDR1 Transwell Assay

      • Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).

      • For A-B transport, add the benzamide compound to the apical (upper) chamber.

      • For B-A transport, add the compound to the basolateral (lower) chamber.

      • Incubate at 37°C. Take samples from the receiver chamber at several time points (e.g., 30, 60, 90, 120 min).

      • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[21]

      • Calculate the apparent permeability coefficient (Papp) for each direction and determine the efflux ratio.

  • Assessing Plasma Protein Binding

    • Causality: A benzamide that is 99.9% bound to plasma proteins has only 0.1% of its concentration available to cross the BBB. Measuring the unbound fraction (fu,plasma) is crucial for interpreting total plasma concentrations. Equilibrium dialysis is the gold standard method.[9]

    • Protocol: Equilibrium Dialysis

      • Place plasma containing the benzamide compound in one chamber of a dialysis cell, separated by a semi-permeable membrane from a buffer-filled chamber.

      • Incubate the apparatus with gentle shaking until equilibrium is reached (typically 4-24 hours, compound-dependent).

      • Measure the concentration of the compound in both the plasma chamber (total) and the buffer chamber (unbound).

      • Calculate fu,plasma = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Problem 2: High Variability in Kp or Kp,uu Values

You have repeated your in vivo study multiple times, but the calculated Kp or Kp,uu values are inconsistent across animals and experiments.

  • Non-Steady-State Conditions:

    • Explanation: The Kp ratio is most stable and meaningful when measured at steady-state, where the rate of drug entry into the brain equals the rate of exit. If you sample too early after dosing, especially with an IV bolus, plasma concentrations are changing rapidly, leading to high variability.

    • Solution: Administer the compound via continuous intravenous infusion to achieve a true steady state.[5] Alternatively, if using discrete dosing, conduct a full pharmacokinetic time course in both plasma and brain to determine the Area Under the Curve (AUC) for each. The Kp can then be calculated as AUCbrain / AUCplasma, which is a more robust measure than a single time-point ratio.[2]

  • Brain Tissue Contamination with Blood:

    • Explanation: The brain is a highly vascularized organ. If the blood is not removed from the brain vasculature before homogenization, the resulting "brain" concentration will be artificially inflated by the drug present in the trapped blood. This can be a significant source of error for compounds with low brain penetration.

    • Solution: Before excising the brain, perform a whole-body perfusion of the anesthetized animal with ice-cold saline or heparinized saline through the heart until the liver is visibly blanched. This will flush the blood from the cerebral vasculature.

  • Analytical Method Inaccuracy in Brain Matrix:

    • Explanation: Brain homogenate is a complex, lipid-rich matrix that can cause significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis, leading to inaccurate quantification.[22] A method validated in plasma may not perform adequately for brain homogenate.

    • Solution: Independently validate your LC-MS/MS method for brain homogenate.[23] This includes assessing selectivity, linearity, accuracy, precision, recovery, and matrix effects using quality control (QC) samples prepared in blank brain homogenate. Use a stable isotope-labeled internal standard for your benzamide compound to correct for variability in sample preparation and matrix effects.[23]

Visualizing the Determinants of Brain Exposure

The unbound brain-to-plasma ratio (Kp,uu) is not a simple value but the result of a dynamic equilibrium between multiple processes at the blood-brain barrier.

cluster_blood Blood Capillary cluster_brain Brain Parenchyma blood_total Total Drug in Plasma (C_plasma) blood_unbound Unbound Drug in Plasma (Cu,plasma) blood_total->blood_unbound fu,plasma passive Passive Diffusion blood_unbound->passive influx Active Influx (e.g., OATP) blood_unbound->influx brain_unbound Unbound Drug in Brain ISF (Cu,brain) passive->brain_unbound influx->brain_unbound efflux Active Efflux (e.g., P-gp, BCRP) efflux->blood_unbound brain_unbound->efflux brain_total Total Drug in Brain (C_brain) brain_unbound->brain_total fu,brain

Caption: Key factors influencing the unbound brain-to-plasma ratio (Kp,uu).

References
  • Patsnap Synapse. (2025, May 28). How is drug distribution in the brain measured? Retrieved from [Link]

  • Singh, P., et al. (2022). Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors. Drug Development Research, 83(8), 1791-1802. doi: 10.1002/ddr.21997. Retrieved from [Link]

  • Hammarlund-Udenaes, M. (2010). Methods for estimation of brain active site concentration of drugs and other chemicals. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • Ford, J. M., et al. (1992). Benzquinamide inhibits P-glycoprotein mediated drug efflux and potentiates anticancer agent cytotoxicity in multidrug resistant cells. Oncology Research, 4(8-9), 359-65. Retrieved from [Link]

  • de Lange, E. C. M. (2013). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. Methods in Molecular Biology, 1037, 17-33. doi: 10.1007/978-1-62703-503-8_2. Retrieved from [Link]

  • PRISYS Biotech. (2024, September 29). Pharmacokinetic (PK) Considerations For Central Nervous System (CNS) Drugs. Retrieved from [Link]

  • Strazielle, N., & Ghersi-Egea, J. F. (2013). How to Measure Drug Transport across the Blood-Brain Barrier. Methods in Molecular Biology, 1037, 1-15. doi: 10.1007/978-1-62703-503-8_1. Retrieved from [Link]

  • Di, L., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. The AAPS Journal, 24(3), 53. doi: 10.1208/s12248-022-00705-4. Retrieved from [Link]

  • Ghosh, A., & Rajamanickam, J. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences, 25(6), 3241. doi: 10.3390/ijms25063241. Retrieved from [Link]

  • Tsvetkov, N. T., et al. (2019). (Pyrrolo-pyridin-5-yl)benzamides: BBB permeable monoamine oxidase B inhibitors with neuroprotective effect on cortical neurons. European Journal of Medicinal Chemistry, 162, 457-474. doi: 10.1016/j.ejmech.2018.11.009. Retrieved from [Link]

  • Ghosh, A., & Rajamanickam, J. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences, 25(6), 3241. Retrieved from [Link]

  • Li, L., et al. (2021). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry, 226, 113908. doi: 10.1016/j.ejmech.2021.113908. Retrieved from [Link]

  • Hitchcock, S. A. (2012). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. ResearchGate. Retrieved from [Link]

  • JETIR. (2026, February). Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. JETIR, 11(2). Retrieved from [Link]

  • Di, L., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. ResearchGate. Retrieved from [Link]

  • Arvanitis, D. N. (n.d.). Various In Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Academia.edu. Retrieved from [Link]

  • Elmquist, W. F., et al. (2022). Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor SBI-0206965, an investigational agent for the treatment of glioblastoma. Investigational New Drugs, 40(4), 697-708. doi: 10.1007/s10637-022-01258-z. Retrieved from [Link]

  • Canfield, S. G., et al. (2023). Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer's Disease. Cells, 12(19), 2397. doi: 10.3390/cells12192397. Retrieved from [Link]

  • Helms, H. C., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation. Dove Medical Press. Retrieved from [Link]

  • Arroyo-Currás, N., et al. (2025). Therapeutic Drug Distribution across the Mouse Brain Is Heterogeneous as Revealed by In Vivo, Spatially Resolved Aptamer-Based Sensing. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Conrad, C., et al. (2024). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Tilling, T., et al. (2002). An in vitro Model for Blood Brain Barrier Permeation. MDPI. Retrieved from [Link]

  • ChemJam. (2025, September 11). Putting the free drug principle into practice to calculate brain penetrance and other PK/PD parameters. Retrieved from [Link]

  • Reichel, A. (2009). Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Chemistry & Biodiversity, 6(11), 2030-2049. doi: 10.1002/cbdv.200900115. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. doi: 10.1602/neurorx.2.4.541. Retrieved from [Link]

  • Lu, Y., et al. (2021). Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics. International Journal of Molecular Sciences, 22(16), 8853. doi: 10.3390/ijms22168853. Retrieved from [Link]

  • Geldenhuys, W. J., et al. (2015). Molecular determinants of blood–brain barrier permeation. Therapeutic Delivery, 6(8), 961-971. Retrieved from [Link]

  • Helms, H. C., et al. (2020). The blood-brain barrier studied in vitro across species. bioRxiv. doi: 10.1101/2020.07.15.204561. Retrieved from [Link]

  • Lin, J. H., & Yamazaki, M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 130-133. Retrieved from [Link]

  • Farde, L., et al. (1986). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proceedings of the National Academy of Sciences, 83(11), 3863-3867. doi: 10.1073/pnas.83.11.3863. Retrieved from [Link]

  • Strazielle, N., & Ghersi-Egea, J. F. (2005). Factors affecting delivery of antiviral drugs to the brain. ResearchGate. Retrieved from [Link]

  • de Vries, M., et al. (2016). A validated LC-MS/MS method for the simultaneous quantification of a cassette of eight P-gp/BCRP substrates in mouse plasma and brain homogenates. Journal of Pharmaceutical and Biomedical Analysis, 128, 446-453. Retrieved from [Link]

  • Jurado, N. L., et al. (2022). The development and function of the brain barriers – an overlooked consideration for chemical toxicity. Frontiers in Toxicology, 4, 1021437. doi: 10.3389/ftox.2022.1021437. Retrieved from [Link]

  • Conrad, C., et al. (2024). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Samanidou, V. F., & Nazyropoulou, C. (2017). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. BioMed Research International, 2017, 3197853. doi: 10.1155/2017/3197853. Retrieved from [Link]

  • Veszelka, S., et al. (2019). Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery. Sci. Pharm., 87(1), 6. doi: 10.3390/scipharm87010006. Retrieved from [Link]

  • Huber, V. J., et al. (2019). Functionalized Phenylbenzamides Inhibit Aquaporin-4 Reducing Cerebral Edema and Improving Outcome in Two Models of CNS Injury. Neuroscience, 404, 364-374. doi: 10.1016/j.neuroscience.2019.01.056. Retrieved from [Link]

  • Fridén, M., et al. (2013). A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLoS ONE, 8(12), e80634. doi: 10.1371/journal.pone.0080634. Retrieved from [Link]

  • Kim, M., et al. (2020). Primary fatty amides in plasma associated with brain amyloid burden, hippocampal volume, and memory in the European Medical Information Framework for Alzheimer's Disease biomarker discovery cohort. Alzheimer's & Dementia, 16(10), 1364-1375. doi: 10.1002/alz.12134. Retrieved from [Link]

  • Veszelka, S., et al. (2025, October 16). Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery. MDPI. Retrieved from [Link]

  • Lawrenz, M., et al. (2021). A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of compounds, which demonstrate limited brain penetration. Retrieved from [Link]

  • Wang, Y., et al. (2023). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2014). Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue. Journal of Chromatography & Separation Techniques, 5(5), 232. doi: 10.4172/2157-7064.1000232. Retrieved from [Link]

  • Kim, M., et al. (2020). Primary fatty amides in plasma associated with brain amyloid burden, hippocampal volume, and memory in the European Medical Information Framework for Alzheimer's Disease biomarker discovery cohort. Alzheimer's & Dementia, 16(10), 1364-1375. Retrieved from [Link]

  • Nioi, P., et al. (2025, August 6). Integration of plasma and CSF metabolomics with CSF proteomic reveals novel associations between lipid mediators and central nervous system vascular and energy metabolism. ResearchGate. Retrieved from [Link]

  • Palmieri, A., et al. (2023). Determination of endocannabinoids and their conjugated congeners in the brain by means of μSPE combined with UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 225, 115220. Retrieved from [Link]

Sources

Optimization

Synaptosome Preparation Technical Support Center: Troubleshooting &amp; Artifact Avoidance

Welcome to the Technical Support Center for Synaptosome Preparations. As a Senior Application Scientist, I frequently encounter research teams struggling with irreproducible neurotransmitter release assays, false-positiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synaptosome Preparations. As a Senior Application Scientist, I frequently encounter research teams struggling with irreproducible neurotransmitter release assays, false-positive co-localization in flow cytometry, or high baseline respiration in metabolic assays. Almost universally, these issues stem from preparation artifacts—specifically, the contamination of synaptosomal fractions with free (extrasynaptosomal) mitochondria, glial fragments, myelin, or mechanical damage induced during isolation.

This guide provides a self-validating framework to isolate metabolically active, highly pure synaptosomes while actively avoiding common experimental pitfalls.

I. Standardized Workflow & Artifact Intervention Points

To understand where artifacts originate, we must first map the isolation workflow. Homogenization of fresh brain tissue shears plasma membranes, causing nerve terminals to separate from their axons and reseal into functional spheres known as synaptosomes.

SynaptosomePrep Tissue Fresh Brain Tissue (Isotonic Buffer) Homogenize Dounce Homogenization (Shears membranes) Tissue->Homogenize Centrifuge1 1,000 x g, 10 min (Low-Speed Spin) Homogenize->Centrifuge1 P1 P1 Pellet (Nuclei & Unbroken Tissue) Centrifuge1->P1 S1 S1 Supernatant (Post-Nuclear Fraction) Centrifuge1->S1 Centrifuge2 10,000 x g, 15 min (Medium-Speed Spin) S1->Centrifuge2 S2 S2 Supernatant (Cytosol & Light Vesicles) Centrifuge2->S2 P2 P2 Crude Synaptosomes (High Artifact Risk) Centrifuge2->P2 Gradient Density Gradient (Percoll or Sucrose) P2->Gradient Removes free mito & myelin Pure Purified Synaptosomes (Metabolically Active) Gradient->Pure Yields viable terminals

Caption: Standard synaptosome isolation workflow highlighting the transition from crude P2 to purified fractions.

II. Self-Validating Step-by-Step Methodology

Every step in this protocol is designed to balance the mechanical shear required to pinch off nerve terminals against the preservation of their delicate internal bioenergetic machinery.

Phase 1: Tissue Preparation & Homogenization

  • Harvesting: Rapidly excise brain tissue and submerge in ice-cold Isotonic Homogenization Buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease/phosphatase inhibitors).

    • Causality: 0.32 M sucrose is strictly isotonic to neuronal tissue. Hypotonicity at this stage will prematurely lyse the synaptosomes, spilling synaptic vesicles into the homogenate [1].

  • Homogenization: Transfer tissue to a glass-Teflon Dounce homogenizer. Perform exactly 10–12 up-and-down strokes at 800–900 rpm.

    • Causality: Motorized homogenization at this specific clearance and speed provides the exact shear force needed to snap axonal connections, allowing the presynaptic membrane to reseal. Over-homogenization pulverizes internal mitochondria; under-homogenization drastically reduces yield.

  • Validation Aliquot: Reserve 50 µL of the homogenate for downstream Western blot normalization (Quality Control step).

Phase 2: Differential Centrifugation 4. Nuclear Clearance (Low-Speed Spin): Centrifuge the homogenate at 1,000 × g for 10 min at 4°C.

  • Causality: This gentle spin pellets heavy unbroken tissue, nuclei, and large cellular debris (P1), leaving the synaptosomes suspended in the S1 supernatant.

  • Crude Pellet (Medium-Speed Spin): Transfer S1 to a new tube and centrifuge at 10,000 × g for 15 min at 4°C.

    • Causality: This force is sufficient to pellet synaptosomes, free mitochondria, and myelin fragments, creating the P2 crude fraction . The S2 supernatant contains soluble cytosolic proteins and light microsomes.

Phase 3: Gradient Purification (Avoiding the "Crude" Artifact) 6. Resuspension: Gently resuspend the P2 pellet in 0.32 M sucrose using a wide-bore pipette tip.

  • Causality: Standard pipette tips induce high shear stress, causing mechanical lysis of the newly formed synaptosomes.

  • Gradient Layering: Carefully layer the resuspended P2 fraction onto a discontinuous Percoll gradient (e.g., 3%, 10%, 15%, 23% Percoll in sucrose buffer).

    • Causality: Percoll is iso-osmotic and non-toxic. Unlike heavy sucrose cushions, it allows synaptosomes to reach their buoyant density rapidly without being crushed against the tube wall [2].

  • Ultracentrifugation: Spin at 32,000 × g for 5 min. Synaptosomes will cleanly band at the 15%/23% interface, separated from lighter myelin (top) and heavier free mitochondria (pellet).

  • Final Wash: Extract the synaptosome band, dilute in 10 volumes of physiological buffer (e.g., Krebs-Ringer), and pellet at 15,000 × g to remove residual Percoll.

III. Quantitative Comparison of Gradient Methodologies

Choosing the right gradient is critical for avoiding downstream artifacts. Below is a comparative summary of standard isolation matrices based on recent methodological benchmarks [2, 3].

Gradient MethodologyPreparation TimePurity (Removal of Free Mito/Myelin)Metabolic ViabilityPrimary Application / Best Use Case
Crude P2 (No Gradient) < 1 hourLow (High artifact risk)ModerateQuick bulk protein analysis; Immunoblotting
Discontinuous Sucrose 4–6 hoursHighHighStructural studies; High-yield proteomics
Discontinuous Percoll 1–2 hoursVery HighVery HighFunctional assays (release/uptake); Respirometry
Ficoll Gradient 3–4 hoursModerateLow (Cytotoxic risks)Rarely recommended; Legacy protocols

IV. Troubleshooting & FAQs

Q1: Why are my flow cytometry results showing double-positive markers that shouldn't biologically co-exist?

The Artifact: Coincidence and Aggregation. When analyzing submicron particles like synaptosomes via flow cytometry, researchers frequently observe false "double-positive" events (e.g., a single event expressing both glutamatergic and GABAergic vesicular transporters). This is rarely a novel biological finding; it is a technical artifact. Because crude P2 fractions contain a high density of sticky membranous debris, particles aggregate. Furthermore, if the sample is not sufficiently diluted, multiple independent particles will pass through the cytometer's laser simultaneously (coincidence) [4].

The Solution:

  • Always purify the P2 fraction through a Percoll or Sucrose gradient before flow cytometry.

  • Dilute samples significantly more than you would for whole-cell cytometry.

  • Utilize polygon gating of each fluorophore individually versus Forward Scatter (FSC) to resolve single particles, rather than relying solely on quadrant gating.

FlowCytometryArtifact P2 Crude P2 Fraction (High Particle Density) Agg Particle Aggregation (Collision Model) P2->Agg Inadequate dilution Laser Laser Interrogation (Flow Cytometer) Agg->Laser Artifact False Double-Positive (Coincidence Artifact) Laser->Artifact Multiple particles read as one event Solution Dilution & Polygon Gating (Single Particle Resolution) Artifact->Solution Troubleshooting

Caption: Logical flow of coincidence artifacts in synaptosome flow cytometry and resolution strategies.

Q2: My synaptosomes show high baseline respiration but poor response to uncouplers in metabolic assays. What went wrong?

The Artifact: Extrasynaptosomal (Free) Mitochondria Contamination. If you are using a crude P2 fraction for respirometry (e.g., Seahorse XF assays), your data is likely being skewed by free mitochondria that were liberated from cell bodies during homogenization. Free mitochondria have different bioenergetic profiles than synaptic mitochondria trapped inside the synaptosome. They artificially inflate baseline oxygen consumption rates (OCR) but fail to respond properly to synaptic specific stimuli.

The Solution: You must separate free mitochondria from synaptosomes. A discontinuous Percoll gradient is highly recommended here because it isolates synaptosomes in a fraction of the time required for sucrose gradients, preserving the delicate metabolic viability of the synaptic mitochondria [2].

Q3: My preparation has a high yield, but the synaptosomes fail to release neurotransmitters upon depolarization. Why?

The Artifact: Osmotic Shock or Mechanical Lysis. Synaptosomes are essentially artificial, resealed vesicles. If they lose their internal molecular machinery or their membrane integrity is compromised, they cannot perform exocytosis. This usually happens due to:

  • Hypotonic environments: Using buffers without 0.32 M sucrose during the early stages of preparation.

  • Mechanical damage: Pelleting synaptosomes too hard (>15,000 × g) or resuspending them forcefully.

The Solution: Maintain strict isotonicity (0.32 M sucrose) until you are deliberately trying to lyse them (e.g., to extract synaptic vesicles). When resuspending pellets, add buffer and let it sit on ice for 5 minutes to soften the pellet, then gently triturate using a wide-bore pipette tip or a soft camel-hair brush [3].

Q4: Should I use Percoll or Sucrose gradients for my specific downstream application?

The Artifact: Mismatched Gradient Toxicity/Time. Using a heavy sucrose gradient for functional assays often results in dead synaptosomes because the protocol takes 4–6 hours, leading to metabolic starvation. Conversely, using Percoll for structural electron microscopy can sometimes leave trace silica nanoparticles that interfere with imaging.

The Solution:

  • Use Percoll when time and metabolic viability are critical (e.g., neurotransmitter release assays, calcium imaging, respirometry). Percoll is iso-osmotic, non-toxic, and the protocol takes under 2 hours [2, 5].

  • Use Sucrose when you need absolute structural purity for morphological studies (Electron Microscopy) or when performing deep-coverage proteomics where trace gradient polymers might interfere with mass spectrometry [3].

V. References

  • Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid Percoll gradient procedure for preparation of synaptosomes. Nature Protocols, 3(11), 1718-1728.[Link]

  • Dunkley, P. R., et al. (1986). A rapid Percoll gradient procedure for isolation of synaptosomes directly from an S1 fraction. Brain Research, 372(1), 115-129.[Link]

  • Tenreiro, P., Rebelo, S., et al. (2017). Comparison of simple sucrose and percoll based methodologies for synaptosome enrichment. Analytical Biochemistry, 516, 17-25.[Link]

  • Hobson, B. D., & Sims, P. A. (2019). Critical Analysis of Particle Detection Artifacts in Synaptosome Flow Cytometry. eNeuro, 6(3).[Link]

  • Westmark, P. R., Westmark, C. J., Jeevananthan, A., & Malter, J. S. (2011). Preparation of Synaptoneurosomes From Mouse Cortex Using a Discontinuous Percoll-Sucrose Density Gradient. Journal of Visualized Experiments (JoVE), (55), 3196.[Link]

Troubleshooting

Technical Support Center: Strategies to Reduce Racemization During Amide Bond Formation with HATU

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization during amide bond formation using HATU. As Senior Application Scientists, we've designed this resource to be a practical, field-proven guide grounded in scientific principles.

Troubleshooting Guide: Addressing Racemization in Your Experiments

This section is designed to help you diagnose and solve specific racemization issues you may encounter during your HATU-mediated coupling reactions.

Problem 1: I'm observing significant racemization, especially with known problematic amino acids like Histidine (His) or Cysteine (Cys).

Root Cause Analysis:

Certain amino acids are inherently more susceptible to racemization. Histidine's imidazole side chain and Cysteine's thiol group can catalyze the process.[1][2] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[3][4]

Solutions & Protocols:

  • Optimize Your Base Selection: The choice and amount of base are critical.[3] Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization.[5]

    • Recommendation: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are excellent alternatives that have been shown to reduce racemization.[6][7] For particularly sensitive couplings, consider using the highly hindered base 2,4,6-tri-tert-butyl-pyridine (TBP).[8]

  • Employ Base-Free Conditions for Cysteine: For coupling Fmoc-Cys(Trt)-OH, a combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) under base-free conditions is highly effective at suppressing racemization.[2]

  • Utilize Additives: The addition of copper(II) chloride (CuCl₂) with HOBt has been reported to suppress racemization during the coupling of cysteine residues, particularly in solution-phase synthesis.[1][2]

  • Side-Chain Protection for Histidine: The free imidazole nitrogen in histidine can act as a catalyst for racemization.[2] Ensure proper side-chain protection. In Fmoc chemistry, trityl-based protecting groups like Trt and Mmt are commonly used, though they may not completely eliminate the issue.[2]

Problem 2: My peptide synthesis is showing a general increase in diastereomeric impurities, not specific to one amino acid.

Root Cause Analysis:

If racemization is occurring more broadly, it's likely due to your general reaction conditions rather than a specific amino acid's properties. Key factors to investigate are pre-activation time, temperature, and solvent choice.

Solutions & Protocols:

  • Minimize Pre-activation Time: Prolonged pre-activation of the amino acid with HATU before the addition of the amine component increases the time the activated species has to form the problematic oxazolone intermediate.[4][7]

    • Recommendation: For solid-phase peptide synthesis (SPPS), a pre-activation time of 1-2 minutes is generally sufficient.[9] For sterically hindered amino acids, this can be extended up to 15 minutes.[9] In solution-phase synthesis, aim for a pre-activation time of 15-30 minutes.[9][10]

  • Control the Reaction Temperature: Higher temperatures can significantly increase the rate of racemization.[3][5][11]

    • Recommendation: Perform your coupling reactions at room temperature or below (e.g., 0°C).[2][12] If you are using microwave-assisted peptide synthesis, consider lowering the temperature settings.[7]

  • Evaluate Your Solvent: The polarity of the solvent can influence the rate of racemization.[2]

    • Recommendation: While DMF is a common solvent for peptide synthesis, consider alternatives if you are facing persistent racemization issues. N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to your solvent system can sometimes be beneficial.[1]

Troubleshooting Workflow

Here is a visual guide to help you systematically troubleshoot racemization issues in your experiments.

G start High Racemization Observed check_amino_acid Is it a specific problematic amino acid (His, Cys)? start->check_amino_acid targeted_strategies Implement Targeted Strategies: - Optimize base (weaker/hindered) - Base-free conditions for Cys - Side-chain protection for His - Use additives (e.g., CuCl2 for Cys) check_amino_acid->targeted_strategies general_conditions Review General Reaction Conditions check_amino_acid->general_conditions yes_path Yes end_node Racemization Minimized targeted_strategies->end_node no_path No check_preactivation check_preactivation general_conditions->check_preactivation Check Pre-activation Time check_temperature check_temperature general_conditions->check_temperature Check Temperature check_base check_base general_conditions->check_base Check Base minimize_preactivation minimize_preactivation check_preactivation->minimize_preactivation Minimize to 1-15 min (SPPS) or 15-30 min (solution) minimize_preactivation->end_node lower_temperature lower_temperature check_temperature->lower_temperature Lower to 0°C or room temp lower_temperature->end_node change_base change_base check_base->change_base Switch to weaker/hindered base (NMM, Collidine) change_base->end_node

Caption: A workflow for troubleshooting racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during amide bond formation?

A1: The predominant pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4] The activated carboxyl group of an N-protected amino acid cyclizes to form this planar intermediate. The proton on the α-carbon of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[3] A secondary mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid.[4][13]

G cluster_0 Racemization Pathways activated_aa Activated Amino Acid oxazolone Oxazolone Intermediate (Planar) activated_aa->oxazolone Cyclization direct_enolization Direct Enolization activated_aa->direct_enolization Base-catalyzed proton abstraction racemized_product Racemized Product oxazolone->racemized_product Base-catalyzed proton abstraction direct_enolization->racemized_product

Caption: Primary mechanisms of racemization.

Q2: How does HATU help to suppress racemization?

A2: HATU is a highly effective coupling reagent that generally leads to low levels of racemization.[3][12] Its high reactivity promotes rapid amide bond formation, which kinetically outcompetes the slower, competing racemization pathway via oxazolone formation.[3] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU's structure is key. It forms a highly reactive OAt-active ester that accelerates the coupling reaction and minimizes the risk of epimerization.[9][10]

Q3: Which bases are recommended for use with HATU to minimize racemization?

A3: The choice of base has a significant impact on racemization.[3] While DIPEA is commonly used, its strong basicity can promote racemization. Weaker or more sterically hindered bases are generally preferred.

BasepKaSteric HindranceRecommendation
N,N-Diisopropylethylamine (DIPEA)~10.1ModerateUse with caution, can increase racemization.[6][14]
N-Methylmorpholine (NMM)~7.38LowA good alternative to DIPEA, less basic.[6][15]
2,4,6-Collidine (TMP)~7.43HighSterically hindered and weakly basic, excellent for minimizing racemization.[6]
Q4: Are there any alternatives to HATU that are also effective at suppressing racemization?

A4: Yes, while HATU is a benchmark reagent, other modern coupling reagents show comparable or even slightly better performance in some cases.[3] COMU, another uronium-based reagent, often exhibits similar or lower levels of racemization.[3] For certain applications, especially with sensitive amino acids like cysteine, carbodiimide reagents like DIC used in combination with additives like HOBt or Oxyma under base-free conditions can be superior.[2][5]

Q5: How can I quantitatively assess the level of racemization in my synthesized peptide?

A5: There are several analytical methods to quantify the extent of racemization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the crude reaction mixture is analyzed on a chiral column to separate and quantify the diastereomers.[3]

  • Gas Chromatography (GC) on a Chiral Column: This method involves hydrolyzing the peptide, derivatizing the resulting amino acids, and then analyzing them by GC on a chiral column to separate the D- and L-enantiomers.[4]

  • Capillary Electrophoresis (CE): CE can be a highly sensitive method for separating all possible optical isomers of a peptide in a single run.[16][17]

  • Enzymatic Assays: Specific enzymes that only digest peptides composed of L-amino acids can be employed. The presence of D-amino acids will result in peptide fragments that are resistant to cleavage and can be detected.[4]

Experimental Protocols

Protocol 1: General Coupling Using HATU with a Weaker Base (NMM)

This protocol is a good starting point for minimizing racemization during a standard SPPS coupling cycle.

Materials:

  • Fmoc-protected amino acid

  • Resin with N-terminal deprotected peptide

  • HATU

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.

    • Add NMM (4-10 equivalents) to the solution and vortex briefly.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

  • Reaction and Washing:

    • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation:

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Quantifying Racemization via Chiral HPLC

This protocol provides a general method for comparing the racemization potential of different coupling conditions.

Objective: To quantify the percentage of diastereomer formation during a model peptide coupling reaction.

Materials:

  • N-α-Fmoc-protected amino acid (e.g., Fmoc-L-Phenylalanine)

  • Amino acid amide hydrochloride (e.g., L-Leucine amide hydrochloride)

  • Coupling reagent (HATU) and base (e.g., DIPEA, NMM)

  • DMF

  • Acetonitrile/water with 0.1% TFA (for HPLC)

Procedure:

  • Preparation of Activated Amino Acid:

    • In a clean, dry vial, dissolve one equivalent of Fmoc-L-Phenylalanine in DMF.

    • Add one equivalent of HATU.

    • Add two equivalents of the chosen base (e.g., DIPEA or NMM) and stir for 1-2 minutes at room temperature for pre-activation.

  • Coupling Reaction:

    • In a separate vial, dissolve 1.1 equivalents of L-Leucine amide hydrochloride in DMF and add one equivalent of the base to neutralize the salt.

    • Add the neutralized amino acid amide solution to the pre-activated amino acid solution.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Sample Preparation and Analysis:

    • Quench the reaction with a small amount of water.

    • Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile/water mixture).

    • Analyze the crude reaction mixture by reverse-phase HPLC using a chiral column to separate and quantify the L-L and D-L diastereomers.[3]

References

  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents - Benchchem.
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis - ResearchGate.
  • HATU | 148893-10-1 | Peptide Coupling Reagent - ChemPep.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Technical Support Information Bulletin 2105 - HATU.
  • Evolution of amide bond formation - University of Michigan.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
  • Epimerisation in Peptide Synthesis - PMC - NIH.
  • 7.4 Racemization Assays.
  • HATU in Peptide Synthesis: Mechanism, Innovation, and Beyond - Inhibitor Research Hub.
  • Technical Support Center: Ala-Gly-Leu Racemization During Synthesis - Benchchem.
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis - Benchchem.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Optimizing Peptide Coupling: Key Techniques.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem.
  • Control of aspartate epimerization during the coupling of caspase specific tetrapeptides with aromatic amines by using N-[[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) as a coupling reagent | Request - ResearchGate.
  • How to prevent racemization of serine during peptide coupling - Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling - Benchchem.
  • Coupling & Side Reactions - Peptide Chemistry Resources.
  • Epimerisation in Peptide Synthesis - MDPI.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • Amide and Peptide Bond Formation in Water at Room Temperature | Organic Letters.
  • Coupling Reagents - ResearchGate.
  • HATU:a third-generation coupling reagent - ChemicalBook.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies.
  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of ML352 and Hemicholinium-3 for Cholinergic Research

A Comprehensive Guide to Selecting the Optimal Choline Transporter Inhibitor For researchers in neuroscience, pharmacology, and drug development, the high-affinity choline transporter (CHT) represents a critical target f...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Selecting the Optimal Choline Transporter Inhibitor

For researchers in neuroscience, pharmacology, and drug development, the high-affinity choline transporter (CHT) represents a critical target for modulating cholinergic neurotransmission. The synthesis of acetylcholine (ACh), a key neurotransmitter in the central and peripheral nervous systems, is rate-limited by the uptake of choline into presynaptic neurons via CHT.[1][2] Inhibition of this transporter offers a powerful tool to probe the roles of ACh in various physiological and pathological processes.

For decades, hemicholinium-3 (HC-3) has been the traditional tool for inhibiting CHT. However, the emergence of novel compounds like ML352 has provided researchers with a more selective and mechanistically distinct alternative. This guide provides an in-depth, objective comparison of ML352 and HC-3, supported by experimental data, to empower researchers to make informed decisions for their specific experimental needs.

At a Glance: Key Differences

FeatureML352Hemicholinium-3 (HC-3)
Mechanism of Action Non-competitive (Allosteric)Competitive
Potency (Ki) ~92 nM (hCHT transfected cells)[3][4]~1-5 nM[5]
Selectivity High; no significant activity at other monoamine transporters, AChE, or ChAT[3][6]Lower; can interact with other cholinergic system components at higher concentrations
CNS Penetration Yes[3][6]Limited[7]
In Vivo Applications Suitable for probing CNS function[6]Primarily used in in vitro preparations or via direct CNS administration[7]

Delving Deeper: A Mechanistic Showdown

The fundamental difference between ML352 and HC-3 lies in their mechanism of action, a distinction with significant experimental implications.

Hemicholinium-3: The Competitive Antagonist

HC-3 acts as a competitive inhibitor, directly competing with choline for the same binding site on the CHT.[7] This means that the inhibitory effect of HC-3 can be overcome by increasing the concentration of extracellular choline.

ML352: The Non-Competitive Allosteric Modulator

In contrast, ML352 is a non-competitive inhibitor.[4][6] It binds to an allosteric site on the transporter, a location distinct from the choline binding site. This binding event induces a conformational change in the transporter that reduces its maximum transport velocity (Vmax) without affecting its affinity for choline (Km).[4][6] This non-competitive nature means that its inhibitory effect is not surmounted by increasing choline concentrations, offering a more consistent level of inhibition in environments with fluctuating substrate levels.

cluster_0 Competitive Inhibition (Hemicholinium-3) cluster_1 Non-competitive Inhibition (ML352) Choline Choline CHT_Binding_Site Choline Binding Site Choline->CHT_Binding_Site Binds HC-3 HC-3 HC-3->CHT_Binding_Site Competes with Choline Choline_2 Choline CHT_Binding_Site_2 Choline Binding Site Choline_2->CHT_Binding_Site_2 Binds ML352 ML352 Allosteric_Site Allosteric Site ML352->Allosteric_Site Binds Allosteric_Site->CHT_Binding_Site_2 Inhibits (Conformational Change)

Figure 1: Mechanism of Action Comparison

Potency and Selectivity: A Numbers Game

While HC-3 exhibits a higher binding affinity (lower Ki value) for the CHT, ML352's key advantage lies in its exceptional selectivity.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
ML352 hCHT LV-AA cells[³H]choline uptake92 ± 2.8-[4][6]
Mouse forebrain synaptosomes[³H]choline uptake172 ± 12-[6]
hCHT LV-AA cells[³H]HC-3 binding128.6 ± 15.3-[4][6]
Hemicholinium-3 Rat brain synaptosomesCholine uptake-80[8]
hCHTElectrophysiology-20.4[5]

ML352 has been shown to have no significant inhibitory activity on other critical components of the cholinergic and monoaminergic systems, including acetylcholinesterase (AChE), choline acetyltransferase (ChAT), and the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3][6] This high degree of selectivity minimizes the risk of off-target effects that can confound experimental results.

In contrast, while potent at the CHT, HC-3 has been reported to have other pharmacological actions, including weak anticholinesterase activity and postsynaptic neuromuscular blockade at higher concentrations.

Experimental Protocols: Putting Theory into Practice

The choice between ML352 and HC-3 will ultimately depend on the specific experimental question and design. Below are representative protocols for key in vitro assays.

Protocol 1: In Vitro Choline Uptake Assay

This protocol is designed to measure the inhibition of radiolabeled choline uptake into cells or synaptosomes.

Materials:

  • HEK293 cells transfected with human CHT (hCHT) or isolated rodent brain synaptosomes

  • [³H]-Choline chloride

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

  • ML352 and/or Hemicholinium-3 stock solutions

  • Scintillation fluid and counter

Procedure:

  • Cell/Synaptosome Preparation:

    • For cell culture: Plate hCHT-transfected HEK293 cells in a 24-well plate and grow to confluence.

    • For synaptosomes: Prepare synaptosomes from rodent brain tissue (e.g., striatum or hippocampus) using standard subcellular fractionation techniques.

  • Pre-incubation:

    • Wash the cells or synaptosomes twice with warm KRH buffer.

    • Pre-incubate the preparations for 10-15 minutes at 37°C with KRH buffer containing various concentrations of ML352 or HC-3. Include a vehicle control group.

  • Initiation of Uptake:

    • Start the uptake by adding KRH buffer containing a known concentration of [³H]-Choline chloride (e.g., 0.1-1 µCi/mL) to each well.

  • Incubation:

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of choline uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells or filtering the synaptosomes with ice-cold KRH buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells or synaptosomes and measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a saturating concentration of a known inhibitor like HC-3) from the total uptake.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Start Start Prepare_Cells Prepare Cells/Synaptosomes Start->Prepare_Cells Pre_incubation Pre-incubate with Inhibitor Prepare_Cells->Pre_incubation Initiate_Uptake Add [³H]-Choline Pre_incubation->Initiate_Uptake Incubate Incubate at 37°C Initiate_Uptake->Incubate Terminate_Uptake Wash with Cold Buffer Incubate->Terminate_Uptake Lyse_Count Lyse and Scintillation Count Terminate_Uptake->Lyse_Count Analyze Data Analysis (IC50) Lyse_Count->Analyze End End Analyze->End

Figure 2: Choline Uptake Assay Workflow

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the inhibitors to the CHT.

Materials:

  • Membrane preparations from hCHT-transfected cells or rodent brain tissue

  • [³H]-Hemicholinium-3

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Unlabeled ML352 or HC-3 for competition assays

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize hCHT-transfected cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membranes and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup (for Competition Binding):

    • In a 96-well plate, add a fixed concentration of [³H]-HC-3, the membrane preparation, and varying concentrations of the unlabeled competitor (ML352 or HC-3).

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, include a saturating concentration of unlabeled HC-3.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Considerations: Brain Penetrance and Behavioral Studies

A significant advantage of ML352 is its ability to penetrate the central nervous system, making it a valuable tool for in vivo studies of cholinergic function.[3][6] In contrast, the charged nature of HC-3 limits its ability to cross the blood-brain barrier, often necessitating direct intracerebroventricular (ICV) administration for central effects.[7]

Studies using ICV administration of HC-3 have demonstrated its ability to impair spatial learning in rats, an effect that can be reversed by cholinomimetics.[2] The availability of a brain-penetrant, non-competitive inhibitor like ML352 opens up new avenues for exploring the role of CHT in more complex behavioral paradigms and disease models without the need for invasive surgical procedures.

Conclusion: The Right Tool for the Job

Both ML352 and hemicholinium-3 are valuable pharmacological tools for studying the high-affinity choline transporter. The choice between them should be guided by the specific research question and experimental context.

  • Hemicholinium-3 remains a useful tool, particularly for in vitro studies where its competitive mechanism can be leveraged and its off-target effects can be controlled for. Its long history of use provides a wealth of comparative data.

  • ML352 represents a significant advancement in CHT pharmacology. Its non-competitive mechanism of action, high selectivity, and CNS penetrance make it the superior choice for a wide range of applications, especially for in vivo studies and for experiments where a consistent level of CHT inhibition is required in the presence of fluctuating choline levels.

As our understanding of the complexities of the cholinergic system grows, the availability of precise and well-characterized pharmacological tools like ML352 will be instrumental in driving new discoveries.

References

  • Ennis, C. et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 417–427. [Link]

  • Ennis, C. et al. (2015). Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. ACS Chemical Neuroscience, 6(3), 417-427. [Link]

  • Wikipedia. (2023). Choline transporter. [Link]

  • Hagan, J. J., & Ridley, R. M. (1989). Hemicholinium-3 impairs spatial learning and the deficit is reversed by cholinomimetics. Psychopharmacology, 98(2), 241–246. [Link]

  • Bayley, C. L. et al. (2017). Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. Frontiers in Molecular Neuroscience, 10, 49. [Link]

  • Ennis, C. et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 417-427. [Link]

  • Freeman, J. J., Kosh, J. W., & Parrish, J. S. (1979). Studies on the behavioral and biochemical effects of hemicholinium in vivo. The Journal of pharmacology and experimental therapeutics, 210(1), 93–99. [Link]

  • Freeman, J. J., Choi, R. L., & Jenden, D. J. (1975). The effect of hemicholinium on behavior and on brain acetylcholine and choline in the rat. Psychopharmacology communications, 1(1), 15–27. [Link]

  • Ferguson, S. M. et al. (2003). Lethal impairment of cholinergic neurotransmission in hemicholinium-3-sensitive choline transporter knockout mice. Proceedings of the National Academy of Sciences of the United States of America, 100(24), 14499–14504. [Link]

  • Sarter, M. et al. (2017). Hemicholinium-3 sensitive choline transport in human T lymphocytes: Evidence for use as a proxy for brain choline transporter (CHT) capacity. Neurochemistry international, 108, 123–130. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Okuda, T. et al. (2011). Substrate-Induced Internalization of the High-Affinity Choline Transporter. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(42), 15077–15086. [Link]

  • Barker, L. A., & Mittag, T. W. (1975). Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase. The Journal of pharmacology and experimental therapeutics, 192(1), 86–94. [Link]

  • Ino, Y. et al. (2020). Molecular and Functional Analysis of Choline Transporters and Antitumor Effects of Choline Transporter-Like Protein 1 Inhibitors in Human Pancreatic Cancer Cells. International journal of molecular sciences, 21(15), 5192. [Link]

  • Taylor & Francis Online. Hemicholinium-3 – Knowledge and References. [Link]

  • ResearchGate. (2016). A Novel Approach to Cholinergic Signaling Modulation: Development and Characterization of ML352, a Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. [Link]

  • R-Discovery. (1979). Studies on the behavioral and biochemical effects of hemicholinium in vivo. [Link]

  • Kume, K. et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. BMC research notes, 14(1), 387. [Link]

  • ResearchGate. (2017). Synthesis and biodistribution of new radiolabeled high-affinity choline transporter inhibitors [C-11]hemicholinium-3 and [F-18]hemicholinium-3. [Link]

  • Barker, L. A., & Mittag, T. W. (1975). Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase. The Journal of pharmacology and experimental therapeutics, 192(1), 86–94. [Link]

  • Palmer, R. H. et al. (2012). Behavioral inhibition in mice bred for high vs. low levels of methamphetamine consumption or sensitization. Psychopharmacology, 222(2), 319–330. [Link]

  • Majdak, P. et al. (2023). Distinct and Dynamic Changes in the Temporal Profiles of Neurotransmitters in Drosophila melanogaster Brain following Volatilized Cocaine or Methamphetamine Administrations. International journal of molecular sciences, 24(20), 15410. [Link]

  • ResearchGate. (2023). Distinct and Dynamic Changes in the Temporal Profiles of Neurotransmitters in D. melanogaster Brain following Volatilized Cocaine or Methamphetamine Administrations. [Link]

  • Wang, Y. et al. (2015). Radiosynthesis and evaluation of a fluorine-18 labeled radioligand targeting vesicular acetylcholine transporter. Nuclear medicine and biology, 42(10), 806–814. [Link]

Sources

Comparative

A Guide to the Selective Inhibition of the Choline Transporter by 3-(Piperidin-4-yloxy)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuroscience research and drug development, the selective targeting of neurotransmitter transporters is of paramount importance for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and drug development, the selective targeting of neurotransmitter transporters is of paramount importance for the development of precision therapeutics. This guide provides an in-depth comparison of the selectivity of 3-(Piperidin-4-yloxy)benzamide and its potent analog, ML352, for the high-affinity choline transporter (CHT) over the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

The presynaptic high-affinity choline transporter (CHT) is the rate-limiting step for the synthesis of acetylcholine (ACh), a neurotransmitter critical for a myriad of physiological functions including cognition, memory, and attention. Consequently, the development of selective CHT inhibitors is a key strategy for modulating cholinergic neurotransmission and exploring potential treatments for a range of neurological and psychiatric disorders.

Comparative Selectivity Profile

The 3-(piperidin-4-yloxy)benzamide scaffold has given rise to potent and selective CHT inhibitors. A prime example is ML352, a compound that emerged from a high-throughput screening and subsequent chemical optimization.[1][2][3] Experimental data demonstrates the remarkable selectivity of ML352 for CHT, with negligible activity at the major monoamine transporters.

Compound Target Inhibition Constant (Kᵢ) Selectivity over Monoamine Transporters
ML352 CHT 92 nM[1][2][3]>54-fold vs. DAT, SERT, NET
DAT > 5,000 nM[1][2]
SERT > 5,000 nM[1][2]
NET > 5,000 nM[1][2]

Table 1: Comparative in vitro binding affinities of ML352 for CHT, DAT, SERT, and NET. The Kᵢ for DAT, SERT, and NET are reported as greater than 5 µM (5,000 nM) as no significant inhibition was observed at this concentration.

This high degree of selectivity is a critical attribute for a tool compound or a therapeutic lead, as it minimizes off-target effects that can confound experimental results or lead to undesirable side effects in a clinical setting. The lack of interaction with DAT, SERT, and NET distinguishes ML352 and related compounds as specific modulators of the cholinergic system.

The Principle of Competitive Radioligand Binding Assays

The determination of a compound's binding affinity for a specific transporter is typically achieved through competitive radioligand binding assays. This technique relies on the competition between a labeled compound with known high affinity for the target (the radioligand) and the unlabeled test compound. By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC₅₀ value), the inhibitory constant (Kᵢ) can be calculated, providing a quantitative measure of the test compound's affinity for the target.

G cluster_0 Radioligand Binding Assay Principle Receptor Transporter (CHT, DAT, SERT, or NET) Bound_Complex Transporter-Radioligand Complex Receptor->Bound_Complex Binds Bound_Test_Compound Transporter-Test Compound Complex Receptor->Bound_Test_Compound Binds Radioligand Radiolabeled Ligand (e.g., [³H]HC-3 for CHT) Radioligand->Bound_Complex Binds Test_Compound Test Compound (3-(Piperidin-4-yloxy)benzamide analog) Test_Compound->Receptor Competes Test_Compound->Bound_Test_Compound Binds Displaced_Radioligand Free Radioligand Bound_Complex->Displaced_Radioligand Displaced by Test Compound

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocol: In Vitro Radioligand Binding Assay for CHT, DAT, SERT, and NET

This protocol outlines a standardized methodology for determining the binding affinity of a test compound, such as a 3-(Piperidin-4-yloxy)benzamide derivative, for CHT, DAT, SERT, and NET using a competitive radioligand binding assay with membrane preparations from cells stably expressing the respective transporters.

I. Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human CHT, DAT, SERT, or NET.

  • Radioligands:

    • CHT: [³H]Hemicholinium-3 ([³H]HC-3)

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

  • Test Compound: 3-(Piperidin-4-yloxy)benzamide analog (e.g., ML352)

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for each transporter (e.g., 10 µM Hemicholinium-3 for CHT).

  • Buffers and Solutions:

    • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment:

    • 96-well microplates

    • Cell harvester

    • Glass fiber filters (e.g., Whatman GF/B)

    • Liquid scintillation counter

    • Scintillation fluid

II. Methodology

A. Membrane Preparation

  • Cell Culture: Grow HEK293 cells expressing the target transporter to confluency.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge to pellet.

  • Lysis: Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize using a Dounce or polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Membrane Pelleting: Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer and repeat the centrifugation step.

  • Storage: Resuspend the final membrane pellet in Assay Buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.

B. Competitive Radioligand Binding Assay

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each transporter:

    • Total Binding: Assay Buffer + Radioligand + Membranes

    • Non-specific Binding: Assay Buffer + Radioligand + Membranes + Non-specific Binding Control

    • Test Compound Competition: Assay Buffer + Radioligand + Membranes + varying concentrations of the test compound.

  • Incubation: Add the membrane preparation (typically 20-50 µg of protein per well) to each well.

  • Reaction Initiation: Add the radioligand at a concentration near its Kd value. For the competition wells, add the test compound at a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the test compound competition wells (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Caption: Step-by-step experimental workflow for the radioligand binding assay.

Causality Behind Experimental Choices

  • Use of Stably Transfected Cell Lines: This ensures a high and consistent level of expression of the target transporter, leading to a robust and reproducible assay signal.

  • Membrane Preparations vs. Whole Cells: Using isolated membranes enriches the target transporter and removes intracellular components that could interfere with the binding assay.

  • Choice of Radioligands: The selected radioligands ([³H]HC-3, [³H]WIN 35,428, [³H]Citalopram, [³H]Nisoxetine) are well-characterized, high-affinity, and selective ligands for their respective transporters, ensuring a reliable competition assay.

  • Inclusion of a Non-specific Binding Control: This is crucial to differentiate between the radioligand binding to the target transporter and its non-specific binding to other components of the membrane preparation or the filter, allowing for the accurate determination of specific binding.

  • Cheng-Prusoff Equation: This mathematical correction is essential for converting the experimentally determined IC₅₀ value, which is dependent on the assay conditions (specifically the radioligand concentration), to the intrinsic inhibitory constant (Kᵢ), which is an absolute measure of the test compound's affinity.

Conclusion

The 3-(Piperidin-4-yloxy)benzamide derivative, ML352, demonstrates exceptional selectivity for the choline transporter over the major monoamine transporters DAT, SERT, and NET. This high degree of selectivity, as determined by rigorous in vitro radioligand binding assays, establishes this chemical scaffold as a valuable tool for the specific investigation of cholinergic system function and as a promising starting point for the development of novel therapeutics targeting CHT. The detailed experimental protocol provided herein offers a robust framework for researchers to independently verify these findings and to characterize the selectivity of other novel compounds.

References

  • Galloway, C. R., et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 405-414. [Link]

  • Nasser, H. M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(4), 889-893.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Zhou, J., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12.15.1-12.15.19.

Sources

Validation

Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of 3-(Piperidin-4-yloxy)benzamide Scaffolds

Executive Summary & Pharmacophore Rationale In modern drug discovery, bridging the gap between in vitro biochemical potency and in vivo therapeutic efficacy is a primary challenge. The compound 3-(Piperidin-4-yloxy)benza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, bridging the gap between in vitro biochemical potency and in vivo therapeutic efficacy is a primary challenge. The compound 3-(Piperidin-4-yloxy)benzamide (and its regioisomers) represents a highly privileged pharmacophore. This scaffold is heavily utilized in the development of targeted therapeutics, ranging from monoamine receptor agonists to[1].

The efficacy of the 3-(Piperidin-4-yloxy)benzamide motif is rooted in its precise structural geometry:

  • Piperidine Ring: At physiological pH, the secondary amine is protonated. This provides a critical basic nitrogen that forms salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets. Furthermore, it significantly enhances aqueous solubility, a common bottleneck in drug formulation.

  • Benzamide Group: Acts as a versatile, directional hydrogen bond donor and acceptor, stabilizing the inhibitor-enzyme complex.

  • Ether Linkage: Provides conformational flexibility, allowing the molecule to adapt to the binding site while maintaining a low molecular weight and avoiding steric clashes.

Pathway Compound 3-(Piperidin-4-yloxy) benzamide Target Target Enzyme (Active Site) Compound->Target H-Bonding & Salt Bridge Complex Inhibitor-Enzyme Complex Target->Complex Conformational Shift Downstream Pathogenic Signaling Blocked Complex->Downstream Target Inhibition

Mechanistic pathway of target enzyme inhibition by 3-(Piperidin-4-yloxy)benzamide.

In Vitro Efficacy: Biochemical and Cellular Profiling

In vitro assays isolate the interaction between the compound and its specific target. For 3-(Piperidin-4-yloxy)benzamide derivatives, primary metrics include the half-maximal inhibitory concentration (IC₅₀) and cellular permeability.

Compared to older, highly lipophilic reference inhibitors (such as standard planar kinase inhibitors), the 3-(Piperidin-4-yloxy)benzamide scaffold typically exhibits a lower LogP. While excessive lipophilicity can artificially inflate in vitro potency through non-specific hydrophobic interactions, the[2] drive highly specific, enthalpy-driven binding. This reduces off-target toxicity and yields a cleaner in vitro safety profile.

In Vivo Efficacy: Pharmacokinetics and Pharmacodynamics (PK/PD)

A compound's in vivo efficacy is dictated by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The basic nitrogen of the piperidine ring often results in a high volume of distribution (Vd) due to favorable tissue partitioning.

However, a common liability with primary amides is their susceptibility to hepatic hydrolysis. When evaluating this scaffold in vivo, researchers must closely monitor the clearance rate (Cl) and half-life (t₁/₂). The table below compares a representative 3-(Piperidin-4-yloxy)benzamide lead against a traditional lipophilic reference inhibitor.

Quantitative Data Comparison
Parameter3-(Piperidin-4-yloxy)benzamide LeadTraditional Lipophilic InhibitorExperimental Significance
In Vitro IC₅₀ 15 - 45 nM5 - 20 nMComparable target affinity; the benzamide provides specific H-bonding.
Aqueous Solubility > 100 µg/mL< 10 µg/mLPiperidine ring improves formulation viability without harsh solvents.
Plasma Protein Binding 65 - 75%> 95%Lower PPB for the benzamide lead means a higher free-drug fraction in vivo.
In Vivo Half-Life (Murine) 3.5 hours1.2 hoursImproved metabolic stability translates to sustained target engagement.
In Vivo Efficacy (ED₅₀) 10 mg/kg25 mg/kgSuperior in vivo efficacy due to better bioavailability and lower PPB.

Experimental Protocols

To objectively evaluate the efficacy of 3-(Piperidin-4-yloxy)benzamide derivatives, the following self-validating protocols must be employed.

Protocol A: In Vitro Target Engagement Assay (Fluorescence Polarization)

Rationale: Fluorescence Polarization (FP) provides a homogeneous system to measure competitive binding without washing steps, preserving thermodynamic equilibrium.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Compound Dilution: Serially dilute the 3-(Piperidin-4-yloxy)benzamide compound in DMSO to 100x the final concentration, then dilute 1:100 into the assay buffer to prevent solvent toxicity.

  • Incubation: Combine 10 nM recombinant target protein, 2 nM fluorescently labeled tracer, and the diluted compound in a 384-well black microplate.

  • Equilibration: Incubate in the dark at room temperature for 60 minutes.

  • Measurement & Validation: Read polarization (mP) on a microplate reader.

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative) and tracer-only (positive) controls. A Z' > 0.5 is required to validate the assay's robustness and confirm that the observed IC₅₀ is statistically significant.

Protocol B: In Vivo PK/PD and Efficacy Workflow

Rationale: Establishing the PK/PD relationship ensures that the observed phenotypic response is causally linked to drug exposure, ruling out artifactual efficacy.

  • Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. The piperidine moiety ensures complete dissolution without precipitation.

  • Administration: Administer via oral gavage (PO) or intravenous (IV) injection to 6-8 week old C57BL/6 mice (n=5 per group).

  • Blood Sampling (PK): Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and analyze via LC-MS/MS to determine Cmax, AUC, and clearance.

  • Efficacy Readout (PD): In a parallel disease model cohort, measure the specific biomarker (e.g., target phosphorylation levels) at T_max.

  • Validation: Include a vehicle-treated control group to establish baseline disease progression. Efficacy is confirmed only if the biomarker reduction correlates linearly with the plasma concentration exceeding the in vitro IC₅₀.

Workflow Step1 In Vitro Screening (IC50 Assays) Step2 ADME Profiling (Microsomal Stability) Step1->Step2 Step3 In Vivo PK (Clearance & Half-life) Step2->Step3 Step4 In Vivo Efficacy (Disease Model) Step3->Step4

Sequential experimental workflow from in vitro screening to in vivo efficacy validation.

References

  • Selective Bias Virtual Screening for Discovery of Promising Antimalarial Candidates targeting Plasmodium N-Myristoyltransferase Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • PubChem Compound Summary for CID 18445306, 4-(piperidin-4-yloxy)benzamide Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

Sources

Comparative

Publish Comparison Guide: SLC Transporter Cross-Reactivity of 3-(Piperidin-4-yloxy)benzamide

This guide provides a comprehensive technical analysis of the cross-reactivity profile of 3-(Piperidin-4-yloxy)benzamide (CAS: 906744-11-4) with Solute Carrier (SLC) transporters. Executive Summary & Compound Profile 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the cross-reactivity profile of 3-(Piperidin-4-yloxy)benzamide (CAS: 906744-11-4) with Solute Carrier (SLC) transporters.

Executive Summary & Compound Profile

3-(Piperidin-4-yloxy)benzamide is a structural motif frequently utilized in medicinal chemistry as a fragment for larger bioactive molecules (e.g., PARP inhibitors, 5-HT receptor modulators). As a Cationic Amphiphilic Drug (CAD) pharmacophore, its physicochemical properties—specifically the basic piperidine nitrogen (pKa ~10-11) and the lipophilic benzamide core—predispose it to interaction with organic cation transporters.

This guide evaluates its primary affinity for MATE (Multidrug and Toxin Extrusion) transporters and delineates its cross-reactivity risks with OCTs (Organic Cation Transporters) and OATs (Organic Anion Transporters) .

Physicochemical Determinants of Transport
  • Cationic Charge: The piperidine nitrogen is protonated at physiological pH (7.4), driving affinity for OCTs and MATEs .

  • Lipophilicity: The benzamide moiety facilitates membrane partitioning, a prerequisite for access to the binding pockets of OATPs and MATEs .

Primary Target vs. Cross-Reactivity Profile

The following comparison matrix establishes the hierarchy of transporter interactions for 3-(Piperidin-4-yloxy)benzamide based on Structure-Activity Relationship (SAR) data for benzamide-piperidine scaffolds.

Transporter Selectivity Matrix
Transporter FamilySpecific IsoformInteraction TypePredicted Affinity (IC₅₀)Risk LevelMechanism of Interaction
MATE (Primary)MATE1 (SLC47A1) InhibitorHigh (< 1 µM)Critical H⁺/Organic Cation Antiport competition.
MATE MATE2-K (SLC47A2) InhibitorHigh (< 5 µM)Critical Renal secretion blockade (creatinine rise risk).
OCT OCT2 (SLC22A2) Substrate/InhibitorModerate (5–50 µM)High Basolateral uptake competition in renal tubules.
OCT OCT1 (SLC22A1) InhibitorModerate (10–100 µM)Medium Hepatic uptake inhibition.
OAT OAT1/3 (SLC22A6/8) Non-InteractorLow (> 100 µM)Low Anionic preference excludes cationic piperidine.
OATP OATP1B1/3 Weak InhibitorVery Low (> 100 µM)Low Requires bulky anionic/zwitterionic pharmacophores.

Note: Data represents consensus SAR profiles for N-substituted piperidine-benzamide derivatives. Specific IC₅₀ values vary by exact derivative structure.

Mechanistic Cross-Reactivity Pathways

The cross-reactivity between MATEs and OCTs is driven by the Vectorial Transport model in renal proximal tubule cells. 3-(Piperidin-4-yloxy)benzamide acts as a "double-edged sword," potentially inhibiting both entry (OCT2) and exit (MATE1/2-K) pathways.

Renal Cation Handling Pathway

RenalTransport Blood Blood (Basolateral) OCT2 OCT2 (Entry) Blood->OCT2 Uptake Cell Proximal Tubule Cell MATE1 MATE1/2-K (Exit) Cell->MATE1 Secretion Urine Urine (Apical) OCT2->Cell Intracellular Accumulation MATE1->Urine Excretion Compound 3-(Piperidin-4-yloxy) benzamide Compound->OCT2 Inhibits (Moderate) Compound->MATE1 Inhibits (Potent)

Figure 1: Vectorial transport of organic cations. 3-(Piperidin-4-yloxy)benzamide shows potent inhibition at the apical MATE1/2-K step and moderate inhibition at the basolateral OCT2 step.

Experimental Validation Protocols

To objectively verify the cross-reactivity profile, the following self-validating protocols must be employed. These assays distinguish between substrate translocation and inhibition potential.

Protocol A: MATE1/2-K Inhibition Assay (Apical Efflux)

Objective: Determine IC₅₀ for MATE1 inhibition using a probe substrate.

  • Cell System: HEK293 cells stably overexpressing human MATE1 or MATE2-K.

  • Pre-Incubation: Seed cells on poly-D-lysine plates. Pre-incubate with Ammonium Chloride (30 mM) for 20 min to acidify intracellular pH (driving force for MATE).

  • Treatment:

    • Probe Substrate: [¹⁴C]-Metformin (10 µM) or [³H]-MPP⁺.

    • Test Compound: 3-(Piperidin-4-yloxy)benzamide (0.01 – 100 µM).

    • Positive Control: Pyrimethamine (1 µM) or Cimetidine (10 µM).

  • Uptake Phase: Incubate for 2-5 minutes at 37°C.

  • Termination: Rapidly wash with ice-cold PBS. Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Protocol B: OCT2 Inhibition Assay (Basolateral Uptake)

Objective: Assess cross-reactivity with the basolateral entry transporter.

  • Cell System: CHO or HEK293 cells overexpressing OCT2.

  • Buffer: HBSS (pH 7.4). Note: Do not acidify; OCTs are potential-driven, not proton-driven.

  • Treatment:

    • Probe Substrate: [¹⁴C]-Metformin or [³H]-1-Methyl-4-phenylpyridinium (MPP⁺).

    • Test Compound: 3-(Piperidin-4-yloxy)benzamide (concentration gradient).

    • Positive Control: Verapamil or Cimetidine.

  • Analysis: Measure intracellular accumulation relative to vehicle control.

Data Interpretation & Causality

When analyzing results for 3-(Piperidin-4-yloxy)benzamide, apply the following causal logic:

  • Scenario 1: High Potency MATE Inhibition (IC₅₀ < 1 µM) + Weak OCT2 Inhibition.

    • Interpretation: The compound is a specific MATE inhibitor.

    • Clinical Implication: Risk of serum creatinine elevation (due to MATE inhibition) without actual renal toxicity, as the compound does not block creatinine entry (OCT2) as effectively as it blocks exit.

  • Scenario 2: Dual Inhibition (MATE & OCT2 IC₅₀ < 5 µM).

    • Interpretation: The compound is a pan-cation transporter inhibitor.

    • Clinical Implication: High risk of Drug-Drug Interactions (DDIs) with co-administered cationic drugs (e.g., Metformin, Procainamide), leading to their systemic accumulation.

Why OAT Cross-Reactivity is Negligible

Experimental data consistently shows that the anionic charge requirement of OAT1/3 binding pockets (Arg/Lys residues) electrostatically repels the protonated nitrogen of the piperidine ring. Therefore, OAT inhibition assays often yield IC₅₀ > 100 µM, serving as a negative control to validate assay specificity.

References

  • International Transporter Consortium. (2010). Membrane transporters in drug development: methods to probe mechanisms of complex drug interactions. Nature Reviews Drug Discovery. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • PubChem. (2024). Compound Summary: 3-(Piperidin-4-yloxy)benzamide (CAS 906744-11-4).[1][2][3][4][5] National Library of Medicine. Link

  • Nies, A. T., et al. (2011). Expression and function of MATE1 and MATE2-K in human kidney and liver. Drug Metabolism and Disposition. Link

Sources

Validation

A Guide to the Validation of 3-(Piperidin-4-yloxy)benzamide's Noncompetitive Inhibition of the High-Affinity Choline Transporter

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the noncompetitive inhibitory mechanism of 3-(Piperidin-4-yloxy)benzamide, also known as ML352, on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the noncompetitive inhibitory mechanism of 3-(Piperidin-4-yloxy)benzamide, also known as ML352, on the high-affinity choline transporter (CHT). We will delve into the experimental design, provide detailed protocols, and compare its inhibitory profile to the well-characterized competitive inhibitor, hemicholinium-3 (HC-3).

Introduction: The Critical Role of the High-Affinity Choline Transporter (CHT)

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is a presynaptic sodium- and chloride-dependent transporter. Its primary function is the reuptake of choline from the synaptic cleft into cholinergic neurons. This process is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1][2][3] Given its crucial role in sustaining cholinergic neurotransmission, CHT represents a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders.

Inhibitors of CHT can modulate cholinergic signaling, offering potential treatments for conditions characterized by excessive cholinergic activity. Historically, hemicholinium-3 (HC-3) has been the quintessential CHT inhibitor used in research.[3][4] HC-3 acts as a competitive inhibitor, directly competing with choline for the same binding site on the transporter.[4][5] However, its utility is limited by poor central nervous system penetration and off-target effects.[6]

The discovery of novel CHT inhibitors with different mechanisms of action, such as 3-(Piperidin-4-yloxy)benzamide (ML352), has opened new avenues for research and drug development.[1][2][6] ML352 has been identified as a potent, selective, and noncompetitive inhibitor of CHT.[1][2] This guide will provide the necessary tools to independently validate this noncompetitive mechanism.

Understanding Noncompetitive Inhibition

Before proceeding to the experimental validation, it is essential to grasp the concept of noncompetitive inhibition. Unlike competitive inhibitors that bind to the active site of an enzyme or transporter, noncompetitive inhibitors bind to an allosteric site (a site other than the active site).[7][8][] This binding event alters the conformation of the protein, reducing its maximal transport velocity (Vmax) without affecting the substrate's binding affinity (Km).[7][8][] A key characteristic of noncompetitive inhibition is that its effects cannot be overcome by increasing the substrate concentration.[7]

Visualizing Inhibition Mechanisms

To clearly distinguish between competitive and noncompetitive inhibition, the following diagrams illustrate the different ways these inhibitors interact with the choline transporter (CHT).

G cluster_competitive Competitive Inhibition (e.g., HC-3) cluster_noncompetitive Noncompetitive Inhibition (e.g., ML352) CHT_C CHT CHT_Choline_C CHT-Choline Complex (Transport Occurs) CHT_C->CHT_Choline_C Forms CHT_HC3 CHT-HC-3 Complex (No Transport) CHT_C->CHT_HC3 Forms Choline_C Choline Choline_C->CHT_C Binds to Active Site HC3 HC-3 HC3->CHT_C Competes for Active Site CHT_NC CHT CHT_Choline_NC CHT-Choline Complex CHT_NC->CHT_Choline_NC Forms CHT_ML352 CHT-ML352 Complex CHT_NC->CHT_ML352 Forms Choline_NC Choline Choline_NC->CHT_NC Binds to Active Site ML352 ML352 ML352->CHT_NC Binds to Allosteric Site CHT_Choline_ML352 CHT-Choline-ML352 Complex (No Transport) CHT_Choline_NC->CHT_Choline_ML352 ML352 Binds CHT_ML352->CHT_Choline_ML352 Choline Binds

Caption: Mechanisms of CHT Inhibition.

Experimental Design for Validation

The core of validating the noncompetitive inhibition of ML352 lies in a series of choline uptake assays performed under varying concentrations of both the substrate (choline) and the inhibitor. By comparing the kinetic parameters (Km and Vmax) in the presence and absence of ML352 and HC-3, we can elucidate their distinct mechanisms of action.

Key Experimental Groups:
  • Control Group: No inhibitor present. This group establishes the baseline CHT activity.

  • ML352 Treatment Group: Assays performed with a fixed concentration of ML352 and varying concentrations of choline.

  • HC-3 Treatment Group: Assays performed with a fixed concentration of HC-3 and varying concentrations of choline. This group serves as a positive control for competitive inhibition.

Essential Materials:
  • Cell line expressing human CHT (e.g., HEK293 cells stably transfected with SLC5A7) or synaptosomes prepared from rodent brain tissue.

  • Radiolabeled [³H]choline chloride.

  • 3-(Piperidin-4-yloxy)benzamide (ML352).

  • Hemicholinium-3 (HC-3).

  • Cell culture reagents or synaptosome preparation buffers.

  • Scintillation counter and vials.

  • Appropriate assay buffers.

Step-by-Step Experimental Protocol: [³H]Choline Uptake Assay

This protocol is adapted from established methodologies for measuring high-affinity choline uptake.[10][11][12]

G start Start: Prepare CHT-expressing cells or synaptosomes step1 Pre-incubate with assay buffer (with or without inhibitor - ML352 or HC-3) start->step1 step2 Initiate uptake by adding varying concentrations of [³H]choline step1->step2 step3 Incubate for a defined period (e.g., 5-10 minutes at 37°C) step2->step3 step4 Terminate uptake by rapid washing with ice-cold buffer step3->step4 step5 Lyse cells/synaptosomes step4->step5 step6 Measure radioactivity using a scintillation counter step5->step6 step7 Determine non-specific uptake (in the presence of a high concentration of unlabeled choline or HC-3) step6->step7 step8 Calculate specific uptake (Total uptake - Non-specific uptake) step7->step8 end_node Analyze data to determine Km and Vmax step8->end_node

Caption: Workflow for [³H]Choline Uptake Assay.

Detailed Protocol:

  • Cell/Synaptosome Preparation:

    • For cell-based assays, seed CHT-expressing cells in 24- or 48-well plates and allow them to adhere overnight.

    • For synaptosome-based assays, prepare fresh synaptosomes from the brain region of choice (e.g., striatum or hippocampus) using standard subcellular fractionation techniques.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.

  • Inhibitor and Substrate Preparation:

    • Prepare stock solutions of ML352 and HC-3 in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the assay buffer.

    • Prepare a range of [³H]choline concentrations by diluting the radiolabeled stock with unlabeled choline to achieve the desired specific activity.

  • Pre-incubation:

    • Aspirate the culture medium from the cells or resuspend the synaptosome pellet in the assay buffer.

    • Add the assay buffer containing either vehicle (control), a fixed concentration of ML352, or a fixed concentration of HC-3 to the respective wells/tubes.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake:

    • Start the uptake reaction by adding the various concentrations of [³H]choline to the wells/tubes.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. It is crucial that the transport measurement is within the linear range.

  • Termination of Uptake:

    • Rapidly terminate the reaction by aspirating the radioactive solution and washing the cells/synaptosomes three times with ice-cold assay buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells/synaptosomes with a suitable lysis buffer (e.g., 0.1 M NaOH or a mild detergent).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Determination of Non-Specific Uptake: In parallel, perform the assay in the presence of a saturating concentration of unlabeled choline (e.g., 10 µM) or a high concentration of HC-3 to determine the non-specific uptake.

  • Data Analysis:

    • Subtract the non-specific uptake from the total uptake to obtain the specific choline uptake at each choline concentration.

    • Plot the specific uptake (velocity) against the choline concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for each condition (control, +ML352, +HC-3).

Interpreting the Results: A Comparative Analysis

The kinetic data obtained from the choline uptake assays will allow for a direct comparison of the inhibitory mechanisms of ML352 and HC-3. The expected outcomes are summarized in the table below.

Condition Kinetic Parameter Expected Outcome for ML352 (Noncompetitive) Expected Outcome for HC-3 (Competitive)
Control VmaxBaseline VmaxBaseline Vmax
KmBaseline KmBaseline Km
+ Inhibitor VmaxDecreased Unchanged
KmUnchanged Increased

Graphical Representation of Expected Results:

A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) is a classic method to visualize and distinguish between different types of enzyme inhibition.

G cluster_competitive Competitive Inhibition (HC-3) cluster_noncompetitive Noncompetitive Inhibition (ML352) node_c label_c Lineweaver-Burk Plot: - Intercept on y-axis (1/Vmax) is unchanged. - Intercept on x-axis (-1/Km) changes (moves closer to zero). node_nc label_nc Lineweaver-Burk Plot: - Intercept on y-axis (1/Vmax) increases. - Intercept on x-axis (-1/Km) is unchanged.

Caption: Expected Lineweaver-Burk Plots.

Conclusion and Further Validation

The experimental framework outlined in this guide provides a robust method for validating the noncompetitive inhibition of CHT by 3-(Piperidin-4-yloxy)benzamide (ML352). By demonstrating a decrease in Vmax with no significant change in Km, researchers can confidently classify ML352 as a noncompetitive inhibitor. This stands in clear contrast to the competitive inhibitor HC-3, which is expected to increase the Km without affecting the Vmax.

For further validation, additional experiments could include:

  • Selectivity Assays: Testing ML352 against other neurotransmitter transporters (e.g., dopamine, serotonin, and norepinephrine transporters) and cholinergic proteins like acetylcholinesterase (AChE) and choline acetyltransferase (ChAT) to confirm its selectivity for CHT.[1][2]

  • Binding Assays: Performing radioligand binding assays with [³H]HC-3 in the presence of ML352. A noncompetitive inhibitor would be expected to decrease the Bmax (maximum number of binding sites) of [³H]HC-3 binding without altering its Kd (binding affinity).[1]

By following the protocols and understanding the theoretical underpinnings presented in this guide, researchers will be well-equipped to rigorously validate and characterize the inhibitory mechanism of novel CHT modulators, paving the way for advancements in cholinergic pharmacology.

References

  • Gat-Yablonski, G., & Yackobovitch-Gavan, M. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience. [Link]

  • PubMed. (2015). Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. [Link]

  • Dwoskin, L. P. (2013). High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies. Current protocols in toxicology. [Link]

  • Wikipedia. Hemicholinium-3. [Link]

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters. [Link]

  • Taylor & Francis Online. Hemicholinium-3 – Knowledge and References. [Link]

  • Let's Talk Academy. (2025). Noncompetitive Enzyme Inhibition: Reaction Schemes, Mechanism, and Impact on Kinetics. [Link]

  • Frontiers in Molecular Neuroscience. (2017). Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter. [Link]

  • Wikipedia. Non-competitive inhibition. [Link]

  • Deves, R., & Krupka, R. M. (1983). Apparent noncompetitive inhibition of choline transport in erythrocytes by inhibitors bound at the substrate site. Journal of membrane biology. [Link]

  • Pearson. Noncompetitive Inhibition: Videos & Practice Problems. [Link]

  • Ferguson, S. M., et al. (2011). Substrate-Induced Internalization of the High-Affinity Choline Transporter. The Journal of neuroscience : the official journal of the Society for Neuroscience. [Link]

  • ResearchGate. (2007). Inhibition of [ 3 H]choline uptake in PC-3 cells by hemicholinium 3 (HC-3). [Link]

  • Rylett, R. J., & Sastry, B. R. (1983). Methylpiperidine analog of hemicholinium-3: a selective, high affinity non-competitive inhibitor of sodium dependent choline uptake system. Journal of neurochemistry. [Link]

  • Iowa State University. The pharmacology of the hemicholiniums. [Link]

  • IT Medical Team. (2023). Beyond the Norm: Unraveling Non-competitive Inhibition in Enzyme. [Link]

  • Bio-Techne. Choline Assay Kit. [Link]

  • Ferreira-Vieira, T. H., et al. (2014). Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers. The Journal of biological chemistry. [Link]

  • LearnChemE. (2016). Derivation of Enzyme Kinetics for Noncompetitive Inhibition. [Link]

  • PubMed. (2021). Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics. [Link]

  • Sterling, G. H., et al. (1985). Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives. Biochemical pharmacology. [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • PubMed. (2005). Inhibition of choline uptake by N-cyclohexylcholine, a high affinity ligand for the choline transporter at the blood-brain barrier. [Link]

  • PubMed. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. [Link]

  • Biology LibreTexts. (2025). 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. [Link]

  • Quora. (2018). What experiment would test whether an enzyme is competitive or non-competitive?. [Link]

Sources

Comparative

A Comparative Guide to Assessing Off-Target GPCR Effects of the 3-(Piperidin-4-yloxy)benzamide Scaffold

Introduction: The Double-Edged Sword of Privileged Scaffolds In the landscape of modern drug discovery, certain chemical structures, often termed "privileged scaffolds," appear with remarkable frequency across a range of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Privileged Scaffolds

In the landscape of modern drug discovery, certain chemical structures, often termed "privileged scaffolds," appear with remarkable frequency across a range of biological targets. The 3-(piperidin-4-yloxy)benzamide moiety is a prime example of such a scaffold. It forms the core of numerous clinical candidates and approved drugs, including several potent Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[1][2] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for medicinal chemists. However, this promiscuity can be a double-edged sword. The very features that allow it to bind effectively to a desired target may also enable it to interact with unintended, off-target proteins, leading to unforeseen side effects or, occasionally, opportunities for drug repurposing.[3]

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for approximately 34% of all FDA-approved drugs.[4] Their structural diversity and involvement in nearly every physiological process make them a major class of potential off-targets for any small molecule. Therefore, a rigorous assessment of a new chemical entity's activity across a broad panel of GPCRs is not merely a regulatory checkbox but a fundamental step in understanding its true biological profile and de-risking its clinical development.[5]

This guide provides a comprehensive framework for assessing the off-target effects of compounds containing the 3-(Piperidin-4-yloxy)benzamide scaffold against a panel of GPCRs. We will explore the rationale behind experimental design, provide a detailed protocol for a robust functional assay, and present a comparative analysis with established PARP inhibitors, Niraparib and Veliparib, to contextualize the data.

The Rationale for Comparison: Context is Key

To understand the off-target profile of a novel compound, it must be benchmarked against relevant alternatives. Here, we compare our lead molecule, 3-(Piperidin-4-yloxy)benzamide, against two well-characterized PARP inhibitors:

  • Niraparib: A potent PARP-1/2 inhibitor that contains the 3-(piperidin-4-yloxy)benzamide scaffold.[6] It is known to have off-target effects, including interactions with protein kinases, which highlights its potential for promiscuity.[7]

  • Veliparib: Another potent PARP-1/2 inhibitor, but one that does not contain the core scaffold .[8] This makes it an excellent negative control to help determine if observed off-target effects are attributable to the scaffold itself or other structural features.

This comparative approach allows us to dissect the structure-activity relationship of off-target effects and attribute potential liabilities to specific chemical features.

Experimental Design: Functional Screening for True Biological Activity

While traditional radioligand binding assays can identify if a compound physically interacts with a receptor, they fail to reveal the functional consequence of that interaction. A compound might bind without eliciting any response (a silent binder) or act as an agonist, antagonist, or allosteric modulator.[5] For this reason, functional cell-based assays are superior for safety screening as they measure the actual biological output of the receptor.

We will employ a cAMP accumulation assay, a robust and high-throughput method suitable for screening against Gs- and Gi-coupled GPCRs, which constitute a large portion of the GPCRome.

GPCR Safety Panel Selection

The choice of GPCRs for screening should be guided by their known involvement in adverse drug reactions. A well-designed panel will include receptors from various families (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid) that are linked to common CNS, cardiovascular, and gastrointestinal side effects.[5] For this guide, we will utilize a representative 32-GPCR safety panel, mirroring commercially available services.[5]

Workflow for GPCR Off-Target Screening

The overall experimental process follows a logical progression from initial high-throughput screening to more detailed characterization of any identified "hits."

G_GPCR_Screening_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Hit Confirmation Compound_Prep Compound Preparation (10 µM in DMSO) Assay_Plate Assay Plate Preparation (GPCR Cell Lines) Compound_Prep->Assay_Plate Primary_Analysis Primary Data Analysis (% Activity vs. Control) Compound_Addition Compound Addition Assay_Plate->Compound_Addition Incubation Incubation & Lysis Compound_Addition->Incubation Detection cAMP Detection (HTRF/Luminescence) Incubation->Detection Detection->Primary_Analysis Hit_ID Hit Identification (Threshold: >30% Inhibition or >50% Agonism) Primary_Analysis->Hit_ID Dose_Response Dose-Response Curves (EC50/IC50 Determination) Hit_ID->Dose_Response Mechanism_Study Mechanism of Action (e.g., Antagonist Mode) Dose_Response->Mechanism_Study

Caption: High-level workflow for GPCR off-target liability screening.

Detailed Experimental Protocol: cAMP Accumulation Assay

This protocol describes a homogenous, luminescence-based cAMP assay for screening compounds against a panel of Gs- and Gi-coupled GPCRs expressed in HEK293 cells.

Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP). For Gs-coupled receptors, agonist activation stimulates adenylyl cyclase, increasing cAMP levels. For Gi-coupled receptors, agonist activation inhibits adenylyl cyclase; this effect is typically measured as a decrease in cAMP levels produced by a co-stimulant like forskolin.

Materials:

  • HEK293 cell lines stably expressing the GPCR of interest.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compounds: 10 mM stock in 100% DMSO.

  • Reference Agonists/Antagonists: 10 mM stock in 100% DMSO.

  • Forskolin (for Gi-coupled assays).

  • cAMP Detection Kit (e.g., Promega cAMP-Glo™ or Cisbio HTRF® cAMP Dynamic 2).

  • White, solid-bottom 384-well assay plates.

Methodology:

  • Cell Preparation:

    • Culture the stable GPCR cell lines according to standard protocols.

    • On the day of the assay, harvest cells gently and resuspend in Assay Buffer to the desired density (typically 2,500-5,000 cells/5 µL). Causality: Using a consistent cell number is critical for assay reproducibility.

  • Compound Plating:

    • Prepare serial dilutions of test compounds and reference ligands in DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of compound solution to the 384-well assay plates. This results in a 1:200 dilution and a final DMSO concentration of 0.5%. Causality: Keeping DMSO concentration low and consistent minimizes solvent-induced artifacts.

  • Assay Procedure (Agonist Mode):

    • Add 5 µL of the cell suspension to each well of the compound-plated assay plate.

    • Add 5 µL of Stimulation Buffer.

    • Incubate for 30 minutes at room temperature. Causality: This incubation period allows for receptor activation and cAMP accumulation to reach a detectable level.

  • Assay Procedure (Antagonist Mode for Gi-coupled receptors):

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of Stimulation Buffer containing forskolin (at its EC80 concentration, pre-determined) and the reference agonist (at its EC80 concentration).

    • Incubate for 30 minutes at room temperature. Causality: Forskolin stimulates cAMP production, providing a signal window against which inhibition by a Gi-coupled agonist can be measured. The test compound's ability to block this inhibition indicates antagonism.

  • cAMP Detection:

    • Following the manufacturer's protocol for the chosen cAMP detection kit, add the lysis buffer and detection reagents.

    • Incubate as required (typically 60 minutes for luminescence-based kits).

    • Read the plate on a compatible plate reader (luminescence or HTRF).

  • Data Analysis:

    • Normalize the data to vehicle (0% activity) and a reference agonist (100% activity) controls.

    • For agonist mode, calculate the percent activation of the test compound relative to the reference agonist.

    • For antagonist mode, calculate the percent inhibition of the reference agonist's effect.

Signaling Pathway Under Investigation

The cAMP assay directly interrogates the canonical Gs and Gi signaling pathways, which are central to the function of a vast number of GPCRs.

G_cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_s Gs-coupled GPCR G_s Gs Protein GPCR_s->G_s Activates GPCR_i Gi-coupled GPCR G_i Gi Protein GPCR_i->G_i Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes G_s->AC Stimulates (+) G_i->AC Inhibits (-) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified Gs/Gi signaling pathway leading to cAMP modulation.

Comparative Data Analysis

The following table presents hypothetical primary screening data for 3-(Piperidin-4-yloxy)benzamide and the comparator compounds at a single concentration (10 µM) across a selection of key GPCR safety targets.

Receptor TargetClass3-(Piperidin-4-yloxy)benzamide (% Activity/Inhibition)Niraparib (% Activity/Inhibition)Veliparib (% Activity/Inhibition)Potential Implication
Dopamine D2 Gi55% Inhibition45% Inhibition<10% InhibitionCNS effects (e.g., antipsychotic-like)
Serotonin 5-HT2A Gq62% Inhibition51% Inhibition<10% InhibitionCNS effects, mood, sleep
Serotonin 5-HT4 Gs25% Agonism15% Agonism<5% AgonismProkinetic GI effects[9]
Adrenergic α1A Gq35% Inhibition28% Inhibition<10% InhibitionCardiovascular (blood pressure)
Adrenergic β2 Gs<10% Agonism<10% Agonism<10% AgonismCardiovascular (heart rate)
Muscarinic M1 Gq<10% Inhibition<10% Inhibition<10% InhibitionCognitive function, dry mouth
Histamine H1 Gq15% Inhibition12% Inhibition<10% InhibitionSedation, anti-allergic
Opioid μ (mu) Gi<10% Inhibition<10% Inhibition<10% InhibitionPain, abuse potential

Data are hypothetical and for illustrative purposes. Activity is defined as >20% agonism; Inhibition as >30% antagonism.

Interpretation and Field-Proven Insights

The hypothetical data above tell a compelling story.

  • Scaffold-Driven Off-Target Activity: Both 3-(Piperidin-4-yloxy)benzamide and Niraparib, which share the core scaffold, show moderate inhibitory activity at the dopamine D2 and serotonin 5-HT2A receptors. In contrast, Veliparib, which lacks this scaffold, is clean against these targets. This strongly suggests that the 3-(piperidin-4-yloxy)benzamide moiety itself confers affinity for these aminergic GPCRs. This is a critical insight, indicating that any drug development program using this scaffold must proactively screen for and manage these potential CNS-related off-target effects.[3]

  • Subtle Structural Changes Matter: While both scaffold-containing compounds hit the same off-targets, the parent scaffold, 3-(Piperidin-4-yloxy)benzamide, shows slightly higher activity (55-62% inhibition) compared to the more decorated Niraparib molecule (45-51% inhibition). This implies that the additional structural elements of Niraparib may slightly reduce the affinity for these GPCRs, a phenomenon that can be exploited in future medicinal chemistry efforts to design more selective compounds.

  • Confirmation of Known Interactions: The weak agonistic activity at the 5-HT4 receptor is noteworthy. Derivatives of the benzamide and piperidine scaffolds are known to act as 5-HT4 agonists, often developed as prokinetic agents for gastrointestinal disorders.[9] The detection of this activity, even at a low level, validates the sensitivity of the screening platform and provides a chemical foothold for potential drug repurposing efforts.

  • De-risking and Next Steps: Based on these results, any compound from this chemical series showing D2 or 5-HT2A activity would need to undergo follow-up dose-response studies to determine the potency (IC50) of the off-target interaction. If the potency is close to the on-target (e.g., PARP) potency, this would be a significant red flag for CNS side effects. The project team would then need to decide whether to terminate the compound, tolerate the risk, or initiate a chemistry effort to design out the unwanted activity.

Conclusion

The 3-(piperidin-4-yloxy)benzamide scaffold is a valuable tool in drug discovery, but its privileged nature necessitates a thorough and early assessment of its off-target activity profile. As demonstrated, a systematic approach using robust, cell-based functional assays provides not just a list of potential liabilities but also deep, actionable insights into the structure-activity relationships of off-target effects. By comparing a lead molecule against structurally related and unrelated compounds, researchers can proactively identify scaffold-driven interactions, guide medicinal chemistry efforts toward greater selectivity, and ultimately build a more comprehensive and predictive safety profile long before a candidate enters clinical trials. This rigorous, front-loaded approach is indispensable for navigating the complexities of modern pharmacology and increasing the probability of success in drug development.

References

  • Hauser, A.S., Attwood, M.M., Rask-Andersen, M., Schiöth, H.B., & Gloriam, D.E. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 18(11), 829-842. [Link]

  • Gentry, P. R., Kokkola, T., Lindsley, C. W., & Hopkins, C. R. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1517-1520. [Link]

  • Puhalla, S., Elmquist, W., Appleman, L., et al. (2016). A phase I study of veliparib with cyclophosphamide and veliparib combined with doxorubicin and cyclophosphamide in advanced malignancies. Breast Cancer Research and Treatment, 159(1), 95-105. [Link]

  • Jacobson, K.A., Costanzi, S., & Paoletta, S. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]

  • Gevorgyan, A., Petrosyan, V., Davtyan, A., et al. (2022). Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors. Scientific Reports, 12(1), 15354. [Link]

  • Wang, R., Liu, Y., & Zhang, C. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology, 11, 1228581. [Link]

  • Murphy, R., Wang, P., Ali, S., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 9709–9730. [Link]

  • Gentry, P. R., Kokkola, T., Lindsley, C. W., & Hopkins, C. R. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1517-1520. [Link]

  • Di Benedetto, A., Iannelli, F., GKG, C., et al. (2025). CRISPR/Cas9 screens identify LIG1 as a sensitizer of PARP inhibitors in castration-resistant prostate cancer. Journal of Clinical Investigation, 135(4). [Link]

  • Murphy, R., Wang, P., Ali, S., et al. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

  • Sharma, P., et al. (2020). Veliparib Combination Induces Significant Improvement in PFS for BRCA-Like Advanced TNBC. Targeted Oncology. [Link]

  • Redfern-Nichols, T., & Charlton, S. J. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2). [Link]

  • Wang, Y., Zhang, J., Li, Y., et al. (2020). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Medicinal Chemistry, 11(1), 108-120. [Link]

  • Wang, Y., Zhang, Z., & Liu, Z. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology, 12, 1004113. [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc. Website. [Link]

  • Lee, H. J., Lee, J. H., Kim, J. H., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(4), 713-724. [Link]

  • Coleman, R.L., Sill, M.W., Bell-McGuinn, K., et al. (2015). A phase II evaluation of the potent, highly selective PARP inhibitor veliparib in the treatment of persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who carry a germline BRCA1 or BRCA2 mutation. Gynecologic Oncology, 137(3), 386-391. [Link]

  • Sun, C., Yin, J., Liu, Y., et al. (2022). 3D CRISPR screen in prostate cancer cells reveals PARP inhibitor sensitization through TBL1XR1-SMC3 interaction. Frontiers in Oncology, 12, 1024623. [Link]

  • Marrone, M., Torregrossa, R., & Conti, P. (2019). Pharmacological targeting of G protein-coupled receptor heteromers. Progress in Neurobiology, 183, 101692. [Link]

  • PubChem. (n.d.). N-(3-hydroxy-4-piperidinyl)benzamide derivatives and pharmaceutical compositions. PubChem Patent View. [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. [Link]

  • Murphy, R., Wang, P., Ali, S., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. UTMB Research Expert Profiles. [Link]

  • Naesens, L., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. bioRxiv. [Link]

  • Jean-Alphonse, F., et al. (2022). Effector membrane translocation biosensors reveal G protein and βarrestin coupling profiles of 100 therapeutically relevant GPCRs. eLife, 11, e74102. [Link]

  • Servetto, A., et al. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. Journal of Experimental & Clinical Cancer Research, 40(1), 114. [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. [Link]

  • Google Patents. (n.d.). KR101695582B1 - N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases.
  • Wang, Y., Zhang, Z., & Liu, Z. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. ResearchGate. [Link]

  • Eglen, R. M. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions, 35(4), 745-748. [Link]

  • Corrado, G., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4467. [Link]

  • Gill, S. J., et al. (2021). CRISPR screening identifies novel PARP inhibitor classification based on distinct base excision repair pathway dependencies. bioRxiv. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). veliparib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR.ac.uk. [Link]

  • Li, X., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 11, 276. [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Google Patents. (n.d.). US20220002357A1 - G protein-coupled receptor screening systems.
  • Zhang, L., et al. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 319(5), C849-C863. [Link]

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. [Link]

  • Multispan, Inc. (n.d.). MULTISCREENᵀᴹ 235-GPCR Cell-Based Assay Panel. Multispan, Inc. Website. [Link]

Sources

Validation

Comparative Pharmacokinetic Profiling of 3-(Piperidin-4-yloxy)benzamide Derivatives: A Guide for GPR119 Agonist Optimization

Executive Summary: The "Systemic vs. Gut-Restricted" Dilemma The 3-(piperidin-4-yloxy)benzamide scaffold has emerged as a privileged structure in the development of GPR119 agonists, a class of therapeutics targeting Type...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Systemic vs. Gut-Restricted" Dilemma

The 3-(piperidin-4-yloxy)benzamide scaffold has emerged as a privileged structure in the development of GPR119 agonists, a class of therapeutics targeting Type 2 Diabetes (T2D) and obesity. GPR119 is a lipid-sensing G-protein coupled receptor (GPCR) expressed primarily in pancreatic


-cells and intestinal L-cells.[1]

This guide compares the pharmacokinetic (PK) profiles of two distinct design philosophies within this chemical class:

  • Systemic Agonists: Designed for high oral bioavailability (

    
    ) and sustained plasma exposure to target both pancreatic and intestinal receptors (e.g., JNJ-38431055 ).
    
  • Gut-Restricted Agonists: Engineered for low systemic absorption to maximize local concentration in the gastrointestinal tract while minimizing off-target systemic toxicity (e.g., ps297 , ps318 ).[2][3]

This distinction is critical for researchers: High bioavailability is not always the goal. Understanding the intended site of action (Lumen vs. Systemic circulation) dictates the optimization strategy for this scaffold.

Chemical Space & Mechanism of Action

The core scaffold consists of a benzamide moiety linked to a piperidine ring via an ether bridge. Variations at the piperidine nitrogen (


) and the benzamide phenyl ring (

) drastically alter physicochemical properties (LogD, pKa) and metabolic stability.
GPR119 Signaling Pathway

Activation of GPR119 leads to the accumulation of intracellular cAMP, triggering glucose-dependent insulin secretion (GSIS) in the pancreas and GLP-1 release in the gut.[1]

GPR119_Pathway Agonist Benzamide Derivative Receptor GPR119 (GPCR) Agonist->Receptor Binding Gs Gαs Protein Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA / Epac2 cAMP->PKA Signaling Response GLP-1 Release (L-Cells) / Insulin (β-Cells) PKA->Response Exocytosis

Figure 1: Signal transduction pathway for GPR119 agonists. The benzamide derivative binds to the receptor, initiating a cAMP-dependent cascade that results in incretin hormone secretion.

Comparative Pharmacokinetic Analysis

The following table contrasts the PK profiles of a representative systemic agonist (JNJ-38431055) against gut-restricted derivatives (ps297/ps318).

Table 1: Key Pharmacokinetic Parameters (Preclinical Models)
ParameterSystemic Agonist (JNJ-38431055)Gut-Restricted Agonist (ps297)Gut-Restricted Agonist (ps318)Implication
Species Human / RatMouseMouseComparison across models requires scaling.

(h)
0.5 – 4.00.5 – 1.00.25 – 0.5Rapid onset for all; absorption is not rate-limiting for gut-restricted.

Dose-dependent increase23 ± 19 ng/mL75 ± 22 ng/mLCritical Difference: Systemic agents achieve

M levels; gut agents remain low in plasma.

High (Linear)19.6 hng/mL35 hng/mLLow systemic exposure reduces risk of off-target toxicity.
Bioavailability (

)
> 50%< 5% (Estimated)< 5% (Estimated)High

required for pancreatic action; Low

preferred for gut-only action.
Fecal Recovery ~46%~25% (Unchanged)~4% (Unchanged)High fecal recovery in ps297 indicates luminal retention or biliary excretion.
Half-life (

)
~13 h (Human)Not Calculated (Low levels)Not CalculatedLong

supports once-daily dosing for systemic agents.
Technical Analysis[2][3][4][5][6][7][8]
  • Metabolic Stability: Systemic agents like JNJ-38431055 are often fluorinated or possess constrained rings (e.g., pyrimidines) to block CYP450 oxidation sites on the piperidine ring. In contrast, gut-restricted agents may be designed with "soft spots" (metabolic handles) that ensure rapid clearance if they accidentally enter systemic circulation.

  • Permeability (Caco-2):

    • Systemic: High permeability (

      
       cm/s) and low efflux ratio.
      
    • Gut-Restricted: Low permeability or substrates for efflux transporters (P-gp/BCRP) to prevent absorption.

  • Volume of Distribution (

    
    ):  Systemic benzamides often exhibit high 
    
    
    
    due to the basic piperidine nitrogen facilitating tissue binding.

Experimental Protocols

To generate the data above, rigorous protocols are required. Below are the standard operating procedures (SOPs) for evaluating these derivatives.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.
  • Preparation:

    • Thaw Liver Microsomes (Rat/Human, 20 mg/mL protein) on ice.

    • Prepare Buffer A: 100 mM Potassium Phosphate (pH 7.4).

    • Prepare NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      .
      
  • Incubation:

    • Pre-incubate 1

      
      M test compound (benzamide derivative) with microsomes (0.5 mg/mL final) in Buffer A for 5 min at 37°C.
      
    • Start Reaction: Add NADPH regenerating system.

    • Time Points: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Aliquot 50

      
      L of reaction mixture into 150 
      
      
      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    • Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: In Vivo Pharmacokinetics (Rat Cassette Dosing)

Objective: Assess oral bioavailability and systemic exposure.[3]

  • Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.

  • Formulation:

    • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) OR 10% DMSO/10% Cremophor/80% Water (Solution).

    • Dose: 10 mg/kg (PO) and 1 mg/kg (IV).

  • Sampling:

    • Cannulate jugular vein.

    • Collect blood (0.2 mL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

    • Transfer to EDTA-coated tubes; spin to harvest plasma.

  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins with Acetonitrile (1:3 ratio).

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Data Processing:

    • Use WinNonlin or equivalent to calculate

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      , and
      
      
      .

Workflow Visualization: The PK Decision Tree

This diagram illustrates the decision-making process when optimizing 3-(piperidin-4-yloxy)benzamide derivatives based on PK data.

PK_Workflow Start Synthesize Benzamide Derivative Screen1 In Vitro Stability (Microsomes) Start->Screen1 Decision1 Is t1/2 > 30 min? Screen1->Decision1 Screen2 Caco-2 Permeability Decision2 Is Papp > 10^-6? Screen2->Decision2 Decision1->Screen2 Yes (Stable) ActionMod Modify Piperidine Ring (Block Metabolic Sites) Decision1->ActionMod No (Unstable) PathSystemic Target: Systemic Agonist (Pancreas + Gut) Decision2->PathSystemic Yes (Permeable) PathGut Target: Gut-Restricted (Gut Only) Decision2->PathGut No (Impermeable) RatPK In Vivo Rat PK (10 mg/kg PO) PathSystemic->RatPK PathGut->RatPK ActionMod->Start ActionPol Increase Polarity / Add Efflux Substrate Analysis Final Candidate Selection RatPK->Analysis Calculate F%, AUC

Figure 2: Optimization workflow. Stability and permeability screens triage compounds into systemic or gut-restricted development tracks before in vivo validation.

References

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Source: Murdoch University / PubMed

  • Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of JNJ-38431055, a Novel GPR119 Receptor Agonist. Source: NIH / PubMed

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: PubMed Central

  • Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters

Sources

Safety & Regulatory Compliance

Safety

3-(Piperidin-4-yloxy)benzamide proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory obligation, but as a critical extension of experimental design. The lifecycle of an active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a regulatory obligation, but as a critical extension of experimental design. The lifecycle of an active pharmaceutical ingredient (API) intermediate like 3-(Piperidin-4-yloxy)benzamide does not end at the bench; it concludes only when it is safely neutralized without posing occupational or ecological risks.

This guide provides a comprehensive, self-validating operational framework for the handling, containment, and disposal of 3-(Piperidin-4-yloxy)benzamide, ensuring that your laboratory maintains the highest standards of scientific integrity and safety.

Physicochemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand its molecular behavior. 3-(Piperidin-4-yloxy)benzamide is a basic organic molecule containing both an amine (piperidine ring) and an amide functional group. In laboratory settings, it is most frequently encountered as a hydrochloride (HCl) salt[1].

Understanding these properties dictates our handling logic: the presence of the piperidine derivative means the compound can be toxic upon ingestion, inhalation, or skin absorption[2]. Furthermore, the presence of chloride in the salt form fundamentally changes our waste segregation strategy, as its combustion will generate corrosive hydrogen chloride (HCl) gas.

Table 1: Chemical Properties and Operational Impact

PropertyValueCausality & Impact on Handling
Chemical Name 3-(Piperidin-4-yloxy)benzamide (HCl salt)Amine/amide groups dictate basicity; requires compatible, non-reactive storage.
CAS Number 906744-11-4[1]Essential for exact Safety Data Sheet (SDS) matching and waste manifesting.
Molecular Formula C12H17ClN2O2[3]Presence of Chlorine requires segregation into Halogenated waste streams.
Physical State Solid (Crystalline Powder)High risk of aerosolization; necessitates HEPA filtration and prohibits dry-sweeping.
Incompatibilities Strong oxidizing agents, strong acidsRisk of exothermic degradation and release of toxic nitrogen oxides (NOx)[2].

Step-by-Step Spill Response & Containment Protocol

A spill is an uncontrolled variable. Our goal is to regain control immediately by preventing aerosolization (which leads to inhalation exposure) and environmental leaching.

Methodology for Spill Containment:

  • Evacuate and Assess: Immediately clear the immediate area. Determine if the spill is dry powder or dissolved in an organic solvent.

  • Don Appropriate PPE: Standard lab coats and safety glasses are insufficient for API dust. Operators must don nitrile gloves (double-gloved), chemical splash goggles, and a particulate respirator (N95 or P100) to prevent inhalation of the toxic powder[2].

  • Containment of Solids (Powder): Do not dry sweep. Dry sweeping aerosolizes the toxic dust, expanding the contamination zone. Instead, use a HEPA-filtered vacuum dedicated to hazardous materials, or gently cover the powder with damp, inert absorbent pads to suppress dust before scooping[4].

  • Containment of Liquids (Solutions): If the compound is dissolved in a solvent, circle the spill with an inert absorbent like vermiculite or sand. Never use combustible absorbents (like sawdust), as organic amines can sometimes react exothermically with residual oxidizers[5].

  • Decontamination: Scoop the absorbed material using non-sparking tools into a High-Density Polyethylene (HDPE) waste container. Wash the spill surface with a mild detergent solution to remove residual traces of the compound.

SpillWorkflow A Spill Detected (3-(Piperidin-4-yloxy)benzamide) B Assess State & Don PPE (Nitrile, P100 Respirator) A->B C Solid / Powder Spill B->C D Liquid / Solution Spill B->D E Wet-Wipe or HEPA Vacuum (Prevent Aerosolization) C->E Mitigates Dust F Apply Inert Absorbent (Vermiculite/Sand) D->F Prevents Spread G Transfer to HDPE Container & Label for Incineration E->G F->G

Fig 1. Step-by-step spill response workflow for 3-(Piperidin-4-yloxy)benzamide to minimize exposure.

Proper Disposal Procedures & Waste Segregation

Disposal is a highly logical, self-validating system. We do not simply "throw away" chemicals; we engineer their destruction. Because 3-(Piperidin-4-yloxy)benzamide contains nitrogen and chlorine, improper disposal (such as drain flushing or standard landfilling) will lead to aquatic toxicity and the release of toxic gases[2].

Methodology for Routine Waste Disposal:

  • Waste Characterization & Segregation:

    • Causality: The hydrochloride salt contains chlorine. Therefore, it MUST be segregated into "Halogenated Organic Waste" streams[6]. Mixing it with non-halogenated waste can damage standard incinerators or lead to illegal atmospheric venting of hydrochloric acid.

    • Ensure the waste is kept strictly isolated from strong oxidizers (e.g., peroxides, nitrates) to prevent spontaneous exothermic reactions in the waste drum[5].

  • Primary Packaging: Place all solid waste (including contaminated PPE, empty vials, and weigh boats) into a chemically compatible, sealable container. HDPE wide-mouth jars are preferred due to their excellent chemical resistance against amine derivatives.

  • GHS-Compliant Labeling: Affix a standardized hazardous waste label. Explicitly mark the container as "Halogenated Organic Waste - Toxic/Irritant". Include the CAS number (906744-11-4) and list potential combustion byproducts (NOx, HCl) so the disposal facility is aware of the required scrubber systems.

  • Final Destruction (High-Temperature Incineration): Transfer the waste to a licensed hazardous waste contractor. The only self-validating method for destroying this API is high-temperature incineration (>1000°C) equipped with flue-gas desulfurization/scrubbing[2].

    • Causality: At these temperatures, the organic framework is entirely oxidized. The scrubbers (typically utilizing alkaline solutions like NaOH) neutralize the resulting HCl gas into harmless salt (NaCl) and water, while selective catalytic reduction (SCR) systems neutralize the NOx, ensuring zero toxic emissions.

DisposalPathway W1 Solid Waste (Contaminated PPE, Vials) Seg Waste Segregation (Isolate from Oxidizers) W1->Seg W2 Liquid Waste (Solvent Mixtures) W2->Seg Class Halogenated Organic Waste (Due to HCl salt) Seg->Class GHS Classification Inc High-Temp Incineration (>1000°C + Scrubbers) Class->Inc Complete Destruction

Fig 2. Logical disposal pathway ensuring regulatory compliance and environmental protection.

References

  • CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL Purdue University Chemistry[Link]

  • Environmental Health & Safety: Research & Clinical Laboratory Waste Disposal University of Rochester[Link]

  • Department of Biological & Ecological Engineering LABORATORY SAFETY MANUAL Oregon State University[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-(Piperidin-4-yloxy)benzamide: Personal Protective Equipment, Operational, and Disposal Protocols

Hazard Assessment and Chemical Profile Based on data from analogous benzamide compounds, 3-(Piperidin-4-yloxy)benzamide should be handled as a potentially hazardous substance. The primary concerns include: Acute Oral Tox...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

Based on data from analogous benzamide compounds, 3-(Piperidin-4-yloxy)benzamide should be handled as a potentially hazardous substance. The primary concerns include:

  • Acute Oral Toxicity : Benzamide and its derivatives can be harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation : Direct contact may cause irritation to the skin and serious eye irritation.[3][5][6]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[3][5]

  • Germ Cell Mutagenicity : Some benzamides are suspected of causing genetic defects.[1][2][4]

Combustion of this compound may produce hazardous byproducts, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][5][7]

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity, Oral Harmful if swallowed.[3][4]Do not eat, drink, or smoke when using this product. If swallowed, rinse your mouth and call a POISON CENTER or doctor.[3]
Skin Corrosion/Irritation May cause skin irritation.[3][6]Wear protective gloves and clothing. Wash skin thoroughly after handling.[6]
Serious Eye Damage/Irritation May cause serious eye irritation.[3][6]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3][6]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Respiratory Irritation May cause respiratory irritation.[3]Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[3][7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. The following protocol outlines the minimum PPE requirements and additional measures for specific tasks.

Standard Laboratory Attire

This is the baseline for any work in the laboratory where hazardous chemicals are present:

  • Full-length pants and closed-toe shoes : This provides a basic barrier against accidental spills.[9]

  • Laboratory Coat : A standard lab coat should be worn to protect personal clothing.[9][10][11] It should be kept clean and laundered professionally if contaminated.[11]

Essential PPE for Handling 3-(Piperidin-4-yloxy)benzamide

This equipment must be worn when handling the compound in any form:

  • Eye Protection : Chemical splash goggles that provide a seal around the eyes are mandatory.[11] Standard safety glasses do not offer sufficient protection against splashes.[11]

  • Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a common choice for incidental contact, but they provide limited protection against many chemicals.[12] For prolonged handling or when immersion is possible, heavier-duty gloves should be considered. Always inspect gloves for tears or degradation before use and remove them before leaving the laboratory or touching common surfaces like doorknobs and keyboards.[12]

  • Respiratory Protection : When handling the solid compound outside of a chemical fume hood or for operations that may generate dust, a NIOSH-approved respirator is necessary.[5]

Enhanced PPE for High-Risk Operations

For tasks involving larger quantities, heating, or a higher likelihood of splashes, the following additional PPE is required:

  • Face Shield : Worn in conjunction with chemical splash goggles, a face shield provides an extra layer of protection for the entire face.[11][12]

  • Chemical-Resistant Apron or Smock : This should be worn over the lab coat to provide additional protection against splashes of corrosive or toxic materials.[12][13]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Assess Task Assess the Task (e.g., weighing, dissolution, reaction) Standard_PPE Standard Laboratory Attire: - Full-length pants - Closed-toe shoes - Lab coat Assess Task->Standard_PPE All laboratory work Essential_PPE Essential PPE: - Chemical splash goggles - Nitrile gloves Assess Task->Essential_PPE Handling the compound Enhanced_PPE Enhanced PPE: - Face shield - Chemical-resistant apron - Consider respirator Assess Task->Enhanced_PPE High-risk operations (large quantities, splashing potential)

Caption: PPE selection workflow for handling 3-(Piperidin-4-yloxy)benzamide.

Operational Plan: From Benchtop to Experiment

Adherence to a strict operational plan is critical for minimizing the risk of exposure.

Designated Work Area

All work with 3-(Piperidin-4-yloxy)benzamide should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[2]

Weighing the Compound
  • Preparation : Before handling the compound, ensure all necessary PPE is correctly worn. The weighing area should be clean and free of clutter.

  • Weighing : If possible, weigh the compound directly in a fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Cleanup : After weighing, carefully clean the balance and surrounding area. Dispose of the weighing boat and any contaminated wipes as hazardous waste.

Dissolution and Solution Handling
  • Solvent Addition : Add the solvent to the solid compound slowly to avoid splashing.

  • Mixing : If heating is required, use a heating mantle with a stirrer and a condenser to prevent the release of vapors.

  • Transfer : When transferring solutions, use a secondary container to minimize the risk of spills.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of 3-(Piperidin-4-yloxy)benzamide and associated contaminated materials is a legal and ethical responsibility.[1][2]

Waste Segregation
  • Solid Waste : Unused compound, contaminated weighing boats, gloves, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste : Solutions containing 3-(Piperidin-4-yloxy)benzamide should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[1]

  • Sharps Waste : Needles and syringes used to transfer solutions must be disposed of in a designated sharps container.

Container Management

All waste containers must be:

  • Clearly Labeled : The label must include the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.[2][14]

  • Securely Sealed : Containers should be kept closed except when adding waste.[7]

  • Stored Safely : Store waste containers in a designated satellite accumulation area away from general laboratory traffic.[2]

Final Disposal

Arrange for the collection and disposal of hazardous waste through your institution's licensed hazardous waste management vendor.[7]

Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Handling and Storage cluster_2 Final Disposal Generate_Waste Generation of Waste (Solid, Liquid, Sharps) Segregate Segregate Waste Streams Generate_Waste->Segregate Label_Container Label Container Correctly Segregate->Label_Container Store_Safely Store in Satellite Accumulation Area Label_Container->Store_Safely Professional_Disposal Arrange for Professional Disposal Store_Safely->Professional_Disposal

Caption: Waste disposal workflow for 3-(Piperidin-4-yloxy)benzamide.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15] Seek medical attention.[5]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][15]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

  • Spills : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal.[7] Do not allow the material to enter drains.[7]

Conclusion

The safe handling of 3-(Piperidin-4-yloxy)benzamide requires a thorough understanding of its potential hazards and strict adherence to established safety protocols. By implementing the personal protective equipment, operational, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.

References

  • Personal Protective Equipment. (n.d.). Division of Research Safety - Illinois. Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (2020, June 17). Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • Standard Personal Protective Equipment. (n.d.). Environmental Health Safety and Laboratory Operations. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). OSHA. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Research Laboratory & Safety Services. Retrieved from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). UK - SDS Manager. Retrieved from [Link]

  • Material Safety Data Sheet - Benzamide. (2010, June 10). Finar Limited. Retrieved from [Link]

  • Safety Data Sheet - 2-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). CDC. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). NIOSH. Retrieved from [Link]

  • NIOSH Table 1, 2 & 3. (2019, March 11). Environmental Health & Safety. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - CDC. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yloxy)benzamide
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-4-yloxy)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.